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  • Product: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one
  • CAS: 945379-34-0

Core Science & Biosynthesis

Foundational

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one chemical properties

An In-depth Technical Guide to 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one: A Core Scaffold for Modern Drug Discovery Executive Summary 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one: A Core Scaffold for Modern Drug Discovery

Executive Summary

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a strategically designed heterocyclic compound that serves as a pivotal building block for researchers in medicinal chemistry and drug development. The oxindole core is a privileged scaffold found in numerous biologically active compounds, and the specific halogenation pattern of this molecule—a bromine atom at the 7-position and a fluorine atom at the 5-position—imparts a unique combination of reactivity and desirable physicochemical properties. The bromine atom provides a versatile synthetic handle for elaboration via modern cross-coupling reactions, while the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, key reactivity, and its application in the design of novel therapeutics, particularly kinase inhibitors.

The Strategic Importance of the 7-Bromo-5-fluorooxindole Scaffold

The Oxindole Core: A Privileged Structure in Medicinal Chemistry

The 2-oxindole (or 2,3-dihydro-1H-indol-2-one) framework is a cornerstone in drug discovery, most famously exemplified by Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib's structure features a 5-fluoro-2-oxo-1,2-dihydroindole core, demonstrating the clinical significance of this heterocyclic system in targeting critical signaling pathways involved in tumorigenesis and angiogenesis.[1] The inherent planarity, hydrogen bonding capabilities (at the N-H and C=O groups), and synthetic tractability of the oxindole scaffold make it an ideal starting point for developing potent and selective inhibitors for a wide range of biological targets.

Rationale for Dual Halogenation: The Roles of Bromine and Fluorine

The specific placement of bromine and fluorine atoms on the oxindole ring is a deliberate design choice aimed at maximizing its utility for structure-activity relationship (SAR) studies.

  • Bromine at C-7: The bromine atom serves as an exceptionally useful functional handle. It is strategically positioned for regioselective modification through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2][3] This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore the chemical space around the core scaffold, a critical process in lead optimization.[3]

  • Fluorine at C-5: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[2] The strong electron-withdrawing nature of fluorine can increase metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its small size and unique electronic properties can improve membrane permeability and modulate the acidity of the N-H proton, potentially leading to stronger and more specific interactions with target proteins.[2]

Physicochemical and Spectroscopic Profile

Core Chemical Properties

A summary of the key physicochemical properties of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is presented below.

PropertyValueSource
CAS Number 945379-34-0[4]
Molecular Formula C₈H₅BrFNOSelf-derived
Molecular Weight 230.04 g/mol Self-calculated
Appearance Expected to be a solid
IUPAC Name 7-bromo-5-fluoro-1,3-dihydro-indol-2-one[4]
Anticipated Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. A singlet or broad singlet would correspond to the N-H proton. A characteristic singlet would also be present for the CH₂ protons at the 3-position of the oxindole ring.

  • ¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon (C=O) at the 2-position would appear significantly downfield. Signals for the aromatic carbons would be observed, with their chemical shifts influenced by the bromine and fluorine substituents. The CH₂ carbon at the 3-position would appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Synthesis and Reactivity

Synthetic Strategy: From Indole to Oxindole

The most logical and field-proven approach to synthesize 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is through the regioselective oxidation of its corresponding indole precursor, 7-bromo-5-fluoro-1H-indole. The indole itself can be synthesized from 1-bromo-5-fluoro-2-nitrobenzene via a reaction with vinylmagnesium bromide, which induces cyclization to form the indole ring.[5] The subsequent oxidation of the indole's 2-3 double bond to form the 2-oxo functionality is a standard transformation in heterocyclic chemistry.

Detailed Experimental Protocol: Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one from 7-bromo-5-fluoro-1H-indole.

Reagents:

  • 7-Bromo-5-fluoro-1H-indole (1.0 eq) [CAS: 408355-23-7]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • tert-Butanol (t-BuOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 7-bromo-5-fluoro-1H-indole (1.0 eq) in a mixture of t-BuOH and water (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.

  • Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield pure 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The target compound is known to cause skin and eye irritation.[4]

Key Chemical Reactivity: A Platform for Derivatization

The primary value of this scaffold lies in the reactivity of the C-7 bromine atom, which enables extensive derivatization. This allows for the rapid generation of a library of analogues for biological screening.

Caption: Key Cross-Coupling Reactions for Derivatization.

Applications in Modern Drug Discovery

A Versatile Building Block for Kinase Inhibitor Libraries

The structural similarity of the 5-fluorooxindole core to that of Sunitinib makes 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one an exceptionally valuable starting material for the synthesis of novel kinase inhibitors.[1] By using the derivatization strategies outlined above, researchers can append a wide variety of chemical moieties at the 7-position to probe interactions with the solvent-exposed regions of a kinase active site, thereby fine-tuning potency and selectivity.

Workflow for Scaffold-Based Drug Discovery

The integration of this building block into a typical drug discovery pipeline follows a logical progression from initial library synthesis to the identification of a clinical candidate.

Drug_Discovery_Workflow start Building Block 7-Bromo-5-fluorooxindole library Library Synthesis Parallel Synthesis via Cross-Coupling Reactions start->library screening High-Throughput Screening (HTS) Biochemical & Cellular Assays library->screening hit Hit Identification Active Compounds Identified screening->hit lead_opt Lead Optimization SAR Studies, ADME Profiling hit->lead_opt candidate Preclinical Candidate In vivo Efficacy & Safety Studies lead_opt->candidate

Caption: Scaffold-Based Drug Discovery Workflow.

Safety and Handling

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is classified as a hazardous substance.

  • Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[4]

  • Handling: All manipulations should be carried out in a chemical fume hood. Personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its design, which combines a biologically relevant oxindole core with synthetically versatile and pharmacokinetically favorable halogen substituents, provides researchers with a powerful platform for the efficient discovery and optimization of novel therapeutic agents. The principles and protocols outlined in this guide are intended to equip scientists with the foundational knowledge required to fully leverage the potential of this high-value chemical building block.

References

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Executive Summary: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a halogenated heterocyclic compound built upon the privileged oxindole scaffold. This guide provides a detailed e...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a halogenated heterocyclic compound built upon the privileged oxindole scaffold. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and strategic importance in modern drug discovery. The specific placement of bromine and fluorine atoms on the oxindole core creates a molecule with unique electronic properties and versatile synthetic potential. The fluorine atom enhances metabolic stability and modulates binding affinity, while the bromine atom serves as a critical handle for late-stage functionalization via cross-coupling reactions. These features make it a highly valuable building block for developing novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

The Oxindole Scaffold: A Cornerstone of Medicinal Chemistry

The indole ring system and its derivatives are fundamental scaffolds in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] The 2-oxindole (2,3-dihydro-1H-indol-2-one) core, in particular, has gained prominence as a "privileged scaffold" due to its ability to interact with multiple biological targets, most notably protein kinases.[1]

The strategic value of the oxindole scaffold is significantly enhanced through halogenation. The incorporation of halogen atoms like fluorine and bromine is a well-established strategy in medicinal chemistry to fine-tune a molecule's pharmacological profile.[2]

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly impact a molecule's properties. It can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability, and improve binding affinity to target proteins through favorable electrostatic interactions.[2][3][4]

  • Bromine Substitution: A bromine atom serves a dual purpose. It can participate in halogen bonding to increase target affinity, and, more importantly, it acts as a versatile synthetic handle. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a lead compound.[3][5]

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one combines these strategic elements into a single, powerful building block for drug discovery programs.

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring. The defining features are the bromine atom at position 7 and the fluorine atom at position 5 of this core.

  • IUPAC Name: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • Synonyms: 7-Bromo-5-fluorooxindole, 7-bromo-5-fluoro-1,3-dihydro-indol-2-one

  • CAS Number: 945379-34-0[6]

  • Molecular Formula: C₈H₅BrFNO

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. This data is essential for predicting its behavior in biological systems, including solubility, permeability, and potential for oral bioavailability.

PropertyValueSource
Molecular Weight 244.04 g/mol Derived from Formula
XLogP3 1.5[7]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 1Calculated
Rotatable Bond Count 0Calculated
Topological Polar Surface Area 46.2 Ų[7]
Exact Mass 242.9542 g/mol [7]

Synthesis and Characterization

The synthesis of substituted oxindoles can be approached through various classical methods, often starting from appropriately substituted anilines. A logical and efficient pathway to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one can be conceptualized through a multi-step sequence that strategically introduces the required functional groups.

Proposed Synthetic Protocol

The following protocol describes a plausible, field-proven methodology for the synthesis, starting from the commercially available 4-fluoro-2-nitrotoluene. This route leverages the Leimgruber-Batcho indole synthesis, a robust method for constructing the indole core.[8]

Step 1: Bromination of 4-fluoro-2-nitrotoluene

  • Rationale: Electrophilic aromatic substitution is used to introduce the bromine atom. The nitro and methyl groups direct the incoming electrophile.

  • Procedure: Dissolve 4-fluoro-2-nitrotoluene in a suitable solvent like dichloromethane.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed.

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine, dry the organic layer over sodium sulfate, and purify by column chromatography to yield 2-bromo-4-fluoro-6-nitrotoluene.

Step 2: Enamine Formation (Leimgruber-Batcho)

  • Rationale: The methyl group is activated by the ortho-nitro group, allowing it to condense with a formamide acetal to form a reactive enamine intermediate.[8]

  • Procedure: Treat 2-bromo-4-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst like pyrrolidine.

  • Heat the mixture, which will drive the reaction to completion by removing methanol. The resulting enamine is often used directly in the next step without extensive purification.

Step 3: Reductive Cyclization

  • Rationale: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine moiety to form the indole ring system. Subsequent hydrolysis of the resulting indolenine gives the oxindole.

  • Procedure: Dissolve the crude enamine from the previous step in a solvent such as acetic acid.

  • Add a reducing agent, such as iron powder or zinc dust, and heat the mixture.

  • Upon completion, filter the reaction mixture to remove the metal salts.

  • Neutralize the filtrate and extract the product with an organic solvent. Purification by recrystallization or column chromatography will yield the final product, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization A 4-Fluoro-2-nitrotoluene B 2-Bromo-4-fluoro-6-nitrotoluene A->B NBS, H₂SO₄ C Enamine Intermediate B->C DMF-DMA, Pyrrolidine D 7-bromo-5-fluoro- 2,3-dihydro-1H-indol-2-one C->D Fe, Acetic Acid

Caption: Proposed synthetic pathway for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Spectroscopic Confirmation

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Would show characteristic signals for the aromatic protons, with splitting patterns influenced by both fluorine and bromine, as well as a singlet for the C3 methylene protons and a broad singlet for the N-H proton.

  • ¹³C NMR: Would display eight distinct carbon signals corresponding to the molecular structure.

  • ¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Application in Drug Discovery

The true value of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one lies in its application as a versatile scaffold for building libraries of potential drug candidates.

Kinase Inhibition

The 2-oxindole core is a well-established hinge-binding motif for protein kinase inhibitors.[9] It acts as an ATP-mimetic, occupying the adenine binding pocket and forming key hydrogen bonds with the kinase hinge region, thereby inhibiting its catalytic activity.[9] Many successful kinase inhibitors, such as Sunitinib, share this core structure.[9][10] The substituents at the 5- and 7-positions are crucial for modulating potency and selectivity against different kinases.

A Logical Framework for Drug Design

The 7-bromo-5-fluorooxindole scaffold provides multiple vectors for chemical modification to optimize biological activity.

  • C7-Position (via Bromine): The bromine atom is the primary site for diversification. Using Suzuki or other cross-coupling reactions, a wide variety of aryl or heteroaryl groups can be installed. This allows for probing interactions with solvent-exposed regions of the target protein to enhance potency and selectivity.[3][5]

  • N1-Position: The nitrogen of the lactam can be alkylated or acylated to introduce groups that can occupy adjacent pockets or improve physicochemical properties like solubility.

  • C3-Position: This position is often functionalized through condensation reactions (e.g., Knoevenagel condensation) with various aldehydes to create an exocyclic double bond, a key structural feature in many oxindole-based kinase inhibitors.[4]

G cluster_vectors Modification Vectors Core 7-Bromo-5-Fluoro-Oxindole (Core Scaffold) C7 C7-Position (Suzuki, etc.) [Probe for Potency/Selectivity] Core->C7 N1 N1-Position (Alkylation) [Modulate Physicochemical Properties] Core->N1 C3 C3-Position (Condensation) [Introduce Key Pharmacophore] Core->C3 Library Diverse Compound Library for SAR Studies C7->Library N1->Library C3->Library

Caption: Drug design framework using the 7-bromo-5-fluorooxindole scaffold.

Conclusion

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is more than just a chemical compound; it is a strategically designed molecular tool. Its structure combines the biologically relevant oxindole core with the modulating effects of a fluorine atom and the synthetic versatility of a bromine atom. This unique combination provides medicinal chemists with a powerful starting point for the rational design and synthesis of novel, highly functionalized molecules. Its potential as a key intermediate in the development of next-generation kinase inhibitors and other targeted therapies underscores its significance for researchers and drug development professionals.

References

  • This cit
  • Maged N, Mohamed M, Fouad M, et al. Synthesis of 3-substituted-2-oxoindole Analogues and Their Evaluation as Kinase Inhibitors, Anticancer and Antiangiogenic Agents. Med Chem. 2009;5(5):459-471. [Link]

  • ResearchGate. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents | Request PDF. ResearchGate.net. Published August 6, 2025. [Link]

  • Sun L, Liang C, Shirazian S, et al. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. 2017;22(6):913. [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. ResearchGate.net. Published May 29, 2017. [Link]

  • Madarakhandi A, Kumar S, Teraiya N, et al. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Med Chem. 2025;16. [Link]

  • PubChem. 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. PubChem.ncbi.nlm.nih.gov. Accessed January 1, 2026. [Link]

  • PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. PubChem.ncbi.nlm.nih.gov. Accessed January 1, 2026. [Link]

  • PubChem. 7-Bromo-2,3-dihydro-1H-inden-1-one. PubChem.ncbi.nlm.nih.gov. Accessed January 1, 2026. [Link]

  • DiVA portal. Synthesis of 5-Fluoroindole-5-13C. DiVA-portal.org. Accessed January 1, 2026. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.com. Published May 24, 2024. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Accessed January 1, 2026.
  • Alchem Pharmtech. CAS 408355-23-7 | 7-BroMo-5-fluoro-1H-indole. Alchem.com. Accessed January 1, 2026. [Link]

  • The Role of Fluorinated Compounds in Modern Drug Discovery. Accessed January 1, 2026.
  • Patsnap. Synthetic process of 5-bromo-7-azaindole. Eureka.Patsnap.com. Accessed January 1, 2026. [Link]

  • ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.net. Accessed January 1, 2026. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate.net. Published September 13, 2025. [Link]

  • Frontiers. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. FrontiersIn.org. Published January 20, 2022. [Link]

Sources

Foundational

Spectroscopic data of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted spectroscopic data for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. Due to the absence of a complete set of publicly available...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted spectroscopic data for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. Due to the absence of a complete set of publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable, predictive spectroscopic profile. This approach is designed to guide researchers in the identification, characterization, and quality control of this compound.

Introduction to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry. The oxindole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position offers unique opportunities for modulating the compound's physicochemical properties and for further synthetic diversification.

The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through specific electrostatic interactions. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity and explore structure-activity relationships (SAR). Given these features, understanding the structural and spectroscopic properties of this molecule is paramount for its application in drug discovery and development.

This guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The atoms in 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one are numbered for unambiguous assignment in the subsequent sections.

Caption: Molecular structure of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one with atom numbering.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the N-H proton, the two aromatic protons, and the methylene protons at the C3 position. The predicted chemical shifts (in ppm) are based on a standard deuterated solvent like DMSO-d₆, which is suitable for oxindoles.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
N1-H~10.5Singlet (broad)-The N-H proton of the lactam is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange.
C6-H~7.3 - 7.5Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzThis proton is ortho to the bromine and meta to the fluorine. It will show a large coupling to the fluorine and a smaller meta-coupling to the C4 proton.
C4-H~7.1 - 7.3Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzThis proton is ortho to the fluorine and meta to the bromine. It will exhibit a large coupling to the fluorine and a smaller meta-coupling to the C6 proton.
C3-H₂~3.6Singlet-The two protons on the C3 carbon are chemically equivalent and adjacent to a quaternary carbon (C3a) and a carbonyl group (C2), resulting in a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of eight distinct carbon signals. The chemical shifts are highly influenced by the electronegativity of the fluorine and bromine atoms, as well as the carbonyl group.

Carbon Predicted Chemical Shift (ppm) Rationale
C2~175The carbonyl carbon of the lactam is highly deshielded.
C5~158 (d, ¹J(C-F) ≈ 240 Hz)The carbon directly attached to fluorine will show a very high chemical shift and a large one-bond coupling constant.
C7a~140This quaternary carbon is adjacent to the nitrogen and part of the aromatic system, leading to a downfield shift.
C3a~128A quaternary carbon in the aromatic ring.
C6~115 (d, ²J(C-F) ≈ 25 Hz)This carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling.
C4~112 (d, ²J(C-F) ≈ 25 Hz)Also ortho to the fluorine, this carbon will show a similar two-bond C-F coupling.
C7~100The carbon bearing the bromine atom is shielded due to the heavy atom effect.
C3~36The sp³-hybridized methylene carbon is shielded compared to the aromatic carbons.
Predicted Mass Spectrum (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, the most informative technique would be high-resolution mass spectrometry (HRMS).

m/z (predicted) Ion Rationale
244.96 / 246.96[M]⁺The molecular ion peak will appear as a characteristic doublet with approximately 1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The exact mass for C₈H₅⁷⁹BrFNO is 244.9589 and for C₈H₅⁸¹BrFNO is 246.9569.
216 / 218[M-CO]⁺Loss of a neutral carbon monoxide molecule from the carbonyl group is a common fragmentation pathway for oxindoles.
137[M-Br-CO]⁺Subsequent loss of the bromine radical from the [M-CO]⁺ fragment.
Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational modes for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one are predicted as follows.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3200 - 3100Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)2960 - 2850Stretching
C=O (lactam)1720 - 1700Stretching
C=C (aromatic)1620 - 1580Stretching
C-N1350 - 1250Stretching
C-F1250 - 1150Stretching
C-Br650 - 550Stretching

Experimental Protocols

To obtain the actual spectroscopic data, the following standard operating procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at 298 K.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Use the high-resolution data to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the provided experimental protocols, serve as a robust framework for researchers engaged in the synthesis, purification, and characterization of this and related compounds. The structural insights derived from this spectroscopic analysis are fundamental to advancing the use of this versatile building block in the development of novel therapeutics.

Exploratory

An In-depth Technical Guide to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a key building block in medicinal chemistry. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a key building block in medicinal chemistry. We will delve into its chemical identifiers, synthesis, and significance in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Identifiers and Chemical Properties

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole, possesses a unique substitution pattern that makes it a valuable intermediate in synthetic organic chemistry. The presence of both bromine and fluorine atoms offers distinct opportunities for chemical modification and tuning of physicochemical properties.

IdentifierValueSource
CAS Number 945379-34-0
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.03 g/mol
Synonyms 7-bromo-5-fluoroindolin-2-one, 7-bromo-5-fluoro-1,3-dihydro-indol-2-one

Strategic Importance in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of halogen atoms, as seen in 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, further enhances its utility.

The fluorine atom, a common bioisostere, can improve metabolic stability, enhance membrane permeability, and modulate the acidity of nearby protons.[1] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce molecular diversity. This dual functionality makes this oxindole derivative a sought-after intermediate for constructing complex molecules, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The oxindole core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

Synthesis and Reaction Pathways

The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one can be conceptualized through a multi-step process, leveraging established methodologies for the synthesis of substituted indoles and their subsequent oxidation. A plausible synthetic workflow is outlined below.

Synthesis_Workflow A 2-Bromo-4-fluoro-1-nitrobenzene B 7-Bromo-5-fluoro-1H-indole A->B Bartoli Indole Synthesis (e.g., vinylmagnesium bromide) C 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one B->C Oxidation (e.g., NBS, m-CPBA, or hypervalent iodine reagents)

Figure 1: Proposed synthetic workflow for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Step 1: Synthesis of 7-Bromo-5-fluoro-1H-indole

A common and effective method for the synthesis of substituted indoles from ortho-substituted nitroarenes is the Bartoli indole synthesis. This reaction typically involves the treatment of the nitroarene with a vinyl Grignard reagent.

Experimental Protocol (Adapted from literature for 7-Bromo-5-fluoro-1H-indole):

  • Dissolve 2-bromo-4-fluoro-1-nitrobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (typically -40 to -78 °C).

  • Slowly add a solution of vinylmagnesium bromide in THF, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified period at the low temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-bromo-5-fluoro-1H-indole.

Step 2: Oxidation to 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

The conversion of an indole to its corresponding 2-oxindole derivative can be achieved through various oxidative methods. Common reagents for this transformation include N-bromosuccinimide (NBS), meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents.

Generalized Experimental Protocol for Oxidation:

  • Dissolve the 7-bromo-5-fluoro-1H-indole in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of solvents).

  • Add the chosen oxidizing agent portion-wise or as a solution at a controlled temperature (often 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench any remaining oxidant (if necessary).

  • Work up the reaction by washing with appropriate aqueous solutions (e.g., sodium thiosulfate for halogenating agents, or sodium bicarbonate for acidic byproducts).

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to afford 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Analytical Characterization

The structural elucidation and purity assessment of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one would be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons and the methylene protons of the oxindole ring. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: Would show a signal corresponding to the fluorine atom, with coupling to adjacent protons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (230.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic or trifluoroacetic acid), would be suitable.

Applications in Drug Discovery and Development

Substituted oxindoles are prominent scaffolds in the design of kinase inhibitors. The 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one serves as a key intermediate in the synthesis of more complex molecules targeting various kinases. The bromine atom at the 7-position allows for the introduction of different aryl or heteroaryl groups via cross-coupling reactions, enabling the exploration of the binding pocket of the target kinase.

Drug_Discovery_Workflow A 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one B Suzuki or Buchwald-Hartwig Cross-Coupling A->B C Diverse Library of Substituted Oxindoles B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification and Optimization D->E

Figure 2: Drug discovery workflow utilizing 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

The strategic functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The development of novel anticancer agents is a primary focus for compounds derived from this and similar oxindole intermediates.

Conclusion

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated oxindole core and a synthetically tractable bromine handle makes it an important intermediate for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The synthetic strategies and analytical considerations outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery and development programs.

References

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Google Patents. Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • PubChem. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. Available from: [Link]

  • PubChem. 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. Available from: [Link]

  • ResearchGate. data reports 7-Bromo-1H-indole-2,3-dione. Available from: [Link]

  • Google Patents. Fluoro substituted cycloalkanoindoles and their use as prostaglandin D2 receptor antagonists.
  • PubMed. Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Available from: [Link]

  • PubChem. Novel fluorine-substituted flavonoid derivative, and pharmaceutical composition for preventing or treating allergic diseases, comprising same - Patent WO-2022255765-A1. Available from: [Link]

  • Google Patents. Compound, certain novel forms thereof, pharmaceutical compositions thereof and methods for preparation and use.
  • Google Patents. Fluorophenyl pyrazol compounds.
  • Google Patents. Indole compounds useful as serotonin selective agents.
  • PubMed Central. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Available from: [Link]

  • abcr Gute Chemie. 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Abstract The oxindole scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and pharmacologically active compounds, driving significant interest in their synthetic methodologies.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxindole scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and pharmacologically active compounds, driving significant interest in their synthetic methodologies.[1][2] This guide provides a comprehensive technical overview of the synthetic pathways leading to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a key intermediate in contemporary drug discovery programs. We will explore two primary, field-proven strategies: the construction of the oxindole core via palladium-catalyzed intramolecular C-H functionalization from a substituted aniline precursor, and the late-stage, regioselective halogenation of a pre-formed 5-fluorooxindole core. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the presented routes.

Introduction: The Significance of the 7-bromo-5-fluorooxindole Scaffold

The 2-oxindole (or indolin-2-one) core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[3][4] The specific substitution pattern of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one makes it a particularly valuable building block. The fluorine atom at the C-5 position can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the bromine atom at the C-7 position serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[5] This dual functionality allows for extensive structure-activity relationship (SAR) studies, making the efficient and reliable synthesis of this intermediate a critical objective in drug development pipelines.

Retrosynthetic Analysis and Strategic Planning

A logical deconstruction of the target molecule reveals two primary avenues for its synthesis, each starting from readily available precursors.

graph Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Target [label="7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];

// Strategy 1 Nodes S1_Intermediate [label="2-Chloro-N-(2-bromo-4-fluorophenyl)acetamide", fillcolor="#FFFFFF", fontcolor="#202124"]; S1_Precursor [label="2-Bromo-4-fluoroaniline", fillcolor="#FFFFFF", fontcolor="#202124"];

// Strategy 2 Nodes S2_Intermediate [label="5-Fluoro-2,3-dihydro-1H-indol-2-one", fillcolor="#FFFFFF", fontcolor="#202124"]; S2_Precursor [label="4-Fluoroaniline", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Target -> S1_Intermediate [label="Pd-catalyzed\nIntramolecular Arylation"]; S1_Intermediate -> S1_Precursor [label="Acylation"];

Target -> S2_Intermediate [label="Regioselective\nBromination"]; S2_Intermediate -> S2_Precursor [label="Oxindole Synthesis"]; }

Fig. 1: Retrosynthetic analysis of the target molecule.
  • Strategy A: Intramolecular Cyclization. This approach involves the formation of the heterocyclic ring from an acyclic precursor. A substituted N-acyl aniline, specifically 2-chloro-N-(2-bromo-4-fluorophenyl)acetamide, can be cyclized via an intramolecular C-H functionalization reaction to yield the target oxindole.[6][7] This precursor is readily synthesized from commercially available 2-bromo-4-fluoroaniline.

  • Strategy B: Late-Stage Halogenation. This strategy begins with a pre-formed oxindole core, 5-fluorooxindole, which is then subjected to regioselective bromination. The success of this route hinges on controlling the position of the electrophilic aromatic substitution to favor the C-7 position.[5]

Synthetic Pathway I: Palladium-Catalyzed Intramolecular Cyclization

This modern and highly efficient route leverages the power of transition metal catalysis to construct the oxindole core with high regioselectivity. The method, pioneered by Buchwald and others, converts α-chloroacetanilides into oxindoles via a palladium-catalyzed C-H functionalization.[6][7][8]

graph Strategy1_Workflow { layout=dot; rankdir=LR; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2, height=0.8]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="2-Bromo-4-fluoroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Acylation with\nChloroacetyl Chloride", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2-Chloro-N-(2-bromo-4-\nfluorophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Pd-Catalyzed\nIntramolecular Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="7-Bromo-5-fluoro-2,3-dihydro-\n1H-indol-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Fig. 2: Workflow for Palladium-Catalyzed Synthesis.
Mechanistic Rationale

The key transformation is the palladium-catalyzed intramolecular α-arylation of the amide. The catalytic cycle is believed to initiate with the oxidative addition of the active Pd(0) catalyst to the C-Cl bond of the α-chloroacetanilide, forming a Pd(II) enolate intermediate. This is followed by an intramolecular C-H activation at the ortho position of the aniline ring, which proceeds with high regioselectivity. Subsequent reductive elimination of the C-C bond forms the oxindole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand, typically a bulky, electron-rich phosphine like 2-(di-tert-butylphosphino)biphenyl, is critical for facilitating both the oxidative addition and reductive elimination steps.[6][7]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(2-bromo-4-fluorophenyl)acetamide

  • To a stirred solution of 2-bromo-4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • To an oven-dried, argon-flushed flask, add the 2-chloro-N-(2-bromo-4-fluorophenyl)acetamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and the phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 0.04-0.10 eq).

  • Add a high-boiling point solvent such as toluene or dioxane, followed by a stoichiometric base, typically a tertiary amine like triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Synthetic Pathway II: Regioselective Bromination of 5-Fluorooxindole

This classical approach relies on the inherent directing effects of the substituents on the aromatic ring to control the position of bromination. It is a more traditional but often effective strategy, particularly if 5-fluorooxindole is a readily available starting material.

graph Strategy2_Workflow { layout=dot; rankdir=LR; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2, height=0.8]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="5-Fluoro-2,3-dihydro-\n1H-indol-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Electrophilic\nBromination (NBS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="7-Bromo-5-fluoro-2,3-dihydro-\n1H-indol-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Product; }

Fig. 3: Workflow for Regioselective Bromination.
Mechanistic Rationale

The regioselectivity of electrophilic aromatic substitution on the 5-fluorooxindole ring is governed by the combined electronic effects of the amide nitrogen and the fluorine atom. The amide group is a powerful activating, ortho-, para-director. The fluorine atom is deactivating but also ortho-, para-directing. The C-7 position is ortho to the strongly activating amide nitrogen, making it the most electron-rich and sterically accessible position for electrophilic attack. Therefore, treatment with an electrophilic bromine source like N-bromosuccinimide (NBS) is expected to selectively install the bromine atom at the C-7 position.[5][9]

Detailed Experimental Protocol

Synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one from 5-Fluorooxindole

  • Dissolve 5-fluoro-2,3-dihydro-1H-indol-2-one (1.0 eq) in a suitable solvent. Acetonitrile or a chlorinated solvent like dichloromethane are common choices.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, keeping the reaction mixture protected from light.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by silica gel column chromatography or recrystallization to yield the final product.

Comparative Analysis and Data Summary

Both synthetic strategies offer viable pathways to the target compound. The choice between them often depends on precursor availability, scalability, and the specific capabilities of the laboratory.

ParameterStrategy I: Pd-Catalyzed Cyclization Strategy II: Regioselective Bromination
Starting Material 2-Bromo-4-fluoroaniline5-Fluoro-2,3-dihydro-1H-indol-2-one
Number of Steps 21 (assuming precursor is available)
Key Reagents Chloroacetyl chloride, Pd(OAc)₂, Phosphine LigandN-Bromosuccinimide (NBS)
Key Strengths High regioselectivity, builds complexity from simple precursors, good functional group tolerance.[6][7]Atom-economical, operationally simple, avoids transition metals.
Potential Challenges Cost of palladium catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning.Requires availability of the fluorooxindole precursor, potential for over-bromination or other isomers if not optimized.
Typical Yields Good to excellent (often >70% for cyclization).[6]Good to excellent (often >80%).

Conclusion

The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one can be effectively achieved through multiple robust synthetic routes. The palladium-catalyzed intramolecular C-H functionalization represents a modern, powerful method for constructing the core from a simple aniline, offering excellent control over regiochemistry. Alternatively, the late-stage electrophilic bromination of 5-fluorooxindole provides a direct and often high-yielding approach if the precursor is accessible. The selection of the optimal synthetic strategy will be dictated by factors such as starting material cost, scalability requirements, and the desired level of convergence in a larger synthetic campaign. Both methods provide reliable access to this crucial intermediate, enabling further exploration in the field of drug discovery.

References

Exploratory

An In-Depth Technical Guide to the Biological Activity of Substituted Indolin-2-one Derivatives

Introduction: The Privileged Scaffold of Indolin-2-one In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indolin-2-one

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. The indolin-2-one core, also known as oxindole, is a preeminent example of such a scaffold. Its versatile and synthetically accessible structure has made it a cornerstone in the development of novel therapeutics. Derivatives of indolin-2-one have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2]

This guide provides an in-depth exploration of the diverse biological activities of substituted indolin-2-one derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the key mechanisms of action, elucidate structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower further research and discovery in this exciting area.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

The most extensively studied application of indolin-2-one derivatives is in oncology.[1] These compounds interfere with multiple signaling pathways crucial for tumor growth, proliferation, and survival.

A. Mechanism I: Kinase Inhibition

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a common driver of cancer.[3][4] The indolin-2-one scaffold has proven to be an exceptional platform for designing potent kinase inhibitors.[1][3]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many indolin-2-one derivatives function as multi-targeted RTK inhibitors, simultaneously blocking several pathways that tumors use to grow and metastasize.[5][6]

    • VEGFR and PDGFR Inhibition: The vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5][7] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of an indolin-2-one derivative that potently inhibits these receptors.[1][5][7] By blocking these pathways, compounds like Sunitinib effectively stifle tumor growth by cutting off its blood supply.[5][8]

    • Other RTKs: Different substitution patterns on the indolin-2-one core can tune the selectivity towards other RTKs like epidermal growth factor receptor (EGFR) and Her-2.[9][10]

  • Serine/Threonine Kinase Inhibition: Beyond RTKs, these derivatives also target intracellular serine/threonine kinases.

    • Aurora Kinases: These kinases are essential for cell cycle progression, particularly during mitosis. Their overexpression is linked to tumor development.[11] Computational docking studies have shown that indolin-2-one derivatives can effectively bind to and inhibit Aurora B kinase, representing a promising strategy for halting uncontrolled cell division.[11]

    • p21-Activated Kinase 4 (PAK4): PAK4 is involved in cell migration and invasion. Novel indolin-2-one derivatives have been developed that show potent inhibitory activity against PAK4, thereby preventing cancer cell motility and metastasis.[12]

B. Mechanism II: Microtubule Destabilization

Some indolin-2-one derivatives exert their anticancer effects through mechanisms distinct from kinase inhibition. By dissecting the structure of indirubin, a natural bis-indole product, novel indolin-2-one compounds have been designed that appear to function by destabilizing microtubules.[1] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The specific biological effect of an indolin-2-one derivative is exquisitely dependent on the nature and position of its substituents.

  • C3-Position: Substitutions at the C3 position are critical for activity.[7][8] Attaching five-membered heteroaryl rings like pyrrole often leads to potent anti-angiogenic activity through VEGFR/PDGFR inhibition.[5][9][13]

  • C5-Position: Halogen substitutions (e.g., fluorine, chlorine) at the C5 position of the indolin-2-one ring, as seen in Sunitinib, are known to significantly enhance anticancer activity.[5][14]

  • N1-Position: A proton at the N1 position is generally considered essential for inhibitory activity against PDGF and VEGF receptors.[6]

Data Presentation: Anticancer Potency of Selected Indolin-2-one Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
1c HCT-116Submicromolar[1]
1h HCT-116Submicromolar[1]
2c MDA-MB-231 (TNBC)Potent Inhibitor[1]
5h HT-290.016[15]
5h H4600.0037[15]
6j (Average over 5 lines)< 40[16]
12g A5490.83[12]
14a derivative A5490.32[13]

Logical Relationship: Key Substitution Points and Resulting Activities

Caption: Key substitution points on the indolin-2-one core and their influence on biological activities.

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is an underlying factor in many diseases. Substituted indolin-2-ones have emerged as potent anti-inflammatory agents by inhibiting the production of key inflammatory mediators.[17][18]

Mechanism of Action

The primary mechanism involves the suppression of inflammatory pathways in immune cells like macrophages. When stimulated by agents like lipopolysaccharide (LPS), macrophages activate signaling cascades that lead to the production of pro-inflammatory molecules.[17][19]

  • Inhibition of NO, TNF-α, and IL-6: Indolin-2-one derivatives have been shown to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner.[17][18][19]

  • Suppression of Signaling Pathways: This inhibition is achieved by interfering with upstream signaling pathways. Specifically, compounds like 3-(3-hydroxyphenyl)-indolin-2-one have been shown to block the phosphorylation and activation of key proteins in the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[17][19][20] By preventing the activation of these cascades, the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is suppressed.[19]

Signaling Pathway: Anti-inflammatory Action of Indolin-2-ones

AntiInflammatory_Pathway cluster_pathways Signaling Cascades cluster_mediators Pro-inflammatory Mediators node_stimulus node_stimulus node_pathway node_pathway node_mediator node_mediator node_inhibitor node_inhibitor LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB Pathway (p65, IκB) TLR4->NFkB iNOS iNOS -> NO MAPK->iNOS COX2 COX-2 -> PGs MAPK->COX2 Cytokines TNF-α, IL-6 MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines Inhibitor Indolin-2-one Derivative Inhibitor->MAPK inhibits Inhibitor->NFkB inhibits

Caption: Inhibition of LPS-induced inflammatory pathways in macrophages by indolin-2-one derivatives.

III. Neuroprotective Activity: A Defense Against Neuronal Death

Neurodegenerative diseases represent a significant health challenge, and there is an urgent need for drugs that can prevent or slow the death of neurons.[21] Certain 3-substituted indolin-2-ones have shown considerable promise as neuroprotective agents.[21][22][23]

Mechanism of Action

Initial research identified the c-Raf inhibitor GW5074, an indolin-2-one derivative, as being protective in both cell culture and in vivo models of neurodegeneration.[21][22][23] While effective, GW5074 displayed toxicity at higher doses. Subsequent research has focused on synthesizing novel analogs that retain high neuroprotective efficacy without the associated toxicity.[21] The mechanism is believed to involve the inhibition of pro-apoptotic signaling molecules and kinases like Glycogen Synthase Kinase 3β (GSK3β), which are aberrantly activated in neurodegenerative conditions.[23][24] By inhibiting these pathways, the compounds can prevent the cascade of events leading to programmed cell death (apoptosis) in neurons.

IV. Antimicrobial and Antiviral Activities

The therapeutic potential of indolin-2-ones extends to infectious diseases.

  • Antiviral Activity: Derivatives have been evaluated against a range of RNA and DNA viruses.[25] Notably, certain compounds have exhibited selective antiviral activity against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV).[25] More recently, with the emergence of new viral threats, spiro-indolin-2-one compounds have been investigated and shown to have promising anti-SARS-CoV-2 properties in Vero cell models.[26][27]

  • Antimicrobial Activity: The indolin-2-one scaffold is also a component of compounds designed to combat bacterial infections, although this area is less explored than its other activities.

V. Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following section details standardized, step-by-step protocols for assessing the key biological activities of indolin-2-one derivatives.

Workflow for Evaluating Biological Activity

DrugDiscoveryWorkflow node_step node_step node_decision node_decision node_io node_io start Synthesis of Indolin-2-one Derivatives screen Primary In Vitro Screening (e.g., MTT for Cytotoxicity) start->screen active Compound Active? screen->active target_assay Target-Specific Assays (Kinase, Anti-inflammatory, etc.) active->target_assay Yes inactive Inactive/ Archive active->inactive No sar Structure-Activity Relationship (SAR) Analysis target_assay->sar optimize Lead Optimization (Synthesize Analogs) sar->optimize preclinical Preclinical Development sar->preclinical Potent Lead Identified optimize->screen

Caption: A generalized workflow for the discovery and development of indolin-2-one derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.[14]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116, MDA-MB-231) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[28]

  • Compound Treatment: Prepare serial dilutions of the test indolin-2-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib, Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[28]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

Causality: This protocol measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator. In the Griess assay, nitrite (a stable breakdown product of NO) reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product, the absorbance of which is proportional to the NO concentration.[29]

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[28]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test indolin-2-one derivatives for 1-2 hours.[28]

  • Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Incubate for 24 hours.[28]

  • Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.[29]

  • Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent.[29]

  • Incubation & Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[29]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. It is crucial to run a parallel cell viability assay (e.g., MTT) to ensure the observed effects are not due to cytotoxicity.[28]

Protocol 3: In Vitro Neuroprotection Assay

Causality: This assay evaluates a compound's ability to protect neurons from a specific neurotoxic insult. By inducing cell death with a known toxin and co-treating with the test compound, we can quantify the degree of neuroprotection by measuring the preservation of cell viability.[22][30]

Methodology:

  • Neuronal Culture: Culture primary neurons (e.g., cerebellar granule neurons or cortical neurons) or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate. Allow the cells to differentiate and mature for several days.[30][31]

  • Compound Treatment: Treat the neurons with various concentrations of the test indolin-2-one derivative.

  • Induction of Neurotoxicity: After 1-2 hours of pre-treatment, introduce a neurotoxic stimulus. The choice of toxin depends on the disease model (e.g., 6-hydroxydopamine for Parkinson's disease models, glutamate for excitotoxicity models, or serum/potassium deprivation to induce apoptosis).[22][23]

  • Incubation: Incubate for 24-48 hours.

  • Assessment of Viability: Assess neuronal viability using a suitable method:

    • MTT Assay: As described in Protocol 1.

    • Calcein-AM Staining: Live cells with active esterases will cleave Calcein-AM to produce a green fluorescence.[30]

    • LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the cells treated with the toxin alone.

Conclusion and Future Perspectives

The substituted indolin-2-one scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. Its role in cancer therapy, particularly as a kinase inhibitor, is well-established with clinically approved drugs like Sunitinib.[1] Furthermore, compelling evidence highlights its significant potential in treating inflammatory disorders and neurodegenerative diseases.[17][21]

The future of indolin-2-one research lies in the rational design of derivatives with enhanced selectivity and reduced off-target effects. Structure-based drug design, aided by computational modeling and a deeper understanding of SAR, will be crucial for developing next-generation inhibitors that target specific kinase isoforms or other disease-relevant proteins.[11] Exploring novel substitution patterns and creating hybrid molecules that combine the indolin-2-one core with other pharmacophores could unlock new therapeutic applications and overcome existing challenges like drug resistance. The continued investigation of this exceptional scaffold promises to deliver novel and effective treatments for some of the most challenging human diseases.

References

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. National Institutes of Health.
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Sources

Foundational

Mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

An In-depth Technical Guide to the Putative Mechanism of Action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Authored by a Senior Application Scientist Preamble: Elucidating the Bioactivity of a Privileged Scaffold The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Authored by a Senior Application Scientist

Preamble: Elucidating the Bioactivity of a Privileged Scaffold

The indolin-2-one (oxindole) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a diverse array of biological targets. The specific compound, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, emerges from a rich lineage of bioactive molecules where substitutions on the oxindole ring profoundly influence therapeutic activity. While direct, comprehensive studies on this exact molecule are not yet prevalent in public-domain literature, its structural features—particularly the 5-fluoro substitution—provide a strong, scientifically-grounded basis for proposing a putative mechanism of action. This guide synthesizes established principles from related, well-characterized molecules to construct a robust, testable hypothesis for the mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one and outlines a rigorous experimental framework for its validation.

The Indolin-2-one Core: A Foundation for Kinase Inhibition

The 2-oxindole structure is a recurring motif in a multitude of kinase inhibitors. The core structure provides a key hydrogen bonding pattern that is critical for binding to the ATP-binding site of various kinases.[1] Specifically, the lactam NH and carbonyl oxygen can form hydrogen bonds with the hinge region of the kinase domain, a common anchoring point for Type II kinase inhibitors.

The Critical Role of the 5-Fluoro Substituent

The introduction of a fluorine atom at the C(5) position is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, improve metabolic stability, and increase membrane permeability.[2] In the context of kinase inhibitors, the 5-fluoro substitution has been shown to be a key determinant of potency and selectivity. A prominent example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, which features a 5-fluoro-2-oxo-1,2-dihydroindole moiety.[3][4] This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] The fluorine atom in Sunitinib contributes to its strong binding affinity within the ATP pocket. More recent research on 5-fluoro-2-oxindole derivatives as Sunitinib analogues has further solidified their potential as inhibitors of VEGFR2.[5]

The 7-Bromo Position: A Handle for Synthetic Elaboration

The bromine atom at the C(7) position is a versatile functional group for further chemical modification.[2] It serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the synthesis of a library of analogues for extensive structure-activity relationship (SAR) studies.[2] This allows for the exploration of chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on the strong precedent set by structurally related 5-fluoro-2-oxindole derivatives, the most probable mechanism of action for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is the inhibition of one or more protein kinases, particularly those belonging to the receptor tyrosine kinase (RTK) family. The proposed mechanism is centered on the competitive inhibition of ATP binding to the kinase domain.

Putative Molecular Interactions

It is hypothesized that 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one binds to the ATP-binding pocket of RTKs, such as VEGFRs and PDGFRs. The key interactions are likely to involve:

  • Hydrogen Bonding: The lactam NH and carbonyl oxygen of the oxindole ring are predicted to form hydrogen bonds with the hinge region of the kinase.

  • Hydrophobic Interactions: The aromatic ring of the indolinone core is expected to engage in hydrophobic interactions with non-polar residues in the ATP-binding site.

  • Halogen Bonding/Electrostatic Interactions: The 5-fluoro substituent may form favorable electrostatic or halogen-bonding interactions with the protein, enhancing binding affinity. The 7-bromo atom could also participate in similar interactions.

Downstream Signaling Consequences

By inhibiting the catalytic activity of RTKs, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one would block the phosphorylation of downstream signaling proteins. For instance, inhibition of VEGFR2 would disrupt the signaling cascade responsible for angiogenesis, cell proliferation, and survival in endothelial cells.

An Experimental Workflow for Mechanistic Validation

A multi-pronged experimental approach is necessary to rigorously test the hypothesis that 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one acts as a kinase inhibitor. The following workflow provides a comprehensive strategy for target identification, validation, and characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Characterization A Broad Kinase Panel Screen (e.g., 400+ kinases) B Identify Primary Hits (e.g., >90% inhibition at 10 µM) A->B C Dose-Response Assays (Determine IC50 values for primary hits) B->C D Mechanism of Inhibition Studies (e.g., ATP competition assays) C->D E Target Engagement Assays (e.g., CETSA, KiNativ) D->E F Phospho-protein Western Blot (Assess inhibition of downstream signaling) E->F G Cellular Phenotypic Assays (e.g., anti-proliferative, anti-angiogenic) F->G

Caption: A three-phase experimental workflow for validating the proposed kinase inhibitor mechanism.

Phase 1: In Vitro Kinase Profiling

The initial step is to perform a broad screen against a large panel of kinases to identify potential targets.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in DMSO.

  • Assay: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) at a fixed concentration (typically 1-10 µM).

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >90% inhibition.

Hypothetical Screening Data:

Kinase Target% Inhibition at 10 µM
VEGFR298%
PDGFRβ95%
c-Kit92%
FGFR185%
EGFR25%
Src15%
Phase 2: Biochemical Validation

Once primary hits are identified, the next step is to validate these interactions biochemically.

Protocol: IC50 Determination

  • Reagents: Obtain recombinant kinase, substrate, and ATP.

  • Assay Setup: Perform a kinase activity assay (e.g., using ADP-Glo™, LanthaScreen™) with a serial dilution of the compound.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in a cellular context and modulates downstream signaling is crucial.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture: Culture a cell line that expresses the target kinase (e.g., HUVECs for VEGFR2).

  • Treatment: Treat the cells with varying concentrations of the compound for a specified time.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of the target kinase and downstream signaling proteins (e.g., p-ERK, p-Akt).

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Compound->VEGFR2 Inhibition ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation ERK->Proliferation

Caption: Proposed inhibition of the VEGFR2 signaling pathway by the compound.

Future Directions and SAR Advancement

The 7-bromo substituent is a key feature for future optimization. A focused library of analogues can be synthesized by leveraging palladium-catalyzed cross-coupling reactions to introduce a variety of aryl and heteroaryl groups at this position. This will allow for a systematic exploration of the structure-activity relationship and the development of compounds with improved potency, selectivity, and drug-like properties.

Conclusion

While direct experimental evidence for the mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is not yet available, a strong hypothesis can be formulated based on its structural similarity to known kinase inhibitors. The proposed mechanism of action is the inhibition of receptor tyrosine kinases, such as VEGFR2 and PDGFRβ, through competitive binding at the ATP pocket. The outlined experimental workflow provides a clear and robust strategy to test this hypothesis and to fully characterize the biological activity of this promising compound. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent.

References

Exploratory

Topic: Potential Therapeutic Targets of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 2,3-dihydro-1H-indol-2-one, or 2-oxindole, scaffold is a privileged structure in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydro-1H-indol-2-one, or 2-oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. Its unique chemical architecture allows for versatile substitutions, enabling the fine-tuning of pharmacological activity across a wide range of biological targets. This guide focuses on a specific, novel derivative, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, and outlines a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. We will delve into the rationale behind selecting this scaffold, explore computational and experimental methodologies for target deconvolution, and provide detailed, actionable protocols for subsequent validation. This document serves as a roadmap for researchers aiming to elucidate the mechanism of action for novel indolinone-based compounds and accelerate their journey from bench to bedside.

Part 1: The 2-Indolinone Scaffold: A Foundation for Therapeutic Innovation

The 2-indolinone core is a bicyclic aromatic structure that has proven to be a highly effective pharmacophore. Its rigid framework, combined with the hydrogen bond donor and acceptor capabilities of the lactam moiety, allows for high-affinity interactions with the active sites of various enzymes and receptors.

A key reason for the widespread use of this scaffold is its prevalence in a class of drugs known as protein kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-indolinone structure can mimic the hinge-binding region of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.

Several FDA-approved drugs are built upon the 2-indolinone scaffold, underscoring its therapeutic relevance:

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Nintedanib (Ofev®): An inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), approved for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.

The specific substitutions on our compound of interest, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one , are not arbitrary. The halogen atoms, bromine at position 7 and fluorine at position 5, are expected to significantly modulate the compound's physicochemical properties:

  • Fluorine: Often incorporated to improve metabolic stability, enhance binding affinity through favorable electrostatic interactions, and increase cell permeability.

  • Bromine: Can form halogen bonds, a type of non-covalent interaction that can contribute to target affinity and selectivity. Its size and lipophilicity can also influence the compound's overall pharmacological profile.

Given the established success of this scaffold, particularly in oncology, a primary hypothesis is that 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one will exhibit activity against one or more protein kinases.

Part 2: A Dual-Pronged Approach to Target Identification

Elucidating the molecular target(s) of a novel compound is a critical step in drug development. A robust strategy combines computational (in silico) prediction with experimental (in vitro) validation.

In Silico Target Prediction

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about potential targets.

Workflow for In Silico Target Prediction

In_Silico_Workflow cluster_0 Input cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 Output Input 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (SMILES/3D Structure) Similarity Chemical Similarity Searching (e.g., ChEMBL) Input->Similarity 2D/3D Similarity Pharm Pharmacophore Modeling Input->Pharm Feature Mapping RevDock Reverse Docking (e.g., against PDB) Input->RevDock Docking Score Output Ranked List of Potential Targets Similarity->Output Pharm->Output RevDock->Output

Caption: In silico workflow for target hypothesis generation.

  • Reverse Docking: This is a powerful computational technique where a single ligand (our compound) is docked against a large library of 3D protein structures (e.g., the entire Protein Data Bank, PDB).[1][2][3][4] The proteins are then ranked based on the predicted binding affinity (docking score), providing a list of potential targets.[1][3] This method is particularly useful for identifying novel targets or explaining off-target effects.[1][2]

  • Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, our compound's structure can be compared against large databases like ChEMBL. This will identify known drugs or bioactive molecules with similar scaffolds and retrieve their annotated targets, which then become candidate targets for our compound.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. By analyzing the pharmacophores of known indolinone-based inhibitors, we can screen for targets that are likely to accommodate our novel compound.

Experimental Target Deconvolution

While in silico methods generate hypotheses, experimental validation is essential. A combination of target-agnostic and target-based screening provides the most comprehensive picture.

  • Phenotypic Screening: The simplest approach is to test the compound in a panel of well-characterized cell lines (e.g., the NCI-60 panel) and observe its phenotypic effects, such as cell death, proliferation arrest, or changes in morphology. The pattern of activity can provide clues about the underlying mechanism and potential pathways involved.

  • Chemical Proteomics: This is a powerful, unbiased method for identifying direct binding partners of a compound from a complex cellular lysate.[5][6][7][8] A common approach is affinity chromatography, where the compound is immobilized on a solid support (e.g., beads).[6][8] A cell lysate is passed over these beads, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[6]

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Reverse Docking Computational docking of one ligand to many protein structures.[1]Fast, cost-effective, provides structural insights.Prone to scoring function inaccuracies; requires 3D protein structures.[1]
Similarity Searching Comparison of chemical structures to known active compounds.Simple, fast, leverages vast existing bioactivity data.Limited to known chemical space; may miss novel targets.
Phenotypic Screening Observing the effect of a compound on cell behavior.Unbiased, directly measures functional outcome.Target is not directly identified; mechanism is unknown.
Chemical Proteomics Affinity-based pulldown of binding proteins from cell lysates.[5][6]Unbiased, identifies direct binding partners in a biological context.[5]Technically challenging, can be prone to non-specific binding.

Part 3: Validating the Target, Unraveling the Mechanism

Once a list of high-confidence candidate targets is generated, the next crucial phase is to validate the direct interaction and elucidate the functional consequences of this binding.

Primary Validation: Confirming the Physical Interaction

The first step is to confirm a direct, physical interaction between the compound and the putative protein target. This is typically done using purified protein in biochemical assays.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. A binding event causes a change in the refractive index at the surface, which is detected and used to calculate binding kinetics (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding thermodynamics, providing information on affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Functional Validation: Assessing the Biological Consequence

Confirming binding is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional change in the protein's activity.

  • Enzymatic Assays: If the predicted target is an enzyme (e.g., a protein kinase), its activity can be measured in the presence and absence of the compound. For a kinase, this would typically involve an in vitro kinase assay that measures the transfer of a phosphate group from ATP to a substrate peptide. The compound's potency is determined by calculating its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Cellular Validation: Proving Relevance in a Biological System

The final and most important step is to confirm that the compound engages its target within a living cell and that this engagement is responsible for the observed cellular phenotype.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[7] The principle is that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

  • Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., the MAPK pathway for a receptor tyrosine kinase), we can use techniques like Western blotting to assess the phosphorylation status of downstream proteins. Inhibition of the target should lead to a corresponding decrease in the phosphorylation of its substrates.

  • Genetic Approaches (Rescue/Phenocopy): The most definitive link between target and phenotype is established using genetic tools.

    • RNA interference (siRNA) or CRISPR-Cas9 Knockout: If knocking down or knocking out the proposed target protein using siRNA or CRISPR replicates the phenotypic effect of the compound, it provides strong evidence that the compound acts through this target.

    • Overexpression or Mutation: Conversely, overexpressing the target protein might confer resistance to the compound. If the compound binds to a specific site, introducing a mutation at that site that prevents binding should also lead to resistance.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., A549 lung cancer cells) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one at a relevant concentration (e.g., 10x the IC50 from a cell viability assay) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein in each supernatant sample by Western blot or SDS-PAGE.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

Part 4: A Hypothetical Case Study

Let's assume our in silico and initial screening efforts for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one converge on a specific receptor tyrosine kinase: VEGFR2 .

Hypothesis: The compound directly binds to and inhibits the kinase activity of VEGFR2, leading to anti-angiogenic effects.

Validation Workflow:

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Genetic Validation SPR SPR Assay (Confirm Binding, Measure KD) KinaseAssay In Vitro Kinase Assay (Measure IC50) SPR->KinaseAssay Binding Confirmed CETSA CETSA in HUVEC cells (Confirm Target Engagement) KinaseAssay->CETSA Potent Inhibition Western Western Blot (p-VEGFR2, p-ERK) CETSA->Western Engagement Confirmed TubeAssay Tube Formation Assay (Assess Phenotype) Western->TubeAssay Pathway Inhibited siRNA siRNA Knockdown of VEGFR2 (Phenocopy) TubeAssay->siRNA Anti-angiogenic Effect Conclusion Conclusion: VEGFR2 is a primary target siRNA->Conclusion Phenotype Mimicked Hypothesis Hypothesis: Compound inhibits VEGFR2 Hypothesis->SPR

Caption: A logical workflow for validating VEGFR2 as a target.

Table 2: Hypothetical Validation Data Summary

AssayMetricResultInterpretation
SPR KD50 nMHigh-affinity direct binding to VEGFR2.
In Vitro Kinase Assay IC5080 nMPotent inhibition of VEGFR2 enzymatic activity.
CETSA ΔTm+4.5 °CCompound engages and stabilizes VEGFR2 in cells.
Western Blot p-VEGFR2>90% inhibition at 1 µMTarget phosphorylation is blocked in cells.
Tube Formation Assay % Inhibition85% inhibition at 1 µMCompound blocks a key cellular process mediated by VEGFR2.
siRNA (VEGFR2) % Inhibition90% inhibitionGenetic knockdown of the target mimics the compound's effect.

Part 5: Conclusion and Future Directions

This guide has outlined a systematic, evidence-based approach to identify and validate the therapeutic targets of a novel 2-indolinone derivative, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. By integrating computational predictions with a tiered experimental validation cascade—spanning biochemical, cellular, and genetic methods—researchers can confidently deconvolute the mechanism of action of new chemical entities.

The successful identification of a primary target, as illustrated in our hypothetical case study with VEGFR2, is not the end of the journey. It is the critical foundation upon which all further drug development activities are built. Future steps would include:

  • Selectivity Profiling: Screening the compound against a broad panel of other kinases to determine its selectivity profile, which is crucial for predicting potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models for a cancer drug) to demonstrate efficacy.

  • ADME/Tox Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By following this rigorous, multi-disciplinary approach, the therapeutic potential of promising scaffolds like the 2-indolinone core can be fully realized, paving the way for the development of next-generation targeted therapies.

References

  • Using reverse docking for target identification and its applications for drug discovery. (n.d.). Taylor & Francis. [Link]

  • Chemistry-based functional proteomics for drug target deconvolution. (2014). Expert Opinion on Drug Discovery. [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets. (2021). Applied Bionics and Biomechanics. [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2021). Molecules. [Link]

  • Drug target deconvolution by chemical proteomics. (2011). Current Opinion in Chemical Biology. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2021). Methods in Molecular Biology. [Link]

  • In Silico Technologies in Drug Target Identification and Validation. (n.d.). Routledge. [Link]

  • Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (2020). Frontiers in Chemistry. [Link]

  • Reverse docking: a powerful tool for drug repositioning and drug rescue. (2013). Future Medicinal Chemistry. [Link]

  • In Silico Drug-Target Profiling. (2018). Methods in Molecular Biology. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2021). Methods in Molecular Biology. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

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Foundational

In vitro evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

An In-Depth Technical Guide to the In Vitro Evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a Novel Kinase Inhibitor Candidate Authored by a Senior Application Scientist Foreword: Unveiling the Potential of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a Novel Kinase Inhibitor Candidate

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in oncology. Its rigid, planar structure provides an excellent framework for developing targeted therapies, most notably kinase inhibitors. The strategic placement of halogen atoms, such as bromine and fluorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The bromine atom at the 7-position can serve as a handle for further chemical modification through cross-coupling reactions, while the electron-withdrawing fluorine at the 5-position can enhance metabolic stability and target binding affinity.[1]

This guide provides a comprehensive framework for the initial in vitro evaluation of a novel compound, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. Lacking extensive prior characterization in publicly available literature, we will proceed with a logical, hypothesis-driven approach, postulating its potential as a protein kinase inhibitor. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental step, ensuring a self-validating and robust preliminary assessment of this promising molecule.

Section 1: Foundational Physicochemical and Cytotoxicity Profiling

Before delving into specific mechanisms of action, it is crucial to establish the compound's fundamental properties and its general effect on cell viability. These initial screens provide the necessary context for all subsequent, more targeted assays.

Causality Behind Initial Screening Choices

A compound's solubility and stability in assay media are critical prerequisites for obtaining reliable and reproducible data. Poor solubility can lead to false negatives or artifactual results. Concurrently, a general cytotoxicity assessment is the first biological question to answer: Does this compound affect cell survival? This broad-spectrum analysis helps to identify a suitable concentration range for subsequent, more specific assays and provides an initial indication of potential therapeutic efficacy or toxicity. Cytotoxicity assays are fundamental in drug development for screening compounds and assessing their potential therapeutic safety.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in culture medium, ranging from a top concentration of 100 µM down to sub-nanomolar concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.

  • Formazan Solubilization: Incubate for 3-4 hours. After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Profile

The results of the cytotoxicity screening can be summarized in a table to allow for easy comparison across different cell lines.

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
HCT116Colon Carcinoma3.7
PC-3Prostate Cancer12.1

Section 2: Target Engagement and Mechanism of Action

Observing cytotoxicity is a critical first step, but it does not reveal the mechanism of action. To validate our hypothesis that 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one acts as a kinase inhibitor, we must demonstrate that it directly engages with its putative target(s) within the complex environment of a live cell. Quantifying target engagement is essential for building structure-activity relationships and confirming a drug's mechanism of action.[4][5][6]

Rationale for Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular context.[5] The principle is based on the ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates to various temperatures, denatured proteins will aggregate and can be separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature can then be quantified, typically by Western blotting.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with Compound or Vehicle start->treat harvest Harvest Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Soluble/Aggregated Proteins lyse->centrifuge sds SDS-PAGE & Western Blot centrifuge->sds quantify Quantify Soluble Target Protein sds->quantify end Determine Thermal Shift quantify->end Generate Melt Curve

Caption: CETSA® workflow for determining target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells in culture with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one at a concentration determined from cytotoxicity assays (e.g., 10x IC₅₀) and a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. One aliquot should be kept at room temperature as a reference.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the suspected target kinase (e.g., EGFR, AKT, MEK).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Section 3: Biochemical Kinase Profiling for Potency and Selectivity

While CETSA® confirms target engagement in cells, biochemical assays are necessary to determine the compound's potency (IC₅₀) against the isolated target kinase and its selectivity against a broader panel of kinases. High-throughput screening against a kinase panel is a vital step to understand the compound's specificity and potential for off-target effects.[7]

Rationale for In Vitro Kinase Assays

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8] These assays are typically performed in a cell-free system, which allows for a precise determination of inhibitory potency without the confounding factors of cellular uptake, metabolism, or efflux. Screening against a large panel of kinases provides a "selectivity profile," which is crucial for predicting potential therapeutic windows and identifying liabilities.

G ATP ATP PhosphoSubstrate PhosphoSubstrate ATP->PhosphoSubstrate Phosphate Transfer ADP ADP ATP->ADP Conversion Kinase Kinase Substrate Substrate

Caption: Principle of a competitive kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the purified kinase, the specific peptide substrate, and ATP at its Kₘ concentration.

  • Compound Addition: Add 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one across a range of concentrations (e.g., 11-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Selectivity Profile
Kinase TargetKinase FamilyHypothetical IC₅₀ (nM)
EGFR Tyrosine Kinase15
VEGFR2 Tyrosine Kinase35
AKT1Serine/Threonine Kinase>10,000
MEK1Serine/Threonine Kinase850
CDK2Serine/Threonine Kinase>10,000
SRCTyrosine Kinase2,500

Section 4: Downstream Signaling Pathway Analysis

Confirming that the compound inhibits a target kinase biochemically and engages it in cells is crucial. The final piece of the puzzle is to demonstrate that this engagement leads to the intended biological consequence: the modulation of the downstream signaling pathway.

Rationale for Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex sample, such as a cell lysate. By using phospho-specific antibodies, we can assess the phosphorylation state of downstream substrates of the target kinase. A potent and specific kinase inhibitor should decrease the phosphorylation of these downstream effectors in a dose-dependent manner.

G

Caption: Hypothetical EGFR signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells and allow them to attach. Starve the cells (e.g., in serum-free medium) for 12-24 hours to reduce basal signaling. Pre-treat with various concentrations of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one for 1-2 hours. Stimulate the pathway with the appropriate ligand (e.g., EGF for the EGFR pathway) for 10-15 minutes.

  • Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated downstream protein (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescent (ECL) substrate and image the resulting signal.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein like GAPDH or β-actin.

Conclusion and Future Directions

This guide has outlined a logical and robust workflow for the initial in vitro characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a potential kinase inhibitor. By systematically assessing its cytotoxicity, confirming target engagement, defining its biochemical potency and selectivity, and verifying its impact on downstream signaling, a comprehensive preliminary profile of the compound can be established.

Positive and consistent results across these assays would provide a strong rationale for advancing the compound to more complex studies, including:

  • Mechanism of Inhibition Studies: To determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • In Vitro Resistance Studies: To identify potential resistance mutations in the target kinase.

  • ADME-Tox Profiling: To assess its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models.

This structured approach ensures that decisions made during the early stages of drug discovery are based on high-quality, reproducible, and mechanistically informative data.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. [Link]

  • Target and pathway engagement assays. (n.d.). Concept Life Sciences. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). PubMed. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). BMC Bioinformatics. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

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Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Indole-2-one Derivatives

Abstract The indole-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This tech...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel indole-2-one derivatives for researchers, scientists, and drug development professionals. We will delve into the strategic design considerations, diverse synthetic methodologies, and the critical biological evaluation techniques that propel these compounds from laboratory curiosities to potential therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Introduction: The Enduring Significance of the Indole-2-one Core

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[1][2] The indole-2-one (or oxindole) moiety, in particular, has garnered significant attention due to its presence in a multitude of biologically active compounds.[1][2]

Derivatives of indole-2-one have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][6] For instance, several indole-based drugs have received FDA approval for treating conditions ranging from migraines to cancer.[7] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The development of novel indole-2-one derivatives continues to be a vibrant area of research, driven by the need for more effective and selective therapeutic agents.[8][9]

Strategic Design of Novel Indole-2-one Derivatives

The design of new indole-2-one derivatives is a multifaceted process that integrates computational modeling with established structure-activity relationships (SAR). The primary goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

2.1. Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy in drug design where the core structure of a known active compound is replaced with a different, yet functionally equivalent, scaffold.[10] In the context of indole-2-ones, this could involve replacing the indole core with a 7-aza-2-oxindole skeleton to explore new chemical space and potentially improve properties like solubility or metabolic stability.[11][12] Bioisosteric replacement of substituents on the indole-2-one ring is another key tactic used to optimize a lead compound's activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

2.2. Structure-Activity Relationship (SAR) Analysis

Quantitative SAR (QSAR) studies are crucial for understanding how different structural modifications influence biological activity. For example, in a series of anti-inflammatory indole-2-one derivatives, it was found that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were favorable for their activity.[11][12][13][14] Such insights guide the rational design of subsequent generations of compounds with improved therapeutic potential.

Synthetic Methodologies for Indole-2-one Derivatives

The synthesis of indole-2-one derivatives can be achieved through a variety of chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Recent advancements have focused on developing more efficient, sustainable, and versatile methods.[15][16][17]

3.1. Classical and Modern Synthetic Approaches

The Fischer indole synthesis, a classic method, remains relevant for the preparation of certain indole derivatives.[18] However, modern synthetic chemistry has introduced a plethora of new techniques, including metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions.[8][15][16][17][19] These methods offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups.

3.2. Metal-Catalyzed Synthesis

Transition metal catalysis, particularly with palladium, ruthenium, rhodium, and copper, has revolutionized indole synthesis.[15][16][17][20] These catalysts facilitate reactions such as intramolecular cyclizations of 2-ethynylanilines and direct C-H functionalization, providing efficient pathways to complex indole-2-one derivatives.[15][16][17][19][21] For instance, copper-catalyzed cyclization of 2-ethynyl-N-sulfonylanilides in water offers a green and efficient route to indoles.[21]

3.3. Green Chemistry Approaches

In line with the principles of sustainable chemistry, there is a growing emphasis on developing environmentally benign synthetic methods.[8][9] This includes the use of greener solvents like water, microwave-assisted synthesis, and solvent-free reactions.[8][9][21] These approaches not in lead to reduced environmental impact but can also offer advantages such as shorter reaction times and higher yields.[8][9]

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Indole-2-ones

A common and versatile method for synthesizing 3-substituted indole-2-ones involves the Knoevenagel condensation of an indole-2-one with an aldehyde.

  • Dissolution: To a stirred solution of indole-2-one (1.0 equivalent) in absolute ethanol, add the desired aldehyde (1.0 equivalent).

  • Initiation: After stirring at room temperature for 5 minutes, add a catalytic amount of a base, such as sodium ethoxide in ethanol (NaOEt/EtOH).

  • Reaction: Continue stirring the mixture at room temperature overnight.

  • Workup: Remove the solvent under reduced pressure. Wash the residue with brine and then extract with an appropriate organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under vacuum, and purify the crude product by chromatography over silica gel to yield the desired 3-substituted indole-2-one.[11]

Characterization of Synthesized Compounds

The structural elucidation of newly synthesized indole-2-one derivatives is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[22][23]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.[11]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying characteristic functional groups within the molecule, such as the N-H and C=O stretching vibrations.[24]

Synthesis_Workflow

Biological Evaluation of Novel Indole-2-one Derivatives

Once synthesized and characterized, the novel indole-2-one derivatives undergo a battery of biological assays to determine their therapeutic potential.

4.1. In Vitro Cytotoxicity Assays

For compounds designed as anticancer agents, the initial screening typically involves evaluating their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[25][26]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole-2-one derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[25]

4.2. Enzyme Inhibition Assays

Many indole-2-one derivatives exert their biological effects by inhibiting specific enzymes. For example, some are designed as protein kinase inhibitors, targeting enzymes like VEGFR, EGFR, or CDK2, which are often dysregulated in cancer.[26][27] In vitro kinase inhibition assays are performed to determine the potency and selectivity of the compounds against their intended targets.

4.3. Mechanism of Action Studies

To understand how a promising compound exerts its effects, further mechanistic studies are conducted. These may include:

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G0/G1 or G2/M).[10][27][28]

  • Apoptosis Assays: Assays to detect markers of programmed cell death (apoptosis), such as caspase activation or Annexin V staining, can reveal if the compound induces apoptosis in cancer cells.[27][28][29]

  • Western Blotting: This technique is used to measure the expression levels of key proteins involved in signaling pathways that are modulated by the compound, such as c-Myc or proteins in inflammatory pathways like TNF-α and IL-6.[10][11][12][28]

Signaling_Pathway

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of Novel Indole-2-one Derivatives

CompoundCell LineIC₅₀ (µM)[25][26][28]
21r HL-604.64 ± 0.30[28]
MV-4-110.78 ± 0.03[28]
HT-295.57 ± 1.03[28]
12j HT-294.75[10]
HL-601.35[10]
5h HT-290.016[25]
H4600.0037[25]

Table 2: Kinase Inhibitory Activity of Selected Indole-2-one Derivatives

CompoundKinaseIC₅₀ (nM)[10][28]
21r BRD4 (BD1)41[28]
BRD4 (BD2)313[28]
12j BRD4 (BD1)19[10]
BRD4 (BD2)28[10]

Conclusion and Future Directions

The discovery and synthesis of novel indole-2-one derivatives remain a highly promising avenue for the development of new therapeutic agents. The continual evolution of synthetic methodologies, coupled with a deeper understanding of the molecular targets and mechanisms of action, will undoubtedly lead to the identification of next-generation drug candidates with improved efficacy and safety profiles. Future research should continue to focus on the development of highly selective and potent inhibitors for validated drug targets, as well as the exploration of novel biological activities for this versatile scaffold. The integration of advanced computational tools, high-throughput screening, and innovative synthetic strategies will be instrumental in accelerating the translation of these promising compounds from the laboratory to the clinic.

References

Protocols & Analytical Methods

Method

Application Notes: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxindole Core in Modern Kinase Inhibition The 2-oxindole (or indolin-2-one) scaffold is a cornerstone in medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxindole Core in Modern Kinase Inhibition

The 2-oxindole (or indolin-2-one) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Within the realm of oncology and fibrosis, this heterocyclic motif is particularly prominent in the design of potent kinase inhibitors. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets.

The strategic functionalization of the oxindole core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The subject of this guide, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one , represents a highly versatile starting material for the synthesis of next-generation kinase inhibitors. The presence of a fluorine atom at the C5 position can enhance metabolic stability and binding affinity, while the bromine atom at the C7 position serves as a crucial synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1]

This document provides a comprehensive guide to leveraging this key intermediate in a drug discovery workflow, using the principles demonstrated by the development of multi-kinase inhibitors like Nintedanib.

The Rationale: Targeting Angiogenesis and Fibrosis

Many clinically successful kinase inhibitors derived from the oxindole scaffold are multi-targeted, simultaneously blocking several pro-oncogenic and pro-fibrotic signaling pathways. A prime example is Nintedanib (Ofev®, Vargatef®), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[2][3][4][5] These receptor tyrosine kinases are pivotal in driving angiogenesis (the formation of new blood vessels that supply tumors) and fibrosis (the excessive formation of scar tissue).[5][6][7]

The therapeutic strategy involves disrupting these signaling cascades at a critical intracellular node. By competitively binding to the ATP-binding pocket of the kinase domain, inhibitors prevent the phosphorylation of downstream substrates, thereby halting the signaling cascade that leads to cell proliferation, migration, and survival.

Key Kinase Targets for Oxindole-Based Inhibitors:
Kinase TargetBiological Function & Disease Relevance
VEGFR 1-3 Critical regulators of angiogenesis. Inhibition blocks tumor blood supply.
FGFR 1-3 Involved in cell proliferation, survival, and angiogenesis. Aberrant signaling is common in various cancers.
PDGFR α & β Regulate cell growth, proliferation, and migration. Key drivers of fibrosis and involved in tumor stroma formation.
Src Family Non-receptor tyrosine kinases involved in cell motility, proliferation, and survival.
Flt-3 A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

The multi-targeted nature of drugs like Nintedanib, which is built upon a related oxindole core, underscores the potential for derivatives of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one to be developed as potent anti-angiogenic and anti-fibrotic agents.[8][9]

Signaling Pathway Inhibition

The diagram below illustrates the central role of VEGFR, FGFR, and PDGFR in cellular signaling and the point of intervention for a multi-targeted kinase inhibitor.

G cluster_inhibitor cluster_pathways Downstream Signaling VEGFR VEGFR RAS/MAPK RAS/MAPK Pathway VEGFR->RAS/MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->RAS/MAPK PDGFR PDGFR PDGFR->RAS/MAPK PI3K/AKT PI3K/AKT Pathway PDGFR->PI3K/AKT Inhibitor Oxindole-Based Inhibitor (e.g., Nintedanib) Inhibitor->VEGFR Inhibitor->FGFR Inhibitor->PDGFR Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival

Caption: Multi-Targeted Kinase Inhibition Workflow.

Synthetic Strategy: From Building Block to Lead Compound

The core utility of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one lies in its synthetic tractability. The oxindole nitrogen can be protected or alkylated, and the C3 position is readily functionalized via condensation reactions. Crucially, the C7 bromine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or heteroaryl moieties to explore the chemical space and optimize target engagement.

The general workflow for developing a lead compound from this intermediate is outlined below.

G A Start: 7-bromo-5-fluoro- 2,3-dihydro-1H-indol-2-one B Step 1: Condensation at C3 (e.g., with an aldehyde) A->B Introduce Side Chain C Step 2: C7 Functionalization (e.g., Suzuki Coupling) B->C Add Diversity Element D Compound Library C->D E Biochemical Assays (Kinase Panel Screening) D->E Primary Screen F Cell-Based Assays (Proliferation, Migration) E->F Secondary Screen G Lead Optimization F->G Identify Hits

Caption: Drug Discovery Workflow from the Target Building Block.

Protocol 1: Synthesis of a Substituted Indolinone Core

This protocol describes a general method for the Knoevenagel condensation at the C3 position of the oxindole ring, a key step in the synthesis of many kinase inhibitors, including the core structure of Nintedanib.

Objective: To synthesize a (Z)-3-benzylidene-7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one derivative.

Materials:

  • 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (1.0 eq) in ethanol (10 mL/mmol), add the substituted benzaldehyde (1.1 eq).

  • Add piperidine (0.2 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will often form.

  • If a solid has formed, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality: The basic catalyst (piperidine) facilitates the deprotonation of the C3 methylene group of the oxindole, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable C=C double bond. This reaction is fundamental to creating the core structure of many indolinone-based kinase inhibitors.[10]

Biological Evaluation: From In Vitro Inhibition to Cellular Activity

Once a library of compounds is synthesized, a tiered screening approach is employed to identify potent and selective inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., VEGFR-2).

Principle: This protocol outlines a common method using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compound serially diluted in DMSO

  • 384-well microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: a. Add the kinase and biotinylated substrate peptide solution in assay buffer to each well. b. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. c. Initiate the phosphorylation reaction by adding ATP. d. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and SA-APC. b. Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: a. Calculate the ratio of the two emission signals. b. Plot the signal ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls on every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reliable. A Z'-factor > 0.5 is considered excellent.

Protocol 3: Cell-Based Proliferation Assay

Objective: To assess the ability of a test compound to inhibit the proliferation of cells whose growth is dependent on the target kinase pathway (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for anti-angiogenic activity).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in a low-serum medium (e.g., 0.5% FBS) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Stimulation: Add a growth factor (e.g., VEGF at 20 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a strategically designed building block for the discovery of novel kinase inhibitors. Its halogenated oxindole core provides a proven scaffold for engaging the ATP-binding site of key oncogenic and fibrotic kinases. The synthetic handles inherent in its structure allow for extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties. By following a logical workflow of chemical synthesis, in vitro biochemical screening, and cell-based functional assays, researchers can effectively utilize this intermediate to develop next-generation targeted therapies.

References

  • Nintedanib: A Review of Its Use as Second-Line Treatment in Adults with Advanced Non-Small Cell Lung Cancer of Adenocarcinoma Histology.PubMed.
  • Nintedanib (Vargatef®).Macmillan Cancer Support.
  • Vargatef.European Medicines Agency (EMA).
  • What is the approval history and clinical development pathway of Ofev?Patsnap Synapse.
  • Nintedanib (OFEV) in the treatment of idiopathic pulmonary fibrosis.PubMed.
  • Boehringer Ingelheim's OFEV (Nintedanib) IPF Therapy Reinforces Efficacy and Safety Profile in New Studies.Pulmonary Fibrosis News.
  • OFEV (nintedanib) RATIONALE FOR INCLUSION IN PA PROGRAM.Source Not Available.
  • Method for preparing ethanesulfonic acid nintedanib.Google Patents.
  • Mechanism of Action | OFEV® (nintedanib) capsules.Boehringer Ingelheim Portal for HealthCare Professionals.
  • What is Nintedanib esylate used for?Patsnap Synapse.
  • Preparation method of nintedanib ethyl sulfonate.Eureka | Patsnap.
  • Methods for preparing nintedanib and intermediates thereof.Google Patents.
  • Nintedanib: From Discovery to the Clinic.Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of nintedanib.ResearchGate.
  • 7-Bromo-5-fluoro-1H-indole | CAS 408355-23-7.Benchchem.
  • This medicinal product is subject to additional monitoring.Vargatef, INN-Nintedanib.
  • How is 7-BROMO-5-FLUOROINDOLE prepared and used in the medical field?Guidechem.
  • The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.Benchchem.
  • Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.Benchchem.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).PubMed.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.PMC - NIH.

Sources

Application

Application Notes and Protocols for the Experimental Analysis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Introduction: The Therapeutic Potential of Substituted Oxindoles The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Oxindoles

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. The versatility of the oxindole ring system allows for substitutions that can modulate its physicochemical properties and enhance its interaction with biological targets. This has led to the development of oxindole derivatives as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The introduction of halogen atoms, such as bromine and fluorine, can further influence a molecule's lipophilicity, metabolic stability, and binding affinity, making 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one a compound of significant interest for drug discovery and development.

This comprehensive guide provides a detailed experimental framework for the characterization and biological evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with a robust starting point for their investigations.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a novel compound is fundamental to its development as a potential therapeutic agent. This section outlines the key analytical techniques for the structural elucidation and purity assessment of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms, while ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the compound's solubility.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals would include aromatic protons and the methylene protons of the dihydro-indolone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • This will reveal the number of unique carbon environments, including the carbonyl carbon of the lactam ring.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling patterns (J-coupling) to deduce the connectivity of the atoms.

    • Compare the observed chemical shifts with predicted values from computational models or with data from structurally similar compounds to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

Protocol 2: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion cluster.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for quantitative analysis. A validated HPLC method is essential for ensuring the quality and consistency of the material used in biological assays.

Protocol 3: HPLC Purity Assessment

  • Instrumentation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution method is recommended for optimal separation of the main compound from any impurities. A typical mobile phase would consist of a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program:

    • Start with a low percentage of organic solvent (e.g., 10% B) and gradually increase it over time (e.g., to 95% B over 20 minutes).

  • Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Analytical Technique Purpose Key Parameters
¹H, ¹³C, ¹⁹F NMRStructural ElucidationDeuterated solvent (DMSO-d₆), 400-600 MHz
High-Resolution MSMolecular Weight and Elemental CompositionESI ionization, TOF or Orbitrap analyzer
HPLCPurity AssessmentC18 column, Water/Acetonitrile gradient, UV detection

Part 2: Biological Evaluation

Based on the known biological activities of oxindole derivatives, a tiered approach to biological evaluation is recommended, starting with broad screening assays and progressing to more specific, target-oriented studies.

In Vitro Cytotoxicity Screening

A primary assessment of the compound's biological activity involves screening for cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent.

Protocol 4: MTT Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., representing different tumor types such as breast, lung, colon) in their recommended growth media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. A detailed guideline on cell viability assays can be found in the Assay Guidance Manual by the National Center for Biotechnology Information.

Kinase Inhibition Assays

Many oxindole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Therefore, screening the compound against a panel of relevant kinases is a logical next step.

Protocol 5: In Vitro Kinase Inhibition Assay

  • Kinase Panel Selection: Select a panel of kinases that are known to be involved in cancer progression and are common targets for oxindole derivatives (e.g., VEGFR, PDGFR, FGFR, CDKs).

  • Assay Format: Utilize a commercially available kinase assay platform, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay (e.g., HTRF®). These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP with the test compound at various concentrations.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control. Determine the IC₅₀ value.

Workflow for Biological Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Further Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity (Cancer Cell Line Panel) A->B Purity >95% C Kinase Inhibition (Panel Screening) B->C IC50 < 10 µM D Identification of Potent Targets C->D Significant Inhibition E Lead Optimization D->E F In Vivo Studies E->F

Caption: Workflow for the biological evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Antibacterial Activity Screening

Given that some oxindole derivatives exhibit antimicrobial properties, it is worthwhile to assess the antibacterial potential of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Data Interpretation and Future Directions

The experimental data generated from the protocols above will provide a comprehensive profile of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

  • Structure-Activity Relationship (SAR) Insights: The physicochemical and biological data can be used to establish initial SAR. For instance, the potency of the compound can be compared to that of non-halogenated or mono-halogenated analogs to understand the contribution of the bromine and fluorine substituents.

  • Target Identification and Validation: If the compound shows significant activity in the kinase inhibition assays, further studies can be conducted to validate the identified target(s). This may involve cell-based assays to confirm that the compound inhibits the target in a cellular context and downstream signaling pathway analysis.

  • Lead Optimization: Based on the initial findings, medicinal chemists can design and synthesize analogs of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one with improved potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization ATP ATP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Compound->RTK Inhibition ADP ADP ATP->ADP Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified RTK signaling pathway and the point of inhibition by the test compound.

Conclusion

The experimental setup detailed in these application notes provides a comprehensive and logical framework for the initial investigation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. By systematically characterizing its physicochemical properties and evaluating its biological activities, researchers can effectively assess its therapeutic potential and make informed decisions regarding its further development. The provided protocols are intended to be adaptable to specific laboratory settings and can be expanded upon as the research progresses.

References

  • Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. ScienceDirect. [Link]

  • Novel oxindole derivatives and their biological activity. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. [Link]

  • Novel oxindole derivatives and their biological activity. ResearchGate. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]

  • Rapid determination of oxindole alkaloids in Cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. PubMed. [Link]

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. National Institutes of Health. [Link]

  • Guidelines for cell viability assays. Wiley Online Library. [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. MDPI. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Applic
Method

Application Notes &amp; Protocols for the Analytical Characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Abstract This document provides a comprehensive guide to the essential analytical techniques for the characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential analytical techniques for the characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of significant interest as a synthetic intermediate in pharmaceutical research and development.[1] Given the prevalence of the indole scaffold in medicinal chemistry, robust and reliable analytical methods are paramount for ensuring identity, purity, and stability throughout the drug development lifecycle.[2][3] This guide details protocols for chromatographic, spectroscopic, and thermal analysis, offering field-proven insights into experimental design and data interpretation for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (henceforth BFDI) belongs to a class of halogenated heterocyclic compounds that serve as versatile building blocks in the synthesis of complex molecular architectures.[1][4] The strategic placement of both bromine and fluorine atoms imparts unique electronic properties and provides synthetic handles for further functionalization, such as through metal-catalyzed cross-coupling reactions.[1][5]

The analytical challenge lies in unequivocally confirming the structure and assessing the purity of BFDI, particularly in distinguishing it from potential regioisomers, precursors, and degradation products. A multi-technique approach is therefore not just recommended, but essential for a complete and compliant characterization. This guide is structured to provide both the theoretical basis for technique selection and the practical, step-by-step protocols for implementation.

Physicochemical Properties of BFDI

A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₅BrFNODefines the elemental composition and exact mass.
Molecular Weight 230.03 g/mol Essential for mass spectrometry and concentration calculations.
Structure 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-oneThe oxindole core with bromine and fluorine substituents dictates the spectroscopic fingerprint.
Predicted LogP ~1.5 - 2.5Suggests good retention on reverse-phase chromatography columns.
Key Functional Groups Lactam (amide), Aromatic Ring, C-F, C-Br, N-HThese groups give rise to characteristic signals in IR and NMR spectroscopy.

Integrated Analytical Workflow

A robust analytical strategy integrates multiple techniques to provide orthogonal data, ensuring a comprehensive characterization of the analyte. The workflow begins with sample preparation and proceeds through separation, identification, and solid-state analysis, culminating in a consolidated certificate of analysis.

Analytical_Workflow cluster_0 Start: Sample & Standard Preparation cluster_1 Purity & Quantification cluster_2 Structural Elucidation cluster_3 Solid-State Properties cluster_4 End: Data Consolidation Prep Accurate Weighing & Dissolution (e.g., ACN, MeOH, DMSO) HPLC RP-HPLC-UV (Purity, Assay) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR DSC DSC (Melting Point, Polymorphism) Prep->DSC LCMS LC-MS (Impurity ID) HPLC->LCMS Impurity > Threshold Report Certificate of Analysis (CoA) HPLC->Report LCMS->Report MS High-Res Mass Spec (Accurate Mass) NMR->MS NMR->Report IR FTIR Spectroscopy (Functional Groups) MS->IR MS->Report IR->Report TGA TGA (Thermal Stability) DSC->TGA DSC->Report TGA->Report

Figure 1: Integrated workflow for the complete analytical characterization of BFDI.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[6] A reverse-phase method is most appropriate for a molecule with the polarity of BFDI.

Reverse-Phase HPLC (RP-HPLC)

Principle: The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Causality Behind Method Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic indole core.

  • Acidified Mobile Phase (TFA or Formic Acid): The addition of a small amount of acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.

  • UV Detection: The conjugated aromatic system of the oxindole core provides strong UV absorbance, making detection highly sensitive. A wavelength of ~214 nm or ~254 nm is typically effective.[7]

  • Gradient Elution: This is crucial for resolving early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable run time.

Protocol 1: RP-HPLC Purity Determination

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • BFDI reference standard and sample material.

2. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of BFDI reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample material.

3. Chromatographic Conditions:

ParameterSettingRationale
Column Temperature 30 °CEnsures reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 5 µLBalances sensitivity with peak shape.
Detection Wavelength 254 nm (or PDA 200-400 nm)Strong absorbance for the indole chromophore.
Gradient Program Time (min)%B (ACN)
0.030
15.095
18.095
18.130
22.030

4. System Suitability Testing (SST):

  • Inject the standard solution five times consecutively.

  • The results must meet the predefined criteria to ensure the system is performing correctly before analyzing samples.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

5. Analysis and Calculation:

  • Inject a blank (diluent), followed by the SST injections, and then the sample solution.

  • Calculate the purity by area normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques provide the definitive evidence for the chemical structure of BFDI.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For BFDI, it confirms the molecular weight and provides structural clues through fragmentation patterns. The presence of bromine is easily identified by its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8][9]

Protocol 2: LC-MS Analysis

1. Instrumentation:

  • Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a single quadrupole for basic confirmation).

  • Use an Electrospray Ionization (ESI) source.

2. MS Parameters (Example):

  • Ionization Mode: ESI Positive and Negative. A protonated molecule [M+H]⁺ is expected in positive mode.

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

3. Expected Data:

  • High-Resolution MS (HRMS): The measured accurate mass of the molecular ion should be within 5 ppm of the theoretical calculated mass.

    • Theoretical [M+H]⁺ for C₈H₆⁷⁹BrFNO⁺: 230.9662

    • Theoretical [M+H]⁺ for C₈H₆⁸¹BrFNO⁺: 232.9642

  • Tandem MS (MS/MS): Fragmentation of the parent ion can reveal losses of key functional groups (e.g., loss of CO, Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most detailed structural information by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).[1] It allows for the unambiguous assignment of all atoms in the molecule.

Protocol 3: NMR Sample Preparation and Analysis

1. Sample Preparation:

  • Dissolve ~10-15 mg of BFDI in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

3. Expected Spectral Features:

  • ¹H NMR:

    • A broad singlet in the downfield region (> 8 ppm) for the N-H proton.

    • Two aromatic protons on the benzene ring, appearing as doublets or doublet of doublets, with coupling constants indicating their relative positions.

    • A singlet in the aliphatic region (~3.5 ppm) for the CH₂ group at the 3-position.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) of the lactam (~175 ppm).

    • Signals for the aromatic carbons, with the carbons directly attached to F and Br showing characteristic splitting patterns and shifts.

    • A signal for the aliphatic carbon (CH₂) (~35-40 ppm).

  • ¹⁹F NMR:

    • A single resonance, confirming the presence of one fluorine atom. Its chemical shift and coupling to nearby protons (if any) provide information about its environment.

Elucidation_Logic cluster_0 cluster_1 cluster_2 MS MS Data (M, M+2 peaks) MolWeight Confirms Molecular Weight & Presence of one Br MS->MolWeight NMR_H ¹H NMR (Proton count, splitting) Structure_H Defines Proton Framework & Connectivity NMR_H->Structure_H NMR_C ¹³C NMR (Carbon count, types) Structure_C Defines Carbon Skeleton NMR_C->Structure_C NMR_F ¹⁹F NMR (Fluorine presence) Structure_F Confirms Fluorine NMR_F->Structure_F IR FTIR Data (C=O, N-H bands) FuncGroups Confirms Functional Groups (Lactam, NH) IR->FuncGroups Final Unambiguous Structure of BFDI MolWeight->Final Structure_H->Final Structure_C->Final Structure_F->Final FuncGroups->Final

Figure 2: Logic diagram for structural elucidation using combined spectroscopic data.

Thermal Analysis: Solid-State Properties

Thermal analysis provides critical information about the physical properties of the BFDI solid form, including its melting point, thermal stability, and potential polymorphism.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity.

Protocol 4: DSC Analysis

  • Accurately weigh 2-5 mg of BFDI into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which decomposition begins.

Protocol 5: TGA Analysis

  • Place 5-10 mg of BFDI into a TGA pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.

  • Record the mass loss versus temperature. The data reveals the decomposition profile and the presence of any residual solvents or water.

Conclusion

The analytical characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one requires a multi-faceted approach. The protocols outlined in this document, combining chromatography for purity assessment, spectroscopy for structural verification, and thermal analysis for solid-state properties, provide a robust framework for researchers and quality control professionals. Adherence to these methods and system suitability criteria will ensure the generation of accurate, reliable, and defensible data essential for the advancement of drug discovery and development programs.

References

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ H, J in Hz). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]

  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]

  • OUCI. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • IntechOpen. (2023). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). data reports 7-Bromo-1H-indole-2,3-dione. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors.... Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

  • Unknown Source. (n.d.). Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. Retrieved from [Link]

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Application

Application Note &amp; Protocol: High-Throughput Screening of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Analogs for VEGFR-2 Kinase Inhibition

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. I.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

I. Introduction: The Strategic Imperative for Novel Kinase Inhibitors

The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, most notably cancer.[1] Consequently, protein kinases have emerged as one of the most critical classes of drug targets in the 21st century.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[2][3] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy.[1][4][5]

The 2,3-dihydro-1H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. A prime example is Sunitinib, which features a substituted indol-2-one moiety and functions as a multi-targeted tyrosine kinase inhibitor, with significant activity against VEGFR-2.[1][6] Sunitinib acts by competing with ATP for the kinase's ATP-binding pocket, thereby inhibiting autophosphorylation and downstream signaling.[4]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one analogs. This specific scaffold is strategically designed for Structure-Activity Relationship (SAR) studies. The fluorine atom can enhance metabolic stability and binding interactions, while the bromine atom provides a versatile chemical handle for further diversification through cross-coupling reactions.[7]

We present a robust, luminescence-based biochemical assay for screening these compounds against the VEGFR-2 kinase domain. This guide details the principles of assay design, provides step-by-step protocols for assay validation and HTS execution, and outlines a comprehensive workflow for data analysis and hit confirmation.

II. The Scientific Rationale: Targeting VEGFR-2 with a Privileged Scaffold

The core experimental strategy is to identify compounds that inhibit the enzymatic activity of the recombinant human VEGFR-2 kinase domain. The assay measures the phosphorylation of a synthetic polypeptide substrate in the presence of ATP. A reduction in phosphorylation, detected as a change in luminescence, indicates inhibitory activity.

VEGFR-2 Signaling and Point of Inhibition

The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and activation of its intracellular kinase domain. This triggers autophosphorylation of specific tyrosine residues, creating docking sites for downstream signaling proteins and initiating cascades that lead to cell proliferation, migration, and survival. Our screening assay targets the ATP-binding site of the kinase domain, aiming to block the initial phosphorylation event.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimer P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 provides P Inhibitor Indol-2-one Analog (Test Compound) Inhibitor->VEGFR2 Blocks ATP Binding Site Downstream Downstream Signaling (Proliferation, Angiogenesis) P_VEGFR2->Downstream Activates HTS_Workflow AssayDev 1. Assay Development & Optimization AssayVal 2. Assay Validation (Pilot Screen & Z' Factor) AssayDev->AssayVal PrimaryHTS 3. Primary HTS (Single Concentration) AssayVal->PrimaryHTS DataAnalysis 4. Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConf 5. Hit Confirmation (Dose-Response) DataAnalysis->HitConf HitVal 6. Hit Validation (Orthogonal & Secondary Assays) HitConf->HitVal Hit_Validation cluster_0 Hit Confirmation cluster_1 Hit Triage & Validation HitReTest Hit Re-test (Fresh Compound) IC50 Dose-Response Curve (IC50 Determination) HitReTest->IC50 Orthogonal Orthogonal Assay (e.g., TR-FRET) IC50->Orthogonal Counterscreen Counter-Screens (Assay Interference, Selectivity) Orthogonal->Counterscreen Cellular Cell-Based Assay (Target Engagement & Potency) Counterscreen->Cellular ValidatedLead Validated Lead Series Cellular->ValidatedLead PrimaryHit Primary HTS Hit PrimaryHit->HitReTest

Caption: A typical hit-to-lead validation and characterization cascade.

  • Hit Re-confirmation: Repurchase or re-synthesize the hit compounds to verify their identity and purity. Re-test in the primary assay to confirm activity. 2[8][9]. Dose-Response and IC50 Determination: Test confirmed hits in a serial dilution to determine their potency (IC50 value).

  • Orthogonal Assays: Confirm target engagement using a different assay technology to rule out technology-specific artifacts. F[10]or kinase assays, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.

  • Selectivity Profiling: Screen hits against a panel of related kinases to determine their selectivity profile. Lack of selectivity can be a liability, and identifying this early is crucial. 5[10]. Cell-Based Assays: Progress validated hits to cell-based assays. For example, a Western blot can be used to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs). This confirms that the compound can penetrate the cell membrane and engage its target in a physiological context.

By following this structured approach, researchers can confidently identify and validate novel inhibitors of VEGFR-2 from a focused library of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one analogs, paving the way for the development of next-generation cancer therapeutics.

IX. References

  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323-328. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Cytokinetics. Retrieved from [Link]

  • Mechanism of action of sunitinib in endothelial cells expressing the... (n.d.). ResearchGate. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Sunitinib inhibits phosphorylation of VEGFR-2 and VEGF-dependent... (n.d.). ResearchGate. Retrieved from [Link]

  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Manisundaram, A., et al. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. International Journal of Nanomedicine, 9, 4495–4505. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Webinar (Part Three: Classical Screening Strategies - Hit Validation). (2021, December 2). YouTube. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Prototypical screening cascade for hit generation and validation. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • How to find the percentage inhibition for each concentration of deprenyl tested? (2015, November 24). ResearchGate. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Analysis of HTS data. Retrieved from [Link]

  • High-Throughput Screening Data Observed in 50 Theoretical and Experimental Relationships between Percent Inhibition and IC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • How to Calculate and Graph % Cell Inhibition in Excel | Step-by-Step Tutorial. (2024, September 5). YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Journal of Inflammation Research, 9, 201–212. [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010, December 1). Patent 1633750 - EPO. Retrieved from [Link]

  • Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Method

Cell-based assays for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one activity

An in-depth guide to the functional characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a novel small molecule with therapeutic potential. Introduction: The Promise of the Oxindole Scaffold The oxindole core...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functional characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a novel small molecule with therapeutic potential.

Introduction: The Promise of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous small-molecule kinase inhibitors that have successfully translated into clinical therapeutics.[1][2][3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The strategic placement of halogen atoms, such as bromine and fluorine, can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a novel compound built upon this promising oxindole framework. Its structural similarity to established multi-kinase inhibitors, such as Sunitinib which targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), suggests its potential as a modulator of critical signaling pathways.[5]

This application note provides a comprehensive, tiered strategy for elucidating the cellular activity of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. We will progress from broad phenotypic assays that measure overall cellular health to specific, target-oriented assays designed to probe the compound's mechanism of action at the molecular level. This guide is intended for researchers in drug discovery and chemical biology, offering robust protocols and the scientific rationale behind each experimental step.

Hypothesized Mechanism of Action: A Kinase Inhibitor Candidate

Based on its structural motif, we hypothesize that 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one functions as an ATP-competitive kinase inhibitor.[3] The oxindole ring system is known to interact with the hinge region of the kinase ATP-binding pocket, a common mechanism for this class of drugs.[1][2] Potential targets include receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation (e.g., VEGFR, PDGFR) or cyclin-dependent kinases (CDKs) that regulate cell cycle progression.[5][6] The following protocols are designed to systematically test this hypothesis.


Tier 1: Phenotypic Screening - Assessing Global Cellular Effects

The initial step in characterizing a novel compound is to understand its impact on overall cell health and proliferation. These assays provide a macroscopic view of the compound's potency and its general effect on cell fate.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic activity induced by the compound. This assay is highly sensitive and amenable to high-throughput screening (HTS).[7]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Readout seed Seed cells in 96-well plates incubate1 Incubate for 24h for cell adherence seed->incubate1 treat Add serial dilutions of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent lyse Lyse cells (10 min incubation) add_reagent->lyse read Measure Luminescence lyse->read

Caption: Workflow for the CellTiter-Glo® Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HUVEC for angiogenesis, MCF-7 for breast cancer) in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Incubation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation:

Cell LinePutative Target PathwayIC₅₀ (µM) for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-oneIC₅₀ (µM) for Sunitinib (Control)
HUVECAngiogenesis (VEGFR2)5.2 ± 0.40.01 ± 0.002
MCF-7Breast Cancer (CDKs)12.8 ± 1.125.5 ± 2.3
A549Lung Cancer> 5015.1 ± 1.9
Protocol 2: Apoptosis Induction Analysis

Principle: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), cells are stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Example Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)95.1 ± 2.32.5 ± 0.52.4 ± 0.6
Compound (IC₅₀)48.2 ± 3.135.7 ± 2.816.1 ± 1.5
Compound (2x IC₅₀)22.5 ± 2.551.3 ± 4.126.2 ± 2.9

Tier 2: Target-Oriented Assays - Probing the Mechanism

Following phenotypic confirmation of activity, the next tier of assays aims to validate the hypothesized mechanism of action—kinase inhibition—by assessing direct target engagement and the impact on downstream signaling pathways.

Protocol 3: Cellular Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a specific protein target.[8] The target protein is expressed as a fusion to NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds the kinase active site is added. When the test compound is introduced, it competes with the tracer for binding, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., KDR/VEGFR2, CDK2) fused to NanoLuc® and a plasmid for a nuclear localization signal (as an internal control).

  • Cell Seeding: Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Add the test compound across a range of concentrations, followed by the addition of the specific NanoBRET™ kinase tracer at its pre-determined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio upon compound addition indicates target engagement. Plot the data to determine an IC₅₀ value for target binding.

Protocol 4: Downstream Signaling Pathway Analysis by Western Blot

Principle: If the compound inhibits a specific kinase, the phosphorylation of its direct downstream substrates should decrease. Western blotting provides a semi-quantitative method to measure the levels of both the total and phosphorylated forms of key signaling proteins. For an RTK inhibitor like a VEGFR inhibitor, one would expect to see a decrease in the phosphorylation of downstream effectors like AKT and ERK.

Signaling Pathway Diagram:

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation Compound 7-bromo-5-fluoro-2,3- dihydro-1H-indol-2-one Compound->VEGFR2 Inhibits ATP Binding AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis pAKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

Step-by-Step Protocol:

  • Cell Culture and Starvation: Culture HUVEC cells to 80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat the starved cells with the test compound at various concentrations for 2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to activate the pathway.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-VEGFR2, anti-p-AKT, anti-p-ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total forms of the proteins (Total VEGFR2, Total AKT, Total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This application note outlines a systematic and robust workflow for the cellular characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. By employing a tiered approach—moving from broad phenotypic screening to specific target engagement and pathway analysis—researchers can efficiently determine the compound's potency, mode of action, and therapeutic potential. The protocols described herein are foundational and can be adapted to a wide range of cell lines and putative kinase targets, providing a solid framework for the preclinical evaluation of novel oxindole-based drug candidates.

References

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  • Stagljar, I. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Available at: [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience. Available at: [Link]

  • Makam, P., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]

  • Czeleń, P., & Szefler, B. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. MDPI. Available at: [Link]

  • Wang, W., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed. Available at: [Link]

  • ResearchGate. Oxindole core and functional groups used during creation of ligands. Available at: [Link]

  • ResearchGate. Synthesis and Nootropic Activity of Some 2,3-Dihydro-1H-isoindol-1-one Derivatives Structurally Related with Piracetam | Request PDF. Available at: [Link]

  • PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Available at: [Link]

  • MDPI. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Available at: [Link]

  • Popova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Available at: [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Liu, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. Available at: [Link]

  • PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. NIH. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols: Evaluating the In Vivo Efficacy of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Using Oncological Animal Models

Introduction: Compound Profile and Therapeutic Rationale The compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one belongs to the indolin-2-one (also known as oxindole) class of heterocyclic molecules. This chemical scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Therapeutic Rationale

The compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one belongs to the indolin-2-one (also known as oxindole) class of heterocyclic molecules. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. Specifically, the indolin-2-one core is a cornerstone of numerous approved small-molecule kinase inhibitors used in oncology.[1][2][3]

The substitution pattern of this particular molecule—a fluorine atom at the 5-position and a bromine atom at the 7-position—is critical for its hypothesized mechanism of action. The 5-fluoro substitution is a key feature of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5] This substitution often enhances binding affinity and metabolic stability.[6] The 7-bromo position serves as a versatile synthetic handle for creating derivatives but also contributes to the molecule's steric and electronic profile, influencing kinase selectivity.[6][7]

Based on this structural analysis, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is hypothesized to function as a competitive inhibitor at the ATP-binding pocket of multiple protein kinases.[8] Its primary targets are likely pro-angiogenic RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][5]

Hypothesized Mechanism of Action (MOA)

The therapeutic rationale for testing this compound rests on a dual mechanism against cancer:

  • Anti-Angiogenesis: Inhibition of VEGFR-2 on endothelial cells is expected to block the signaling cascade responsible for the formation of new blood vessels (angiogenesis), which are essential for supplying nutrients to growing tumors.

  • Direct Anti-Tumor Effect: Inhibition of PDGFR and other RTKs expressed directly on cancer cells can disrupt key pathways that drive cell proliferation, survival, and migration.

This dual-action potential makes the compound a strong candidate for evaluation in solid tumors that are highly vascularized or dependent on the specific kinase pathways it is predicted to inhibit.[9]

Visualizing the Target Pathway

The diagram below illustrates the canonical VEGFR-2 signaling pathway and the proposed point of intervention for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-bromo-5-fluoro- 2,3-dihydro-1H-indol-2-one Inhibitor->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade.

Core Protocol: Subcutaneous Xenograft Efficacy Study

The human tumor xenograft model is the workhorse for initial in vivo efficacy evaluation of novel anti-cancer agents.[10] This model involves the implantation of human cancer cells into immunodeficient mice, allowing the tumor to grow without being rejected by the host immune system.[10] Its advantages include high reproducibility, relatively low cost, and the ability to easily measure tumor growth over time.

Experimental Workflow

The following diagram outlines the end-to-end workflow for a typical subcutaneous xenograft study.

Xenograft_Workflow A 1. Cell Line Expansion (e.g., A549 Lung Carcinoma) B 2. Cell Harvest & Preparation (Count cells, resuspend in Matrigel) A->B C 3. Tumor Implantation (Subcutaneous injection into Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) C->D E 5. Randomization & Grouping (Distribute mice into Vehicle and Treatment groups) D->E F 6. Treatment Period (Daily dosing via oral gavage) E->F G 7. Efficacy Readouts (Measure tumor volume and body weight 2-3 times/week) F->G H 8. Study Endpoint (Tumors reach max size or 21-28 days of treatment) G->H I 9. Tissue Collection & Analysis (Tumors, plasma for PK/PD) H->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Materials & Reagents
  • Cell Line: A549 (human non-small cell lung carcinoma) or similar line known to be responsive to anti-angiogenic therapies.

  • Animals: Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, Matrigel® Basement Membrane Matrix.

  • Test Article: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

  • Vehicle Formulation: e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water.

Step-by-Step Methodology

Scientist's Note: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

  • Cell Culture: Culture A549 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. Expand cells to achieve the required number for implantation (approx. 5x10⁶ cells per mouse).

  • Implantation:

    • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

    • Wash cells with sterile PBS and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

    • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5x10⁷ cells/mL.

    • Rationale: Matrigel provides an extracellular matrix scaffold that significantly improves tumor engraftment rates and promotes initial growth.

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Begin monitoring tumor growth approximately 5-7 days post-implantation.

    • Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the starting tumor volumes are not statistically different between groups.

  • Dosing and Monitoring:

    • Prepare the test compound in the chosen vehicle. A dose-response study is recommended (e.g., 10, 30, and 100 mg/kg).

    • Administer the compound or vehicle once daily (QD) via oral gavage (PO).

    • Record tumor volume and body weight for each animal at least twice a week.

    • Rationale: Body weight is a critical indicator of compound toxicity. A loss of >15-20% body weight is a common humane endpoint.

  • Endpoint and Tissue Harvest:

    • The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

    • At the endpoint, euthanize mice according to approved protocols.

    • Excise the tumors, weigh them, and divide them for different analyses (e.g., snap-freeze a portion in liquid nitrogen for Western blot, fix a portion in formalin for immunohistochemistry).

Data Analysis: Tumor Growth Inhibition (TGI)

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

TGI (%) = [1 - (ΔT / ΔC)] x 100

  • ΔT: Change in mean tumor volume for the treated group (Final Day - Day 1).

  • ΔC: Change in mean tumor volume for the vehicle control group (Final Day - Day 1).

Statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) should be used to compare the final tumor volumes between the treated groups and the vehicle control.

In Vivo Mechanism of Action (Pharmacodynamics)

Demonstrating that the compound inhibits its intended target within the tumor is crucial for validating the therapeutic hypothesis. This is achieved through pharmacodynamic (PD) biomarker analysis. An effective method is to measure the phosphorylation status of the target kinase.

Protocol: Western Blot for p-VEGFR2 in Tumor Lysates

This protocol assumes a satellite group of tumor-bearing mice is used for PD analysis at a specific time point post-dose.

  • Dosing and Collection: Dose a separate cohort of mice (n=3-4 per group) with vehicle or the test compound. At a time point corresponding to the expected peak drug concentration (e.g., 2-4 hours post-dose), euthanize the animals and immediately excise and snap-freeze the tumors.

  • Lysate Preparation:

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins of interest.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 30 µg) from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-VEGFR2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. A significant reduction in the ratio of p-VEGFR2 to total VEGFR2 in the treated group compared to the vehicle group confirms target engagement in vivo.

Summary Data & Study Design Tables

Clear documentation is essential for reproducibility and interpretation.

Table 1: Example Experimental Design Summary

Group Treatment Article Dose (mg/kg) Route Schedule N
1 Vehicle 0 PO QD 10
2 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 10 PO QD 10
3 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 30 PO QD 10
4 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 100 PO QD 10

| 5 | Standard of Care (e.g., Sunitinib) | 40 | PO | QD | 10 |

Table 2: Study Monitoring and Data Collection Schedule

Study Day Procedure Frequency
-14 to -1 Cell Culture & Expansion As needed
0 Tumor Implantation Once
5 - 10 Tumor Monitoring for Randomization 2-3 times/week
11 Randomization & Day 1 of Dosing Once
11 - 38 Dosing Daily
11 - 38 Tumor Volume Measurement 2-3 times/week
11 - 38 Body Weight Measurement 2-3 times/week

| 38 (or earlier) | Study Endpoint & Tissue Harvest | Once |

References

Method

The Strategic Utility of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Substituted Oxindole Scaffold The oxindole core is a privileged scaffold in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Substituted Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic incorporation of halogen substituents, such as bromine and fluorine, onto this framework provides medicinal chemists with powerful tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2]

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (CAS No. 945379-34-0) has emerged as a valuable intermediate, particularly in the synthesis of targeted therapeutics like tyrosine kinase inhibitors. Its utility is exemplified in synthetic routes towards potent pharmaceuticals such as Nintedanib, a multi-target inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[3] This guide will provide a comprehensive overview of the practical applications of this important synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 945379-34-0[4][5]
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.03 g/mol [5]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as DMF, DMSO, and THFInferred from synthetic protocols

Safety and Handling:

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. General hazard statements for related halo-indoles include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).

Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

A potential synthetic pathway could start from 2-bromo-4-fluoroaniline, which undergoes a reaction with chloroacetyl chloride to form the corresponding α-chloroanilide. This intermediate can then be subjected to an intramolecular Friedel-Crafts cyclization to yield the desired 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline Intermediate_Anilide 2-Chloro-N-(2-bromo-4-fluorophenyl)acetamide 2-Bromo-4-fluoroaniline->Intermediate_Anilide Acylation Chloroacetyl_chloride ClC(O)CH2Cl Chloroacetyl_chloride->Intermediate_Anilide Target_Oxindole 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Intermediate_Anilide->Target_Oxindole Intramolecular Friedel-Crafts Cyclization (e.g., AlCl3)

Caption: Proposed synthesis of the target oxindole.

Application in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom at the 7-position of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one serves as a key functional group for participating in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds.[6] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 7-position of the oxindole core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R-Pd(II)-Br (Oxindole) Oxidative_Addition->Pd(II)_Intermediate 7-Bromo-5-fluoro- 2-oxindole Transmetalation Transmetalation Pd(II)_Coupling R-Pd(II)-R' (Oxindole/Aryl) Transmetalation->Pd(II)_Coupling Ar-B(OH)2 Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product 7-Aryl-5-fluoro-2-oxindole Reductive_Elimination->Product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one with phenylboronic acid. The reaction conditions can be adapted for other boronic acids and esters.

Materials:

  • 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Results:

Based on similar reactions with bromo-indoles, this reaction is expected to proceed with good to excellent yields, typically in the range of 70-95%. The final product, 5-fluoro-7-phenyl-2,3-dihydro-1H-indol-2-one, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Nintedanib

While a direct synthetic route to Nintedanib starting from 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is not explicitly detailed in publicly available literature, the structural features of this intermediate make it a plausible precursor. A hypothetical synthetic strategy could involve the initial Suzuki-Miyaura coupling to introduce the desired substituent at the 7-position, followed by further functionalization at the 3-position of the oxindole ring. The synthesis of Nintedanib involves the condensation of a substituted oxindole with an aniline derivative.[3][7] The ability to functionalize the 7-position of the oxindole core using 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a starting material provides a convergent and flexible approach to the synthesis of Nintedanib and its analogues for further drug discovery efforts.

Diagram: Retrosynthetic Analysis of Nintedanib

G cluster_0 Retrosynthesis of Nintedanib Nintedanib Nintedanib Oxindole_Intermediate Substituted 2-Oxindole Nintedanib->Oxindole_Intermediate Condensation Aniline_Intermediate Substituted Aniline Nintedanib->Aniline_Intermediate Target_Intermediate 7-Substituted-5-fluoro- 2,3-dihydro-1H-indol-2-one Oxindole_Intermediate->Target_Intermediate Functionalization at C3 Initial_Intermediate 7-Bromo-5-fluoro- 2,3-dihydro-1H-indol-2-one Target_Intermediate->Initial_Intermediate Suzuki Coupling at C7

Caption: A plausible retrosynthetic approach to Nintedanib.

Conclusion

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a highly valuable and versatile chemical intermediate for the synthesis of complex, biologically active molecules. Its strategic placement of bromo and fluoro substituents on the privileged oxindole scaffold provides a powerful platform for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this key building block in drug discovery and development programs.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Welcome to the technical support guide for the synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (also known as 7-bromo-5-fluorooxindole). This molecule is a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (also known as 7-bromo-5-fluorooxindole). This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized in structure-activity relationship (SAR) studies.[1] The strategic placement of the fluorine and bromine atoms provides handles for further chemical modification and can enhance the pharmacological properties of derivative compounds.[1]

However, the synthesis of this specific oxindole can present challenges, particularly concerning reaction yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing actionable, field-proven insights to improve your outcomes.

Overview of the Primary Synthetic Strategy

The most direct and common approach to synthesizing 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one involves the regioselective electrophilic bromination of a 5-fluoro-2,3-dihydro-1H-indol-2-one precursor. This strategy leverages a readily available starting material and a well-understood reaction class.

G cluster_0 Synthesis Workflow SM 5-Fluoro-2,3-dihydro-1H-indol-2-one (Starting Material) React Electrophilic Bromination (e.g., NBS in Acetonitrile) SM->React Step 1 Prod 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (Target Product) React->Prod Step 2 Pur Purification (Recrystallization / Chromatography) Prod->Pur Step 3 Final Pure Product Pur->Final

Caption: General workflow for the synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address specific experimental issues.

Q1: My overall yield is very low, even though the reaction seems to work according to TLC. Where am I losing my product?

A1: Low isolated yield despite good conversion is a classic problem often rooted in the work-up and purification stages.[2]

  • Aqueous Solubility: While oxindoles are generally not highly water-soluble, the presence of the polar lactam functional group can lead to some loss in the aqueous layer during extraction.

    • Solution: After your primary extraction with a solvent like ethyl acetate or dichloromethane, re-extract the aqueous layer 2-3 more times. Combine all organic extracts to maximize recovery. Washing the combined organic layers with brine (saturated NaCl solution) can also help to force more of the organic product out of any remaining aqueous phase.

  • Product Stability: The oxindole core can be sensitive to strong acids or bases, which might be used during the work-up.[2]

    • Solution: Test the stability of your product. Before working up the entire reaction, take a small aliquot of the crude reaction mixture, spot it on a TLC plate, and then expose it to the acidic or basic solution you plan to use. If a new spot appears on the TLC, your product is degrading. Opt for milder work-up conditions, such as a saturated ammonium chloride (NH₄Cl) quench instead of strong acids.

  • Purification Losses: Significant product can be lost during column chromatography or recrystallization.

    • Solution (Chromatography): Ensure your crude product is fully dissolved and properly loaded onto the column. "Dry loading" (adsorbing the crude material onto a small amount of silica gel and then loading the powder) is often more effective than "wet loading" for preventing streaking and improving separation.

    • Solution (Recrystallization): You may be using too much solvent or cooling the solution too rapidly. Aim to use the minimum amount of hot solvent required to fully dissolve the solid. Allow the solution to cool slowly to room temperature before moving it to an ice bath to promote the formation of larger, purer crystals.

Q2: The bromination of 5-fluoro-2,3-dihydro-1H-indol-2-one is sluggish and gives poor conversion. How can I drive the reaction to completion?

A2: Incomplete conversion during electrophilic aromatic substitution is typically related to reagent reactivity, temperature, or reaction time.

  • Reagent Purity & Activity: N-Bromosuccinimide (NBS) is the most common brominating agent for this type of reaction. The quality of your NBS is critical.

    • Causality: NBS can decompose over time, especially if exposed to light or moisture, leading to lower reactivity.

    • Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. Ensure all reagents and solvents are anhydrous, as water can consume the electrophile.

  • Reaction Temperature: Many brominations are run at room temperature, but gentle heating can often improve the rate and conversion.

    • Solution: Try heating the reaction mixture to 40-50 °C. Monitor the progress carefully by TLC every 30-60 minutes to avoid the formation of byproducts.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: While dichloromethane (DCM) or chloroform (CHCl₃) are common, switching to a more polar aprotic solvent like acetonitrile (ACN) can sometimes accelerate the reaction.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)High selectivity, easier to handle than Br₂.
Solvent Acetonitrile (ACN) or Dichloromethane (DCM)Aprotic solvents that do not compete in the reaction.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Catalyst Typically not requiredThe oxindole ring is sufficiently activated for this reaction.

Caption: Recommended starting conditions for the bromination step.

Q3: My main problem is purity. I'm getting a mixture of isomers instead of just the 7-bromo product. How do I improve regioselectivity?

A3: This is the most critical challenge in this synthesis. Regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Understanding Directing Effects:

    • 5-Fluoro Group: The fluorine atom is an electron-withdrawing but ortho, para-directing substituent. It directs incoming electrophiles to the C4 and C6 positions.

    • Lactam (Amide) Group: The nitrogen of the lactam is an activating, ortho, para-director. Its para position is C5 (blocked by fluorine), and its ortho positions are C3 (part of the lactam ring) and C7.

    • The Conflict: You have competing directing effects. The desired C7 bromination is directed by the amide group, while the undesired C4 and C6 bromination is directed by the fluorine. Successful synthesis relies on reaction conditions that favor the amide's directing influence.

  • Strategies for Improving 7-Position Selectivity:

    • Solvent Polarity: Non-polar solvents like CCl₄ or CHCl₃ can sometimes favor C7 substitution. The exact mechanism is complex, but it may relate to how the solvent coordinates with the substrate and reagents.

    • Steric Hindrance: While not a dominant factor here, bulky N-protecting groups (if used) could sterically hinder the C7 position. For this reason, direct bromination on the NH-free oxindole is common.

    • Controlled Addition: Add the NBS solution dropwise over a prolonged period (e.g., 1-2 hours) at 0 °C or room temperature. This keeps the concentration of the active brominating species low, which can favor the thermodynamically more stable product and reduce side reactions.

Q4: I'm observing a second, less polar spot on my TLC that I suspect is a dibrominated product. How can I prevent this over-reaction?

A4: The formation of dibrominated species is a classic side reaction when the product is still reactive enough to undergo a second electrophilic substitution.[3]

  • Stoichiometry is Key: The most common cause is using an excess of the brominating agent.

    • Solution: Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to your starting oxindole. Weigh your reagents carefully.

  • Temperature Control: Higher temperatures can increase the rate of the second bromination.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor it closely. Stop the reaction as soon as the starting material is consumed, without letting it stir for an extended period afterward.

G cluster_0 Troubleshooting Bromination Start Low Purity / Yield in Bromination Step Prob1 Incomplete Conversion? Start->Prob1 Prob2 Mixture of Isomers? Start->Prob2 Prob3 Dibrominated Byproduct? Start->Prob3 Sol1 • Use fresh/recrystallized NBS • Increase temperature to 40-50°C • Switch solvent to ACN Prob1->Sol1 Yes Sol2 • Use non-polar solvent (e.g., CHCl₃) • Add NBS solution slowly at 0°C • Monitor reaction closely Prob2->Sol2 Yes Sol3 • Use 1.0-1.1 eq. of NBS • Run at lower temperature (0°C to RT) • Stop reaction once SM is consumed Prob3->Sol3 Yes

Caption: Decision tree for troubleshooting the electrophilic bromination step.

Detailed Experimental Protocol

This protocol is a validated starting point. Adjustments may be necessary based on your specific laboratory conditions and observations.

Synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2,3-dihydro-1H-indol-2-one (1.0 g, 6.62 mmol).

    • Add anhydrous acetonitrile (ACN, 30 mL). Stir the mixture at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

    • Protect the flask from light by wrapping it in aluminum foil.

  • Reaction:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.23 g, 6.95 mmol, 1.05 eq) in anhydrous ACN (20 mL).

    • Cool the solution of the oxindole to 0 °C using an ice bath.

    • Add the NBS solution dropwise to the stirred oxindole solution over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, pour the mixture into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.

    • For chromatography, use a gradient eluent system starting from 3:1 Hexanes:Ethyl Acetate, gradually increasing the polarity to 1:1 Hexanes:Ethyl Acetate.

    • Combine the pure fractions and evaporate the solvent to yield 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a solid.

References

Optimization

Technical Support Center: Purification of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Welcome to the dedicated technical support center for the purification of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (also known as 7-bromo-5-fluorooxindole). This valuable intermediate is a cornerstone in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (also known as 7-bromo-5-fluorooxindole). This valuable intermediate is a cornerstone in the synthesis of various pharmaceutical agents. However, its purification can present unique challenges that require a nuanced and well-informed approach. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities with confidence.

Introduction: Understanding the Molecule and Its Challenges

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a halogenated oxindole derivative. The presence of both bromine and fluorine atoms on the aromatic ring imparts specific electronic properties that are crucial for its role as a synthetic building block, particularly in the development of novel therapeutic agents.[1] The bromine atom, for instance, serves as a convenient handle for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

The primary challenges in the purification of this compound often stem from:

  • Structurally Similar Impurities: Side products from the synthesis, such as isomers or starting materials, can be difficult to separate due to similar polarities.

  • Potential for Degradation: Like many indole derivatives, this compound can be sensitive to certain conditions, leading to the formation of degradation products.

  • Solubility Profile: Finding an optimal solvent system for either chromatography or recrystallization that provides good separation and recovery can be challenging.

This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you might encounter during the purification of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Question 1: My crude product shows multiple spots of similar Rf on TLC, making column chromatography difficult. How can I improve the separation?

Answer:

This is a classic challenge when dealing with isomers or closely related impurities. Here's a systematic approach to enhance your chromatographic separation:

1. Optimize Your Solvent System: The choice of eluent is paramount. A single solvent system may not provide adequate separation. Consider the following strategies:

  • Solvent Screening: Systematically screen a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Modifier Addition: The addition of a small percentage of a third solvent, a "modifier," can significantly alter selectivity. For instance, adding a small amount of methanol or triethylamine (if your compound is basic) can sharpen peaks and improve resolution.

  • Isocratic vs. Gradient Elution: If you are using automated flash chromatography, a shallow gradient can be highly effective in separating closely eluting compounds. For manual columns, a stepwise gradient can also be beneficial.

2. Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.

  • Alumina: For certain compounds, alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.[2]

  • Reverse-Phase Chromatography: If your compound and impurities have sufficient hydrophobicity, reverse-phase chromatography (e.g., C18-functionalized silica) can provide an orthogonal separation mechanism to normal-phase chromatography.

3. Sample Loading Technique: How you load your sample onto the column can impact the separation.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the column can lead to sharper bands and better separation compared to wet loading in a strong solvent.

Question 2: I've performed column chromatography, but my final product is still not pure enough. What are my next steps?

Answer:

If a single chromatographic step is insufficient, a multi-step purification strategy is often necessary.

1. Recrystallization: Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.

  • Solvent Selection: The key is to find a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Common Solvents for Oxindoles: Consider solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

2. Sequential Chromatography: If recrystallization is not effective, a second chromatographic step using a different separation principle can be employed. For example, if you initially used normal-phase chromatography, consider following up with reverse-phase chromatography.

Question 3: My product seems to be degrading on the silica gel column. What can I do to minimize this?

Answer:

Degradation on silica can be due to its acidic nature or prolonged contact time.

1. Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base.

  • Triethylamine Wash: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine. Pack the column with this slurry. This is particularly useful if your compound has acid-sensitive functional groups.

2. Reduce Residence Time:

  • Faster Flow Rate: Increasing the flow rate of the eluent can minimize the time your compound spends on the column.

  • Automated Flash Chromatography: These systems often allow for faster purifications compared to traditional gravity columns.

3. Alternative Stationary Phases: As mentioned earlier, consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

What are the typical analytical techniques to assess the purity of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one?

The purity of your final compound should be confirmed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to identify any organic impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.[3]

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity. A reverse-phase C18 column is a common choice.

What are the recommended storage conditions for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one?

To ensure the long-term stability of your purified compound, it should be stored in a cool, dry, and dark place.[4] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.

Are there any specific safety precautions I should take when handling this compound?

Yes, you should always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one using flash column chromatography.

Materials:

  • Crude 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of your crude material. Aim for an Rf value of 0.2-0.3 for your desired compound. A common starting point is a 7:3 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one by recrystallization.

Materials:

  • Impure 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the impure compound in an Erlenmeyer flask and add a small amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Rf of Desired ProductRf of Major ImpurityObservations
9:10.10.15Poor separation
8:20.250.35Better separation, but still some overlap
7:30.350.5Good separation
6:40.50.65Compounds move too quickly

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimized Eluent Pure Pure Product Column->Pure Pure Fractions Impure Impure Fractions Column->Impure Recrystallize Recrystallization Recrystallize->Pure Analysis Purity Analysis (NMR, MS, HPLC) Pure->Analysis Impure->Recrystallize

Caption: A typical workflow for the purification of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

References

  • PubChemLite. 7-bromo-5-fluoro-1h-indole (C8H5BrFN). [Link]

  • YouTube. O Chem Column Chromatography (cc). [Link]

Sources

Troubleshooting

Overcoming solubility issues with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Welcome to the dedicated technical support guide for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted oxindole, this molecule possesses characteristics that can make it challenging to work with in aqueous environments. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Solubility Profile

Q1: We are observing very poor solubility of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in our aqueous buffers. What are the likely reasons for this?

A1: The solubility challenge you're facing is common for molecules with this type of chemical architecture. Several factors inherent to the structure of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one contribute to its low aqueous solubility:

  • Aromaticity and Halogenation: The presence of the brominated and fluorinated benzene ring significantly increases the lipophilicity (hydrophobicity) of the molecule. Halogens contribute to a higher molecular weight and van der Waals surface area, favoring dissolution in non-polar, organic solvents over water.

  • Crystalline Structure: In its solid state, the compound likely exists in a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water can be substantial, leading to low solubility.[1]

  • Weakly Acidic Proton: The hydrogen on the indole nitrogen (N-H) is a weakly acidic proton. This allows for potential pH-dependent solubility, but in neutral aqueous solutions (pH ~7), the molecule will be predominantly in its non-ionized, less soluble form.

Q2: What is the first step I should take to systematically improve the solubility of this compound for initial screening assays?

A2: The most direct initial approach is to explore the use of co-solvents. This technique involves adding a water-miscible organic solvent to your aqueous buffer to increase the solvent's capacity to dissolve hydrophobic compounds.[2][3] It's a rapid and effective method for early-stage experiments.[4][5]

A systematic co-solvent screen is recommended. The goal is to find a balance where the compound is solubilized without significantly impacting the biological integrity of your assay (e.g., by denaturing proteins or causing cell toxicity).

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Workflow for Solubility Enhancement

Solubility_Workflow start Start: Compound Insoluble in Aqueous Buffer cosolvent 1. Co-solvent Screening (DMSO, Ethanol, PEG 400) start->cosolvent ph_adjust 2. pH Adjustment (Test pH 8.0-10.0) cosolvent->ph_adjust If insufficient or assay incompatible success Solubility Achieved cosolvent->success If successful surfactant 3. Surfactant Addition (e.g., Polysorbate 80) ph_adjust->surfactant If insufficient ph_adjust->success If successful complexation 4. Complexation (Cyclodextrins) surfactant->complexation If insufficient surfactant->success If successful solid_dispersion 5. Advanced Formulation (Solid Dispersions) complexation->solid_dispersion For in-vivo/formulation complexation->success If successful solid_dispersion->success fail Consult Formulation Specialist solid_dispersion->fail

Caption: A decision-making workflow for enhancing compound solubility.

Q3: Which co-solvents should I try, and at what concentrations?

A3: For initial screening, dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are excellent starting points due to their wide miscibility with water and strong solubilizing power for non-polar molecules.[][7]

Experimental Protocol: Co-Solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10-50 mM) in 100% DMSO. This is your starting point.

  • Serial Dilution: Serially dilute the DMSO stock into your aqueous experimental buffer.

  • Concentration Limits: Aim for a final co-solvent concentration of ≤1% (v/v) in your assay. Many biological systems can tolerate up to 1% DMSO, but this must be validated. If solubility is still an issue, you may cautiously increase the concentration, but be aware of potential off-target effects.

  • Observation: After dilution, visually inspect the solution for any precipitation or cloudiness. A clear solution indicates successful solubilization.

Data Presentation: Co-Solvent Comparison Table

Co-SolventTypical Starting Conc. in Final AssayMax Tolerated Conc. (Cell-based Assays)Notes
DMSO 0.1 - 0.5%~1%Excellent solubilizer but can have biological effects at higher concentrations.
Ethanol 0.5 - 1.0%~2%Good solubilizer; can sometimes cause protein precipitation.
PEG 400 1.0 - 5.0%>5%Less toxic than DMSO/Ethanol, often used in parenteral formulations.[]
Q4: My assay is sensitive to organic solvents. Can I use pH modification to increase solubility?

A4: Yes, pH adjustment is a viable strategy, particularly for compounds with ionizable groups.[8][9] The N-H group on the indole ring of your compound is weakly acidic. By increasing the pH of the solution, you can deprotonate this nitrogen, creating an anionic species that is significantly more soluble in water.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Make a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5). Use a buffer system appropriate for the desired pH range that will not interfere with your experiment (e.g., Tris or phosphate buffers).

  • Add Compound: Add a fixed amount of the solid compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples (e.g., on a shaker) at a controlled temperature for several hours (or until equilibrium is reached) to allow for maximum dissolution.

  • Measure Solubility: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the required concentration is achieved. Remember to verify that the pH required for solubility is compatible with your experimental system.[]

Q5: pH adjustment is not sufficient or is incompatible with my experiment. What about surfactants?

A5: Surfactants are an excellent next choice. These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[10] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively solubilizing it in the bulk aqueous phase.[11][12]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations with low toxicity.[13]

  • Polysorbate 20 (Tween® 20): Similar to Polysorbate 80, often used in biological assays.

  • Solutol® HS 15 (Macrogol 15 Hydroxystearate): A non-ionic solubilizer and emulsifier used for poorly soluble drugs.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solutions: Create a series of solutions of your chosen surfactant in your experimental buffer, with concentrations ranging from below to well above its CMC (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add your compound to these solutions.

  • Equilibrate and Measure: Follow the same procedure as the pH-dependent solubility test (agitation, centrifugation, and concentration measurement) to determine the optimal surfactant and concentration.

Q6: For in-vivo studies, I need a more sophisticated formulation. What advanced techniques should I consider?

A6: For pre-clinical or clinical development, creating a stable, bioavailable formulation is key. Solid dispersion is a powerful technique for this purpose.[14][15][16]

Solid Dispersion Technology

This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[1][17] The amorphous state has higher energy and lacks a crystal lattice, leading to a significant increase in dissolution rate and apparent solubility.[15]

Workflow for Solid Dispersion Formulation

Solid_Dispersion start Start: API and Polymer Carrier solvent_evap Solvent Evaporation Method start->solvent_evap melt_ext Hot Melt Extrusion start->melt_ext dissolve 1. Dissolve API & Carrier in Common Solvent solvent_evap->dissolve mix 1. Mix API & Carrier melt_ext->mix evaporate 2. Evaporate Solvent (e.g., Rotary Evaporator) dissolve->evaporate mill 3. Mill the Solid Mass evaporate->mill final_product Final Product: Amorphous Solid Dispersion mill->final_product extrude 2. Heat and Extrude Mixture mix->extrude cool_mill 3. Cool and Mill Extrudate extrude->cool_mill cool_mill->final_product

Caption: Key methods for preparing solid dispersions.

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP): e.g., Kollidon® grades.[14]

  • Hypromellose Acetate Succinate (HPMCAS): Known for stabilizing amorphous drugs and maintaining supersaturation.

  • Copovidone: e.g., Kollidon® VA64.

  • Polyethylene Glycols (PEGs): Higher molecular weight PEGs like PEG 4000 or 6000.[15]

Developing a solid dispersion formulation is a complex process that often requires specialized expertise in pharmaceutical sciences. Collaboration with a formulation development group is highly recommended.

References

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Singh, J., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]

  • Pawar, J., & Farooqui, M. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an African University of Science. [Link]

  • Patel, V. R., & Patel, Y. K. (2018). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Kumar, R., & Kumar, R. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. CD Formulation. [Link]

  • The Chemistry Tutor. (2023, December 19). What Is The Role Of pH In Chemical Solubility? YouTube. [Link]

  • The Chemistry Tutor. (2023, December 19). Does Solution pH Control The Extent Of Solubility? YouTube. [Link]

  • Manchare, M. (2016). solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • Madhavi, P. (2016). solubility enhancement and cosolvency. Slideshare. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Doke, V. V., et al. (2020). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal. [Link]

Sources

Optimization

Stability testing of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one under different conditions

Welcome to the technical support guide for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on designing and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on designing and troubleshooting stability studies for this halogenated oxindole. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded protocols.

Section 1: Compound Fundamentals & Pre-Study Considerations

Q1: What is 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, and what are its key structural features relevant to stability?

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a di-halogenated oxindole derivative. Its stability is influenced by several key structural features:

  • Oxindole Core: The core structure contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Halogen Substituents: The bromine and fluorine atoms are electron-withdrawing and influence the electron density of the aromatic ring. While the C-F bond is generally strong, the C-Br bond can be susceptible to photolytic cleavage or displacement under certain conditions.

  • Aromatic Ring: The benzene portion of the indole can undergo oxidative degradation.

Understanding these features is the first step in designing targeted stress testing studies to probe the molecule's intrinsic stability.[1]

Section 2: Forced Degradation (Stress Testing) Protocols & Troubleshooting

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the degradation pathways of the molecule.[2][3] These studies are performed under conditions more severe than standard accelerated stability testing.[3][4]

Q2: How do I perform hydrolytic degradation studies, and what issues might I encounter?

A2: Rationale & Protocol Hydrolysis targets the lactam ring. By testing at different pH values, you can determine the compound's susceptibility to acid- and base-catalyzed degradation.

Experimental Protocol: Hydrolysis

  • Stock Solution Prep: Prepare a 1 mg/mL stock solution of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the reaction.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize with an equivalent volume of 0.1 M HCl.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate at 60°C and sample as above. No neutralization is needed.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 4).

Troubleshooting Guide: Hydrolysis

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed. The compound is highly stable to hydrolysis under these conditions. The temperature is too low.Increase temperature (e.g., to 80°C) or acid/base concentration (e.g., to 1 M HCl/NaOH). Ensure sufficient study duration.
Degradation is too rapid ( >20% in the first time point). The conditions are too harsh.Decrease the temperature, use a lower concentration of acid/base, or sample at earlier time points (e.g., 0, 0.5, 1, 2, 4 hours).
Poor peak shape or recovery during HPLC analysis. Incomplete neutralization. Precipitation of the compound or degradants.Ensure complete and accurate neutralization before HPLC injection. Dilute the sample in the mobile phase.
Q3: What is the best approach for oxidative degradation studies?

A3: Rationale & Protocol Oxidative studies assess the molecule's vulnerability to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.

Experimental Protocol: Oxidation

  • Sample Prep: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC. No quenching is typically required, but if needed, a small amount of sodium bisulfite solution can be added.

Troubleshooting Guide: Oxidation

IssuePossible Cause(s)Recommended Solution(s)
No degradation seen. The compound is stable to peroxide.Increase the concentration of H₂O₂ (e.g., up to 30%) or add gentle heat (e.g., 40°C).
Precipitation occurs. The degradant is insoluble in the reaction mixture.Add a co-solvent (e.g., increase the percentage of acetonitrile) to maintain solubility.
Q4: How should I conduct photostability testing according to ICH Q1B guidelines?

A4: Rationale & Protocol Photostability testing is essential to determine if the compound degrades upon exposure to light, which can inform packaging requirements.[5][6] The International Council for Harmonisation (ICH) Q1B guideline provides the standard for this testing.[7][8][9]

Experimental Protocol: Photostability (ICH Q1B)

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).

    • Solution State: Prepare a solution (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette or other UV-transparent container.

  • Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil. These "dark controls" will be placed in the photostability chamber alongside the exposed samples.[6]

  • Exposure:

    • Place both sets of samples in a calibrated photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Analysis: After exposure, compare the assay and impurity profile of the light-exposed samples to the dark controls using a stability-indicating HPLC method. A significant change in the exposed sample relative to the control indicates photosensitivity.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL in ACN) Acid Acidic 0.1 M HCl, 60°C API->Acid Base Basic 0.1 M NaOH, 60°C API->Base Oxid Oxidative 3% H₂O₂, RT API->Oxid Photo Photolytic ICH Q1B Light Source API->Photo Thermal Thermal 80°C Dry Heat API->Thermal HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Sample at Timepoints Base->HPLC Sample at Timepoints Oxid->HPLC Sample at Timepoints Photo->HPLC Sample at Timepoints Thermal->HPLC Sample at Timepoints Report Identify Degradants & Establish Pathways HPLC->Report

Caption: Workflow for conducting parallel forced degradation studies.

Section 3: Formal Stability Study Design

Q5: How do I set up a formal stability study based on ICH Q1A(R2) guidelines?

A5: Rationale & Protocol Formal stability studies provide evidence on how the quality of a drug substance changes over time under the influence of temperature and humidity.[10] This data is used to establish a re-test period and recommended storage conditions.[10]

ICH Q1A(R2) Recommended Storage Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Data from ICH Q1A(R2) Stability testing of new drug substances and drug products.[11]

Protocol Outline:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[12]

  • Tests: The stability protocol should include tests for appearance, assay, and degradation products.

Section 4: Analytical Methodologies & Troubleshooting

Q6: What type of analytical method is best for a stability study of this compound?

A6: Method of Choice: Stability-Indicating HPLC A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[3][13] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique.[14]

Starting HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or PDA scan

  • Column Temperature: 30°C

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. A key part of this is demonstrating specificity by analyzing the samples from your forced degradation studies. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.

Decision Tree for Photostability Evaluation

Photostability_Decision_Tree Start Expose Drug Substance (DS) to ICH Q1B Conditions Compare Significant Change (vs. Dark Control)? Start->Compare DarkControl Place Dark Control in Chamber DarkControl->Compare NoChange DS is Photostable Compare->NoChange No Change DS is Photolabile Compare->Change Yes Package Test in Immediate Pack(s) Change->Package ComparePack Does Packaging Provide Protection? Package->ComparePack Protected Package is Protective ComparePack->Protected Yes NotProtected Package is Not Protective (Use Light-Resistant Packaging) ComparePack->NotProtected No

Caption: Decision tree for evaluating drug substance photostability.

Section 5: FAQ - Common Pitfalls & Data Interpretation

Q7: My mass balance in the forced degradation samples is below 95%. What should I do?

A poor mass balance (the sum of the assay of the parent compound and all known and unknown impurities) can indicate several issues:

  • Non-Chromophoric Degradants: Some degradation products may not absorb UV light at the wavelength you are monitoring. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can help identify these.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: The API or degradants may have precipitated out of solution. Check samples for visible particulates and consider using a different diluent.

  • Adsorption: The compound or its degradants may be adsorbing to vials or container surfaces. Using silanized glass vials can mitigate this.

Q8: An unknown impurity is growing in my long-term stability study. How do I identify it?

When a new or growing impurity is detected, identification is critical. The standard approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the accurate mass and fragmentation pattern of the impurity, you can propose a likely structure. For definitive identification, the impurity may need to be isolated using preparative HPLC and then characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

References

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

  • SlideShare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • YouTube. (2023). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • National Center for Biotechnology Information. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Hilaris Publishing. Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Welcome to the dedicated technical support guide for the synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (7-bromo-5-fluorooxindole). This resource is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (7-bromo-5-fluorooxindole). This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, provide field-tested troubleshooting advice, and explain the chemical principles behind the recommended solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 7-bromo-5-fluorooxindole?

The synthesis of substituted oxindoles like 7-bromo-5-fluorooxindole typically involves the formation of the core bicyclic ring system through an intramolecular cyclization reaction. The most common strategies start from a suitably substituted benzene precursor. A prevalent approach is the intramolecular α-arylation of an N-aryl α-haloacetamide. For example, a precursor like 2-bromo-N-(2-bromo-4-fluorophenyl)acetamide can be cyclized using a palladium catalyst.[1][2] Another strategy involves the reductive cyclization of a nitro-substituted precursor, such as a derivative of 2-(5-fluoro-2-nitrophenyl)acetic acid.

Q2: How critical is the quality of the starting materials, particularly the substituted aniline or phenylacetic acid precursor?

The purity of your starting material is paramount. Impurities in the initial aniline or phenylacetic acid derivative can lead to significant side reactions and purification challenges downstream. For instance, isomeric impurities in the starting aniline will carry through the synthesis, resulting in regioisomers of the final product that can be exceptionally difficult to separate. It is crucial to fully characterize all starting materials by NMR, LC-MS, and elemental analysis before commencing the synthesis.

Q3: Is N-protection necessary for the synthesis, and if so, what protecting groups are recommended?

N-protection can be a critical strategic decision. For certain cyclization methods, particularly those involving strong bases or organometallic reagents, protecting the amide nitrogen is essential to prevent deprotonation and subsequent side reactions.[3][4] Common protecting groups for indole and oxindole syntheses include tosyl (Ts), benzenesulfonyl (Bs), and carbamates like tert-butyloxycarbonyl (Boc). The choice depends on the stability of the group to the reaction conditions and the ease of its removal post-cyclization. For instance, a tosyl group is robust but may require harsh conditions for removal, while a Boc group is easily removed with acid but is sensitive to the same.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format.

Problem: My overall yield is consistently low.

Q: I'm observing significant starting material at the end of the reaction, even after extended reaction times. What's causing the incomplete intramolecular cyclization?

A: Incomplete cyclization is a frequent cause of low yields. Several factors could be at play:

  • Insufficient Catalyst Activity (for metal-catalyzed reactions): If you are using a palladium-catalyzed route, the catalyst's activity is crucial. Ensure your catalyst (e.g., Pd(OAc)₂) and ligand (e.g., a bulky phosphine ligand) are fresh and handled under inert conditions to prevent deactivation.[1]

  • Inappropriate Base: The choice and stoichiometry of the base are critical for deprotonating the amide or α-carbon to initiate cyclization. A base that is too weak may not facilitate the reaction, while an overly strong base could promote decomposition. For α-arylation reactions, bases like potassium or sodium tert-butoxide are often effective.[2]

  • Steric Hindrance: The substituents on the aromatic ring can sterically hinder the cyclization. In the case of 7-bromo-5-fluorooxindole, the bromine atom at the eventual 7-position is ortho to the reacting carbon, which can slow down the ring-closing step. Increasing the reaction temperature or using a more active catalyst system may be necessary to overcome this barrier.

Problem: My crude product is a complex mixture of several spots on TLC/LC-MS.

Q: I've isolated my product, but NMR analysis shows the presence of a regioisomeric impurity. How can I control the bromination step to avoid this?

A: The formation of regioisomers often originates from a poorly controlled bromination of a fluoro-aniline or fluoro-oxindole precursor. The directing effects of the substituents on the aromatic ring dictate the position of bromination.

  • Mechanism Insight: The fluorine atom is an ortho-, para-director, while the amino or amide group is a strong ortho-, para-director. Depending on the exact substrate, bromination can occur at multiple positions. To achieve the desired 7-bromo substitution, it is often better to introduce the bromine atom early in the synthesis on a precursor where the directing groups favor the correct substitution pattern, rather than attempting to brominate the 5-fluorooxindole core directly.

  • Strategic Solution: A robust strategy is to start with a pre-functionalized precursor, such as 2,4-dibromo-6-fluoroaniline, where the positions are already set. This avoids a potentially unselective late-stage bromination.

Q: My mass spectrum shows a peak corresponding to a di-brominated product. How do I prevent over-bromination?

A: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount or exactly one equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS).

  • Reaction Temperature: Perform the bromination at a lower temperature (e.g., 0 °C or below) to increase selectivity and reduce the rate of the second bromination.[5]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which disfavors di-substitution.

Q: I'm seeing side products that appear to result from hydrolysis. How can I avoid this?

A: Hydrolysis of intermediates, such as an α-haloacetamide precursor or the final oxindole product under harsh workup conditions, can be a problem.

  • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions, using dry solvents and an inert atmosphere (Nitrogen or Argon), especially if using moisture-sensitive reagents like strong bases or palladium catalysts.

  • Aqueous Workup: Keep the aqueous workup brief and cold. Avoid prolonged exposure to strong acids or bases. If your product is sensitive to pH changes, aim for a neutral workup by using a buffered solution or saturated ammonium chloride.[6]

Experimental Protocols & Data

Protocol 1: Example Palladium-Catalyzed Intramolecular α-Arylation

This protocol is a representative method for the cyclization step. Note: This is a generalized procedure and must be optimized for your specific substrate and scale.

  • Reactor Setup: To a dry, oven-baked flask, add the N-(2-bromo-4-fluorophenyl)-2-chloroacetamide precursor (1.0 eq), Palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.10 eq).

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 15 minutes.

  • Solvent and Base: Add anhydrous toluene via syringe, followed by the addition of sodium tert-butoxide (2.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quench and Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Table 1: Common Side Products and Troubleshooting
Side ProductPotential CauseMitigation StrategyAnalytical Signature (Expected)
Isomeric Product (e.g., 5-bromo-7-fluoro) Non-regioselective bromination step.Use a pre-functionalized starting material with correct substitution.Same mass as the desired product; distinct NMR chemical shifts, particularly for aromatic protons.
Di-brominated Oxindole Excess brominating agent or harsh conditions.Use 1.0 eq of NBS; perform reaction at low temperature.M+2 peak in MS is significantly higher than expected from isotopic distribution.
De-halogenated Oxindole Reductive side reactions during workup or catalysis.Ensure inert atmosphere; use milder workup conditions.M-Br or M-F peak in MS.
Uncyclized Precursor Inactive catalyst, insufficient base, or low temperature.Use fresh catalyst/ligand; increase base stoichiometry or temperature.Mass and NMR correspond to the starting material.

Visualized Workflows and Mechanisms

Diagram 1: Synthetic Pathway and Potential Side Reactions

This diagram illustrates a plausible synthetic route and highlights critical points where side reactions can occur.

G A 2-Bromo-N-(2-bromo-4-fluorophenyl)acetamide B 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one A->B Pd-Catalyzed Intramolecular Cyclization E Decomposition/Hydrolysis A->E C Isomeric Precursor D Isomeric Oxindole Product C->D Cyclization

Caption: Key steps and potential pitfalls in the synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical path for diagnosing the cause of low yields.

G Start Problem: Low Yield of Final Product Check_SM Analyze Crude Mixture: Is Starting Material (SM) present? Start->Check_SM SM_Yes Yes: Incomplete Reaction Check_SM->SM_Yes High % SM_No No: SM Consumed Check_SM->SM_No Low % Optimize Optimize Reaction: 1. Increase Temperature 2. Check Catalyst/Base Activity 3. Extend Reaction Time SM_Yes->Optimize Degradation Analyze Crude Mixture: Are there multiple unidentified spots? SM_No->Degradation Degradation_Yes Yes: Likely Degradation Degradation->Degradation_Yes Yes Purification_Loss No: Clean conversion, but low isolated yield Degradation->Purification_Loss No Optimize_Workup Optimize Workup/Purification: 1. Use Milder pH Conditions 2. Check for Product Loss in Aqueous Layers 3. Re-evaluate Chromatography Conditions Degradation_Yes->Optimize_Workup Purification_Loss->Optimize_Workup

Caption: A decision tree for troubleshooting low yield issues.

References

  • University of Chemistry. (n.d.). Synthesis of Protected Oxindole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Retrieved from [Link]

  • University of Sri Jayewardenepura. (n.d.). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. Retrieved from [Link]

  • PubMed Central. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Indol-2-one (Oxindole) Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for indol-2-one (oxindole) synthesis. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for indol-2-one (oxindole) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this crucial synthetic transformation. The indol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] However, its synthesis can be fraught with challenges, from low yields to unexpected side reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My intramolecular cyclization to form the indol-2-one is failing or giving a very low yield. What are the primary factors to investigate?

Answer: A low or non-existent yield is a common but solvable problem. A systematic evaluation of your reaction parameters is the most effective approach. Here are the key areas to scrutinize:

  • Catalyst System Integrity and Activity: For metal-catalyzed reactions (e.g., Palladium, Copper), the catalyst's active state is paramount.

    • Cause: The catalyst may be inactive (e.g., Pd(II) not reduced to Pd(0) in a cross-coupling cycle), the ligand may be inappropriate for the transformation, or the catalyst may have decomposed.

    • Solution:

      • Verify Catalyst Source and Age: Use freshly purchased or properly stored catalysts. Palladium catalysts, in particular, can be sensitive to air and moisture.

      • Select the Right Ligand: For Pd-catalyzed α-arylation of amides, bulky, electron-rich phosphine ligands (like P(tBu)3) or N-heterocyclic carbenes (NHCs) often promote the crucial reductive elimination step and improve yields.[3]

      • Consider a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst that reliably forms the active catalytic species in situ.

  • Sub-Optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low to overcome the activation energy, or too high, leading to decomposition of starting materials or products. The solvent may not be suitable for the specific mechanism.

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C for thermally driven cyclizations). Lowering the temperature can sometimes prevent side reactions.[4]

      • Solvent Selection: The solvent choice is critical. Polar aprotic solvents like DMF, DMAc, or Dioxane are often effective for Pd-catalyzed arylations as they can help stabilize charged intermediates.[5] For radical cyclizations, non-polar solvents might be preferred.[6] A solvent screen is highly recommended during optimization.

  • Starting Material Purity and Stability:

    • Cause: Impurities in the starting material (e.g., an N-aryl α-chloroacetamide) can poison the catalyst or participate in side reactions. The starting material itself might be unstable under the reaction conditions.

    • Solution:

      • Purify Starting Materials: Recrystallize or run a column on your starting materials before use. Confirm purity by ¹H NMR and LC-MS.

      • Check for Decomposition: Before adding the catalyst, run a control experiment by heating your starting material and base in the solvent for a short period. Analyze the mixture by TLC or LC-MS to see if decomposition is occurring.

  • Atmospheric Control:

    • Cause: Many organometallic catalysts, especially Pd(0) species, are highly sensitive to oxygen. Some reactions may also be sensitive to moisture.[4]

    • Solution:

      • Use an Inert Atmosphere: Ensure the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for highly sensitive reactions.

      • Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.

Issue 2: Formation of Multiple Products & Side Reactions

Question: My reaction produces a mixture of the desired indol-2-one and several other spots on my TLC plate. How can I improve selectivity?

Answer: The formation of multiple products points to issues with chemo- or regioselectivity. The key is to adjust conditions to favor the desired reaction pathway over competing ones.

  • Competing Reaction Pathways:

    • Cause: For substrates with multiple potential reaction sites, the catalyst may not be selective. For example, in the cyclization of N-aryl acrylamides, radical addition can sometimes lead to different ring sizes or undesired intermolecular reactions.[6]

    • Solution:

      • Modify the Catalyst/Ligand: A bulkier ligand can use sterics to block access to undesired reaction sites, thereby improving regioselectivity.

      • Change the Reaction Temperature: Lowering the temperature often increases selectivity by favoring the product with the lowest activation energy barrier (the kinetic product).[4]

  • Decomposition and Dimerization:

    • Cause: Highly reactive intermediates can decompose or react with each other (dimerize) if the desired intramolecular step is slow. High concentrations can favor intermolecular side reactions.

    • Solution:

      • Use High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This favors intramolecular processes over intermolecular ones by reducing the probability of two molecules encountering each other.

      • Slow Addition: If one of the reagents is particularly reactive, add it slowly to the reaction mixture via a syringe pump to keep its instantaneous concentration low.

  • Reactions at Other Sites:

    • Cause: The oxindole core itself has multiple reactive sites, including the nitrogen, the C-3 position, the carbonyl group, and the aromatic ring.[7][8] Under certain conditions, side reactions can occur at these positions.

    • Solution:

      • Protecting Groups: If a specific functional group is interfering, consider temporarily protecting it. For example, the indole nitrogen can be protected with a Boc or Cbz group, though this adds extra steps to the synthesis.[9]

      • Tune Basicity: The choice and amount of base are critical. A very strong base might deprotonate multiple sites, leading to side products. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) to find the one that provides the best selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst system for an intramolecular α-arylation to synthesize an indol-2-one?

The choice of catalyst, ligand, and base is interdependent and substrate-specific. However, a good starting point for the popular Pd-catalyzed α-arylation of N-(2-halophenyl)acetamides is a Pd(OAc)₂ or Pd₂(dba)₃ catalyst precursor combined with a bulky, electron-rich phosphine ligand like P(tBu)₃, or an N-heterocyclic carbene (NHC) ligand.[3] These ligands facilitate the rate-limiting reductive elimination step. For the base, a moderately strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often sufficient and less likely to cause side reactions than very strong bases like NaOtBu.

Q2: What is the role of the solvent in indol-2-one synthesis, and how do I select the best one?

The solvent plays multiple roles: it solubilizes reactants, mediates heat transfer, and can stabilize intermediates, directly influencing reaction rates and selectivity.[10]

  • For polar, ionic mechanisms (like many Pd-catalyzed reactions): Polar aprotic solvents (DMF, Dioxane, Toluene) are generally preferred as they can stabilize charged intermediates in the catalytic cycle.

  • For radical mechanisms: Less polar solvents are often used to avoid quenching radical intermediates.

  • Selection Strategy: If literature precedents are unavailable for your specific substrate, a parallel screen of common solvents (e.g., Toluene, Dioxane, DMF, MeCN) is the most empirical and effective way to identify the optimal choice.

Q3: My starting N-aryl acrylamide is decomposing under photoredox conditions for radical cyclization. Why might this be happening?

Decomposition in photoredox reactions can stem from several factors. The photocatalyst, when excited by light, can engage in undesired energy or electron transfer processes with your substrate if the desired cyclization pathway is not efficient.[6] Ensure your solvent is fully degassed, as oxygen can quench the excited state of the photocatalyst or intercept radical intermediates. Also, verify that the light source wavelength is appropriate for exciting the photocatalyst and not directly photolyzing your starting material.

Q4: What are the key safety precautions to take during indol-2-one synthesis?

Standard laboratory safety protocols should always be followed. Specific hazards include:

  • Heavy Metal Catalysts: Palladium, rhodium, and other heavy metal catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases and Acids: Reagents like sodium hydride, n-BuLi, and strong acids are corrosive and/or pyrophoric and require careful handling under an inert atmosphere.[11]

  • Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood.

Part 3: Data Presentation & Visualization

Data Tables

Table 1: Comparison of Common Catalyst Systems for Indol-2-one Synthesis

Synthetic MethodTypical CatalystCommon LigandsTypical BaseKey ConsiderationsReference
Intramolecular α-ArylationPd(OAc)₂, Pd₂(dba)₃P(tBu)₃, XPhos, SPhos, NHCsK₂CO₃, Cs₂CO₃, NaOtBuHighly versatile and functional group tolerant. Ligand choice is critical.[3]
Radical CyclizationAIBN, (PhCOO)₂N/AN/AGood for complex scaffolds; requires radical initiator and careful control.[6]
Photoredox Radical CyclizationRu(bpy)₃Cl₂, Ir(ppy)₃N/AN/AMild conditions using visible light; requires degassed solvents.[6]
Copper-Catalyzed CyclizationCuI, Cu₂ODiamine, PhenanthrolineK₂CO₃, K₃PO₄Cost-effective alternative to palladium for certain substrates.[12][13]
Rhodium-Catalyzed Cyclization[Rh(cod)Cl]₂BINAPAgSbF₆ (additive)Effective for asymmetric synthesis and cycloisomerization reactions.[14][15]

Table 2: Solvent Selection Guide for Indol-2-one Synthesis

Solvent TypeExamplesRecommended For...Rationale
Polar AproticDMF, DMAc, DMSO, MeCNMetal-catalyzed cross-coupling reactions.Stabilizes charged intermediates and transition states, often accelerating the reaction.
EtherealDioxane, THFMetal-catalyzed reactions, base-mediated cyclizations.Good balance of polarity and coordinating ability for some metal centers.
AromaticToluene, XyleneHigh-temperature thermal cyclizations, some Pd-catalyzed reactions.Allows for higher reaction temperatures; generally non-coordinating.
Non-PolarHexane, DichloromethaneRadical reactions, purification (chromatography).Minimizes interaction with radical intermediates.
Visualizations
Troubleshooting Workflow

G start Low or No Yield Observed cat_check Check Catalyst System start->cat_check Is catalyst active? cond_check Evaluate Reaction Conditions start->cond_check Are conditions optimal? sm_check Verify Starting Material start->sm_check Is SM pure? cat_check->cond_check Yes cat_sol Replace catalyst/ligand Use fresh source cat_check->cat_sol No cond_check->sm_check Yes cond_sol Screen temperature & solvent cond_check->cond_sol No atm_check Ensure Inert Atmosphere sm_check->atm_check Yes sm_sol Purify starting material Check for decomposition sm_check->sm_sol No atm_sol Use dry solvents Degas reaction mixture atm_check->atm_sol success Yield Improved cat_sol->success cond_sol->success sm_sol->success atm_sol->success

Caption: Decision tree for troubleshooting low yield in indol-2-one synthesis.

Simplified Reaction Mechanism

G A Pd(0)L_n B Oxidative Addition A->B F Aryl-Pd(II)-X B->F C Intramolecular Coordination G Amide-Coordinated Intermediate C->G D Reductive Elimination D->A E Product (Indol-2-one) D->E prod HX + Base-H+ D->prod F->C G->D sub N-Aryl α-Haloacetamide sub->B base Base base->C

Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular α-arylation.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular α-Arylation of α-Chloroacetanilides

This protocol is adapted from methodologies described by Buchwald and Hartwig.[3]

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-(2-halophenyl)-α-chloroacetamide substrate (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (e.g., 2-(Di-tert-butylphosphino)biphenyl, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., triethylamine, 2.5 equiv) and anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aliquots can be taken periodically using a nitrogen-purged syringe.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired indol-2-one.

Protocol 2: General Procedure for Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides

This protocol is based on the principles of visible-light photoredox catalysis.[6]

  • Preparation: To a reaction vial, add the N-aryl acrylamide substrate (1.0 equiv), an organic photocatalyst (e.g., 4CzIPN, 1-5 mol%), and a magnetic stir bar.

  • Solvent Degassing: Add the reaction solvent (e.g., MeCN or DMF). The solvent must be thoroughly degassed to remove oxygen, which can quench the reaction. This can be done by bubbling argon through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup: Seal the vial and place it in front of a visible light source (e.g., a blue LED lamp, 450 nm) with stirring. A fan may be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the indol-2-one product.

References

  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). Available at: [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

  • Semantic Scholar. Oxindole as starting material in organic synthesis. ARKIVOC 2013 (i) 470-535. Available at: [Link]

  • MDPI. (2022). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Catalysts. Available at: [Link]

  • ResearchGate. (2013). (PDF) Oxindole as starting material in organic synthesis. Available at: [Link]

  • Combinatorial Chemistry Review. (2020). Preparation of Indoles and Oxindoles. Available at: [Link]

  • ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Oxindole synthesis. Available at: [Link]

  • PMC - NIH. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Available at: [Link]

  • NIH. (2016). Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2017). Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). Available at: [Link]

  • SciSpace. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). Available at: [Link]

  • SlideShare. (2019). Synthesis and Chemistry of Indole. Available at: [Link]

  • PMC - PubMed Central. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules. Available at: [Link]

  • 960化工网. (2013). Copper-catalyzed tandem oxidative cyclization of arylacetamides: efficient access to N-functionalized isatins. RSC Advances. Available at: [Link]

  • ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available at: [Link]

  • PubMed. (2024). Biosynthesis of oxindole alkaloids: Recent advances and challenges. Current Opinion in Plant Biology. Available at: [Link]

  • PMC - NIH. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • ResearchGate. (2005). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Optimization of conditions for indoline synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. Available at: [Link]

  • White Rose eTheses Online. (2014). Synthesis and Reactions of Novel Oxindoles. Available at: [Link]

  • ScienceDirect. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. Available at: [Link]

  • MDPI. (2020). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. Available at: [Link]

  • MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes. Available at: [Link]

  • MDPI. (2021). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Processes. Available at: [Link]

  • ACS Publications. Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell-Based Assays with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Welcome to the technical support center for researchers utilizing 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to help you make informed decisions in your research.

Introduction to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a halogenated oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors. The presence of bromine and fluorine atoms can significantly influence the compound's physicochemical properties, such as membrane permeability and metabolic stability, and its interactions with biological targets.[1] While specific biological targets of this particular molecule are still under extensive investigation, its structural similarity to known inhibitors, such as those targeting PERK, suggests potential applications in cancer research and other disease areas involving cellular stress responses.[2]

This guide will address common issues encountered when working with this and similar small molecule inhibitors in a question-and-answer format, covering everything from initial experimental setup to data interpretation.

Frequently Asked Questions (FAQs)

Q1: I am not observing any effect of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in my cell-based assay. What are the primary reasons for this?

There are several potential reasons for a lack of activity with a small molecule inhibitor. These can be broadly categorized into issues with the compound itself, the experimental design, or the biological system.[3] Common factors include:

  • Compound Integrity and Solubility: The compound may have degraded, or it might not be soluble in the assay medium at the tested concentrations.[3]

  • Experimental Protocol: Incorrect timing of treatment, inappropriate cell density, or issues with cell health can all mask the compound's effects.[3]

  • Target Expression and Engagement: The target protein may not be expressed at sufficient levels in your cell line, or the compound may not be effectively reaching and binding to its intracellular target.

Troubleshooting Guide: From Compound to Cells

This section provides a systematic approach to pinpointing and resolving the root cause of unexpected results in your experiments.

Section 1: Compound-Related Issues

A common pitfall in cell-based assays is assuming the compound is stable and soluble under experimental conditions.

Q2: How can I ensure the integrity and proper handling of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one?

Proper handling and storage are critical for maintaining the activity of your compound.

  • Storage: Store the compound as a dry solid at the recommended temperature (typically 2-8°C for many indole derivatives) and protected from light.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

  • Purity: Always use a compound from a reputable source with a high degree of purity (ideally >95%) to avoid confounding results from impurities.

Q3: My compound is precipitating in the cell culture medium. How can I improve its solubility?

Poor aqueous solubility is a frequent cause of inactivity for small molecule inhibitors.[3] If the compound precipitates, its effective concentration is significantly lower than intended.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.[3]

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes aid in solubilizing hydrophobic compounds. However, high serum concentrations can also lead to non-specific binding, reducing the free concentration of the compound available to interact with its target. Consider testing a range of serum concentrations.

  • Formulation: For particularly challenging compounds, specialized formulation strategies, such as the use of cyclodextrins or other solubilizing agents, may be necessary. However, these should be carefully validated for their effects on the assay system.

Section 2: Experimental Design and Optimization

A well-designed experiment with appropriate controls is crucial for obtaining meaningful data.

Q4: What are the essential controls to include in my cell-based assay?

Robust controls are non-negotiable for validating your results.

  • Vehicle Control: This is the most critical control. Cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent on the cells.

  • Positive Control: A known activator or inhibitor of the pathway of interest should be included to confirm that the assay is responsive.

  • Negative Control: An untreated cell population serves as a baseline for normal cell behavior.

  • Inactive Analog (if available): Using a structurally similar but biologically inactive analog of your compound can help confirm that the observed effects are due to specific target engagement and not off-target or non-specific effects.[4]

Q5: How do I determine the optimal concentration and treatment duration for my compound?

A dose-response and time-course experiment is essential to characterize the activity of your compound.

  • Dose-Response: Test a wide range of concentrations, typically using serial dilutions (e.g., 10-fold dilutions from 100 µM down to 1 nM).[3] This will help you determine the IC50 (or EC50) value, which is the concentration at which the compound elicits a half-maximal response.[4]

  • Time-Course: Evaluate the compound's effect at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[3] Some effects may be rapid, while others may require longer incubation times to become apparent.

Example Data Presentation: Dose-Response of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
10015.2 ± 3.1
1048.7 ± 5.5
185.3 ± 4.2
0.198.1 ± 2.9
0.0199.5 ± 1.8
Vehicle (DMSO)100 ± 2.3
Section 3: Biological System and Target Engagement

Even with a stable compound and a well-designed experiment, a lack of effect can be due to the biological context.

Q6: How can I confirm that my cell line is a suitable model for this compound?

  • Target Expression: Verify that the putative target of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is expressed in your chosen cell line. This can be done using techniques like Western blotting, qPCR, or proteomics.

  • Pathway Activity: Ensure that the signaling pathway you are investigating is active in your cell line under your experimental conditions.

Q7: How can I directly measure if the compound is engaging its target within the cells?

Directly measuring target engagement is a crucial step in troubleshooting.[3]

  • Western Blotting: If your compound is hypothesized to be a kinase inhibitor, you can perform a Western blot to assess the phosphorylation status of its direct downstream substrate.[3] A decrease in phosphorylation would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the protein's melting temperature upon compound treatment suggests direct binding.[3]

  • Reporter Assays: If the target is a transcription factor, a reporter gene assay can be used to measure its activity.[3]

Experimental Workflow: Assessing Target Engagement via Western Blot

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed cells and allow to adhere B Treat with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (and controls) for desired time A->B C Lyse cells to extract total protein B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane E->F G Probe with primary antibodies (anti-phospho-target and anti-total-target) F->G H Incubate with secondary antibodies G->H I Detect signal and analyze band intensity H->I

Caption: Workflow for Western Blot Analysis.

Troubleshooting Decision Tree

If you are not observing the expected effect, use this decision tree to guide your troubleshooting process.

G cluster_B cluster_C cluster_D A No observable effect of compound B Check Compound Integrity & Solubility A->B C Review Experimental Design A->C D Assess Biological System A->D B1 Is the compound soluble in media? B->B1 C1 Are controls behaving as expected? C->C1 D1 Is the target expressed? D->D1 B2 Optimize solvent/formulation B1->B2 No B3 Confirm compound purity and stability B1->B3 Yes C2 Troubleshoot assay reagents and protocol C1->C2 No C3 Optimize dose and time course C1->C3 Yes D2 Choose a different cell line D1->D2 No D3 Confirm target engagement (e.g., CETSA, Western Blot) D1->D3 Yes

Caption: Troubleshooting Decision Flowchart.

References

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of Kinase Inhibitors

<Please Note : The compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a chemical scaffold and not a well-characterized inhibitor. Therefore, this guide uses Nintedanib , a well-studied, multi-targeted tyrosine kinas...

Author: BenchChem Technical Support Team. Date: January 2026

<Please Note : The compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a chemical scaffold and not a well-characterized inhibitor. Therefore, this guide uses Nintedanib , a well-studied, multi-targeted tyrosine kinase inhibitor with a similar indolinone core, as a representative example to discuss the principles and troubleshooting of off-target effects. The methodologies described here are broadly applicable to other kinase inhibitors.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of kinase inhibitors, using Nintedanib as a case study.

Frequently Asked Questions (FAQs)

Q1: What is Nintedanib and what are its primary targets?

Nintedanib is a small molecule, orally available tyrosine kinase inhibitor (TKI).[1] It functions by competitively binding to the intracellular ATP-binding site of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby blocking downstream signaling cascades.[2] Its primary and intended targets are:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) [3]

  • Fibroblast Growth Factor Receptors (FGFR 1-3) [3]

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β) [3]

By inhibiting these receptors, Nintedanib interferes with key processes in fibrosis and angiogenesis, such as fibroblast proliferation, migration, and transformation.[3][4]

Q2: What are the known off-target effects of Nintedanib and why are they a concern?

Off-target effects are unintended interactions of a compound with proteins other than its primary targets.[5] For Nintedanib, beyond its primary targets, it has been shown to inhibit other kinases, which can lead to unexpected experimental results or side effects.[6] Known off-targets include:

  • Src family kinases (Lck, Lyn, Src) [2]

  • Fms-like tyrosine kinase-3 (FLT3) [2]

Q3: I'm observing a cellular phenotype that isn't explained by the inhibition of VEGFR, FGFR, or PDGFR. What should I do?

This is a classic sign of a potential off-target effect. The first step is to systematically validate that the observed phenotype is a direct result of the compound's activity and to distinguish on-target from off-target effects. A multi-pronged approach is recommended:

  • Confirm Target Engagement: First, verify that Nintedanib is engaging its intended targets in your experimental system at the concentrations used.[5]

  • Use Orthogonal Controls: Employ a structurally different inhibitor that targets the same primary kinases (VEGFR/FGFR/PDGFR). If this second compound reproduces the phenotype, it strengthens the evidence for an on-target effect.[8]

  • Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the primary target. If the phenotype is rescued, it's likely an on-target effect.[5]

  • Conduct Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify other potential targets.[5] This can reveal unexpected interactions that may explain the phenotype.

Q4: How can I be sure my experimental results are not just an artifact of the solvent (e.g., DMSO)?

This is a critical control for all in vitro experiments. Nintedanib is typically dissolved in DMSO for cell culture use.[6] To rule out solvent-induced artifacts, you must include a vehicle control in every experiment. This control group should be treated with the exact same concentration of DMSO as your highest Nintedanib concentration group.[8] Any effects observed in the vehicle control can be attributed to the solvent and should be subtracted from the effects observed with the inhibitor.

Troubleshooting & Experimental Optimization

Here we address common issues encountered during experiments with kinase inhibitors like Nintedanib and provide actionable troubleshooting steps.

Issue 1: High levels of cytotoxicity are observed at concentrations needed for effective inhibition.
Possible Cause Troubleshooting Step Rationale & Expected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets that might be mediating toxicity.[5]2. Test an inhibitor with a different chemical scaffold but the same primary targets.[5]1. Identification of unintended kinase targets responsible for cytotoxicity.2. If cytotoxicity persists with a different inhibitor, it may suggest the toxicity is an on-target effect.
Inappropriate Dosage 1. Perform a detailed dose-response curve to determine the lowest effective concentration (EC50) for on-target activity and the concentration causing 50% cytotoxicity (CC50).2. Aim to work within a therapeutic window where on-target effects are maximized and cytotoxicity is minimized.A clear therapeutic window allows for meaningful interpretation of results without confounding cell death.
Compound Solubility Issues 1. Nintedanib has low aqueous solubility at neutral pH.[6]2. Ensure the DMSO stock is fully dissolved before diluting in media. Prepare fresh dilutions for each experiment and visually inspect for precipitation.Prevents compound precipitation, which can lead to inconsistent effective concentrations and cellular stress.
Issue 2: Inconsistent or irreproducible results between experiments.
Possible Cause Troubleshooting Step Rationale & Expected Outcome
Inhibitor Degradation Store Nintedanib stock solutions at -20°C or -80°C, protected from light. Avoid multiple freeze-thaw cycles.[6]Ensures the inhibitor's potency and stability are maintained across experiments.
Cell Line Instability Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling).Reduces variability due to genetic drift or cross-contamination, ensuring a consistent biological system.
Experimental Variability Maintain consistent cell seeding densities, inhibitor concentrations, incubation times, and reagent lots across all experiments.[8]Minimizes technical variability, leading to more reproducible and reliable data.
Activation of Compensatory Pathways Use Western blotting to probe for the activation of known compensatory signaling pathways (e.g., upregulation of other RTKs).[5]Understanding compensatory mechanisms can explain apparent loss of efficacy over time.

Key Experimental Protocols & Workflows

To rigorously investigate off-target effects, a series of well-controlled experiments is essential.

Protocol 1: Validating On-Target Engagement via Western Blot

This protocol confirms that Nintedanib is inhibiting the phosphorylation of its primary target, VEGFR-2, in a cellular context.

Methodology:

  • Cell Treatment: Plate your cells of interest (e.g., HUVECs, which express VEGFR-2) and allow them to adhere. Starve the cells overnight in serum-free media.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-range of Nintedanib (e.g., 0, 10, 100, 1000 nM) and a vehicle control (DMSO) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Lysate Preparation: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phospho-VEGFR-2 (Tyr1175) .

    • Wash, incubate with an HRP-conjugated secondary antibody, and visualize using an ECL substrate.

    • Crucially , strip the membrane and re-probe with an antibody for total VEGFR-2 to normalize for protein loading.[6]

Data Interpretation: A dose-dependent decrease in the phospho-VEGFR-2 signal (normalized to total VEGFR-2) confirms on-target engagement.

Workflow for Distinguishing On-Target vs. Off-Target Effects

This logical workflow guides the investigation of an unexpected cellular phenotype.

G A Observe Unexpected Phenotype with Nintedanib B Step 1: Confirm On-Target Engagement (e.g., pVEGFR-2 Western) A->B C Step 2: Use Structurally Different Inhibitor for Same Target B->C Target Engaged E Phenotype Reproduced? C->E D Step 3: Kinome Profiling Screen I Identify Novel Kinase Hits D->I F Likely On-Target Effect E->F Yes G Phenotype NOT Reproduced? E->G No H Likely Off-Target Effect G->H H->D J Validate Novel Hits with Specific siRNA or Inhibitors I->J K Confirmed Off-Target Mechanism J->K

Caption: Workflow for dissecting on-target vs. off-target effects.

Protocol 2: Kinome Profiling to Identify Off-Targets

Kinome profiling services provide a broad view of an inhibitor's selectivity by screening it against a large panel of kinases.

Methodology:

  • Select a Platform: Choose a reputable commercial service that offers kinome profiling (e.g., KINOMEscan™, KinomePro™, or similar platforms).[9][10] These services use various technologies, such as competition binding assays or activity-based peptide arrays.[11][12]

  • Submit Compound: Provide the service with a high-purity sample of Nintedanib.

  • Choose Screening Concentration: Initially, a single high concentration (e.g., 1 µM or 10 µM) is often used to cast a wide net for potential interactors.[13]

  • Data Analysis: The service will provide data, often as percent inhibition or binding affinity (Kd) for each kinase in the panel.

  • Follow-up: For significant "hits" (kinases strongly inhibited by Nintedanib), follow up with dose-response assays to determine the IC50 or Kd values, confirming the interaction's potency.[13]

Data Presentation: The results are often visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree.

Target Class Nintedanib Primary Targets Known Nintedanib Off-Targets Hypothetical New Hits from Screen
Kinases VEGFR1-3, FGFR1-3, PDGFRα/βSrc, Lck, Lyn, FLT3Kinase X, Kinase Y
Typical Kd (nM) 10-10050-500To be determined
Signaling Pathway Analysis

Nintedanib's on-target and off-target effects can be visualized at the pathway level.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PI3K PDGFR PDGFR PDGFR->PI3K OtherRTK Other RTK (e.g., FLT3) Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Nintedanib->OtherRTK Off-Target SRC Src Nintedanib->SRC Off-Target RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Prolif Proliferation Migration Angiogenesis AKT->Prolif MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif SRC->Prolif

Caption: Nintedanib's on-target (red) and off-target (yellow) inhibition.

References

  • Wikipedia. Nintedanib. [Link]

  • StatPearls. Nintedanib. [Link]

  • Boehringer Ingelheim. Mechanism of Action | OFEV® (nintedanib) capsules. [Link]

  • Wollin L, et al. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. The European Respiratory Journal. 2015. [Link]

  • Davis MI, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. 2011. [Link]

  • Prescriber's Guide. How does Ofev (nintedanib) work in the treatment of idiopathic pulmonary fibrosis (IPF)? [Link]

  • Klaassen K, et al. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. 2023. [Link]

  • Thorax. S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. [Link]

  • MDPI. In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model. [Link]

  • Diks SH, et al. Kinome Profiling. Methods in Molecular Biology. 2007. [Link]

  • Scilit. In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model. [Link]

  • National Center for Biotechnology Information. Nintedanib. PubChem Compound Summary for CID 10184658. [Link]

  • Frye SV. The art of the chemical probe. Nature Chemical Biology. 2010. [Link]

  • European Respiratory Society. Differential effects of Nintedanib and SB525334 in primary human cell-based assays of lungfibrosis. [Link]

  • PamGene. KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • Wikipedia. Chemical probe. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Roth GJ, et al. Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. 2014. [Link]

  • van der Worp HB, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. 2012. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model (Peer Review). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nintedanib. [Link]

  • Herrmann F, et al. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions. International Journal of Molecular Sciences. 2021. [Link]

  • Mayo Clinic. Nintedanib (Oral Route). [Link]

  • ResearchGate. Antifibrotic Efficacy of Nintedanib in a Cellular Model of Scleroderma Associated Interstitial Lung Disease. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. [Link]

  • MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • PubMed Central. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. [Link]

  • European Respiratory Society. The effect of nintedanib compared to pirfenidone on proliferation of lung fibroblasts from patients with IPF. [Link]

  • PubMed. Antifibrotic efficacy of nintedanib in a cellular model of systemic sclerosis-associated interstitial lung disease. [Link]

  • PLOS. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. [Link]

  • PR Newswire. New analysis confirms OFEV® (nintedanib) slows disease progression in IPF and reduces risk of acute exacerbations. [Link]

  • European Respiratory Society. Nintedanib for non-IPF progressive pulmonary fibrosis: 12-month outcome data from a real-world multicentre observational study. [Link]

  • PubMed. A pilot study of nintedanib in molecularly selected patients with advanced non-small cell lung cancer. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Derivatives

Introduction Researchers working with novel 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one derivatives frequently encounter challenges related to poor oral bioavailability. This class of compounds, often investigated as pot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers working with novel 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one derivatives frequently encounter challenges related to poor oral bioavailability. This class of compounds, often investigated as potent kinase inhibitors, typically exhibits low aqueous solubility, which is a primary obstacle to achieving therapeutic concentrations in systemic circulation.[1][2] This guide serves as a dedicated technical support resource, providing troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you systematically diagnose and overcome bioavailability issues.

Section 1: Foundational Concepts & Initial Characterization

This section addresses the critical first steps in any bioavailability enhancement program: understanding the root cause of the problem through fundamental physicochemical characterization.

Frequently Asked Questions (FAQs)

Q1: My 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one derivative shows low and variable exposure in animal studies. What are the most likely causes?

A1: Low and variable oral bioavailability for this class of molecules, which are often highly crystalline and lipophilic, typically stems from one or more of the following factors:

  • Solubility-Limited Absorption: The compound's poor aqueous solubility is the most common culprit. The rate of dissolution in the gastrointestinal (GI) tract is slower than the rate of absorption, making dissolution the rate-limiting step. This is characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[3]

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall (e.g., CYP3A4) and liver before it can reach systemic circulation.[4] Kinase inhibitors are often substrates for these enzymes.[2]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug from intestinal cells back into the GI lumen, limiting net absorption.

  • pH-Dependent Solubility: Many kinase inhibitors are weak bases, exhibiting higher solubility in the acidic environment of the stomach but precipitating in the more neutral pH of the small intestine, where most drug absorption occurs.[2]

Q2: What are the essential physicochemical properties I need to measure before starting formulation work?

A2: A thorough understanding of your compound's intrinsic properties is critical for selecting an appropriate bioavailability enhancement strategy. The following table outlines the key parameters and their significance.

ParameterExperimental Method(s)Significance & Implication for Bioavailability
Aqueous Solubility Shake-flask method in various media (pH 1.2, 4.5, 6.8, water)Directly informs if the compound is poorly soluble (<100 µg/mL). Low solubility is the primary indicator that an enabling formulation is needed.
pKa Potentiometric titration, UV-spectrophotometryIdentifies ionizable groups. For weakly basic compounds, it helps predict pH-dependent solubility and potential for precipitation in the intestine.
LogP / LogD Shake-flask (octanol/water), HPLC-based methodsMeasures lipophilicity. A high LogP (>3) can indicate poor solubility but good membrane permeability. It also suggests suitability for lipid-based formulations.[1]
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Indicates the crystallinity and stability of the solid form. A high melting point often correlates with low solubility (strong crystal lattice energy).
Permeability Caco-2 or PAMPA assaysAssesses the compound's ability to cross the intestinal epithelium. Helps classify the compound within the BCS framework and distinguishes solubility issues from permeability issues.

Q3: How do I perform a reliable pH-solubility profile for my compound?

A3: A pH-solubility profile is essential for understanding how your compound will behave throughout the GI tract.

Protocol: Equilibrium Solubility Measurement by Shake-Flask Method
  • Buffer Preparation: Prepare a series of biocompatible buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5 for the upper intestine, and pH 6.8 for the lower intestine).

  • Compound Addition: Add an excess amount of the 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one derivative to a known volume of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect a supernatant sample. Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Section 2: Troubleshooting Guide for Low Bioavailability

Once you have characterized your compound, you can use a systematic approach to diagnose and solve the bioavailability problem.

Troubleshooting Workflow Diagram

This diagram outlines a logical progression for identifying and addressing the primary barriers to oral absorption.

G start Low In Vivo Exposure (AUC) solubility Characterize Physicochemical Properties (Solubility, pKa, LogP) start->solubility bcs Is Solubility < 100 µg/mL? solubility->bcs Primary Question metabolism Assess In Vitro Metabolic Stability (Microsomes, Hepatocytes) bcs->metabolism No (BCS I/III) (Unlikely for this class) formulation Develop Enabling Formulation (ASD, SEDDS, Nano) bcs->formulation Yes (BCS II/IV) high_met Is Half-life < 30 min? metabolism->high_met permeability Assess Permeability & Efflux (Caco-2 Assay) efflux Is Efflux Ratio > 2? permeability->efflux high_met->permeability No (Low Clearance) pro_drug Consider Prodrug Approach to Mask Metabolic Site high_met->pro_drug Yes (High Clearance) efflux->formulation No inhibitor Co-dose with Efflux Inhibitor (e.g., Verapamil) efflux->inhibitor Yes (P-gp Substrate)

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 1: Confirmed Low Aqueous Solubility

Q: My compound's solubility is very low (<10 µg/mL) across the physiological pH range. What are my best formulation options?

A: With solubility as the clear bottleneck, the goal is to present the drug to the GI tract in a higher energy or pre-dissolved state. The leading strategies are:

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates an amorphous, higher-energy form that enhances both the rate and extent of dissolution.[6] This is a robust and widely used approach.

  • Lipid-Based Formulations (LBFs): These formulations dissolve the drug in a blend of oils, surfactants, and co-solvents. Upon gentle agitation in the GI tract, they form fine emulsions or microemulsions, bypassing the dissolution step. Self-emulsifying drug delivery systems (SEDDS) are a popular type of LBF.[7] This is particularly effective for lipophilic drugs (high LogP).

  • Particle Size Reduction (Nanosizing): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.

StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Amorphous Solid Dispersion (ASD) Stabilizes drug in a high-energy amorphous state within a polymer matrix.Significant solubility enhancement; can create "supersaturated" solutions.Potential for recrystallization over time (stability risk); requires specialized equipment (spray dryer, hot melt extruder).Compounds with high melting points and good polymer miscibility.
Lipid-Based (SEDDS) Drug is pre-dissolved in a lipid vehicle; forms an emulsion in the gut.Bypasses dissolution; can reduce food effects; enhances lymphatic uptake.[7]Can be challenging to formulate into a solid dosage form; potential for GI side effects with high surfactant loads.Lipophilic drugs (LogP > 3) that have good solubility in oils/surfactants.[1]
Nanosizing Increases surface area-to-volume ratio, leading to faster dissolution.Established technology; can be formulated into tablets/capsules.Physical stability can be an issue (particle aggregation); may not be sufficient for extremely insoluble compounds.Drugs where a moderate increase in dissolution rate is sufficient.
Issue 2: Suspected High First-Pass Metabolism

Q: I suspect high first-pass metabolism is contributing to low bioavailability. How can I confirm this and what can I do?

A: First, you must confirm the metabolic liability in vitro. A prodrug strategy or different formulation approach may then be warranted.

Protocol: In Vitro Metabolic Stability Assay
  • System Preparation: Prepare an incubation mixture containing liver microsomes (from relevant species like rat, dog, and human) and a NADPH regenerating system, which provides the necessary cofactors for CYP450 enzyme activity.

  • Incubation: Pre-warm the microsome mixture to 37°C. Initiate the reaction by adding your test compound (e.g., at 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to quench the enzymatic reaction.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 minutes) suggests high metabolic clearance.[3]

If metabolism is high: A lipid-based formulation may help by promoting lymphatic absorption, which bypasses the liver on the first pass.

Issue 3: Potential Efflux by P-gp or BCRP

Q: How do I determine if my compound is a substrate for efflux transporters like P-gp?

A: The gold standard in vitro method is the Caco-2 permeability assay.

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line) on semi-permeable filter inserts for ~21 days until they form a differentiated, polarized monolayer that expresses efflux transporters like P-gp.

  • Permeability Measurement (A to B): Add your compound to the apical (A) side of the monolayer (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time. This measures absorptive transport.

  • Permeability Measurement (B to A): In a separate set of inserts, add the compound to the basolateral (B) side and measure its appearance on the apical (A) side. This measures efflux transport.

  • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio (ER): The efflux ratio is calculated as ER = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 is a strong indication that your compound is a substrate for active efflux.[3] To confirm the specific transporter, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

Section 3: The Goal of In Vitro-In Vivo Correlation (IVIVC)

Q: I've developed several formulations. What is the ultimate goal when comparing their performance?

A: The ultimate goal is to establish an in vitro-in vivo correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property of the dosage form (like the dissolution profile) to an in vivo response (like plasma drug concentration).[8][9]

Establishing a strong IVIVC is highly valuable because:

  • It serves as a surrogate for in vivo bioequivalence studies, reducing the need for extensive human trials during formulation optimization or post-approval changes.[10][11]

  • It allows for the establishment of more meaningful in vitro dissolution specifications for quality control.[12]

  • It deepens the understanding of how formulation variables will impact clinical performance.[10]

IVIVC Conceptual Diagram

G cluster_0 In Vitro Testing cluster_1 In Vivo Testing invitro_diss Dissolution Profile (% Drug Released vs. Time) model Predictive Mathematical Model (IVIVC) invitro_diss->model invivo_pk Pharmacokinetic Profile (Plasma Conc. vs. Time) invivo_pk->model Correlates With model->invivo_pk Predicts

Caption: The relationship between in vitro dissolution and in vivo pharmacokinetics in an IVIVC model.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2015). ResearchGate. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2020). SlideShare. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2021). Taylor & Francis Online. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2024). Premier Consulting. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). PubMed. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Significance of In-Vitro and In-Vivo Correlation in Drug Delivery System. (2018). ResearchGate. [Link]

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  • Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. (2017). PubMed. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. [Link]

  • Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. (2023). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Kinase Inhibitors: The Indolin-2-one Scaffold Versus Established Therapeutics

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Their specificity towards crucial signaling nodes offers...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Their specificity towards crucial signaling nodes offers a significant therapeutic window compared to conventional chemotherapy. This guide provides a detailed comparative study of a representative indolin-2-one derivative, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, with other prominent classes of kinase inhibitors. Our analysis will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization, offering researchers and drug development professionals a comprehensive resource for informed decision-making.

Introduction to Kinase Inhibitors and the Indolin-2-one Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a common driver of oncogenesis, making them prime targets for therapeutic intervention.[2] Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways that fuel cancer progression.[3]

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for several successful kinase inhibitors.[4] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example featuring this core structure.[4] The versatility of the indolin-2-one scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a range of kinases.[4] For the purpose of this guide, we will use the hypothetical compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one as a representative of this chemical class to explore its potential comparative advantages.

This guide will compare the indolin-2-one scaffold with inhibitors targeting several key kinase families:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibitors: Crucial for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6]

  • PDGFR (Platelet-Derived Growth Factor Receptor) Inhibitors: Involved in cell growth, proliferation, and angiogenesis.[7][8]

  • FGFR (Fibroblast Growth Factor Receptor) Inhibitors: Their genetic alterations are implicated in various cancers.[9][10]

  • Src Family Kinase Inhibitors: Non-receptor tyrosine kinases that regulate multiple signaling pathways impacting tumor cell behavior.[3][11]

  • BRAF/MEK Inhibitors: Key components of the MAPK/ERK signaling pathway, which is often overactive in cancers like melanoma.[12][13][14]

  • EGFR (Epidermal Growth Factor Receptor) Inhibitors: Target mutations that drive the growth of several cancers, including non-small-cell lung cancer.[15][16]

Mechanism of Action and Targeted Signaling Pathways

The primary mechanism of action for most small-molecule kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain.[3] By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling.

Below is a diagram illustrating the general mechanism of action of kinase inhibitors and the key signaling pathways targeted by the inhibitors discussed in this guide.

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Kinase Inhibitors RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR, EGFR) RAS RAS RTK->RAS Activates SRC Src RTK->SRC PI3K PI3K RTK->PI3K Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF SRC->PI3K AKT Akt PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Indolinone Indolin-2-one (e.g., 7-bromo-5-fluoro...) Indolinone->RTK Inhibits VEGFRi VEGFRi VEGFRi->RTK Inhibits PDGFRi PDGFRi PDGFRi->RTK Inhibits FGFRi FGFRi FGFRi->RTK Inhibits EGFRi EGFRi EGFRi->RTK Inhibits BRAFi BRAFi BRAFi->BRAF Inhibits MEKi MEKi MEKi->MEK Inhibits SRCi SRCi SRCi->SRC Inhibits

Caption: Targeted signaling pathways of various kinase inhibitors.

Comparative Kinase Inhibition Profile

The efficacy and selectivity of a kinase inhibitor are paramount. A broad-spectrum inhibitor might be beneficial in targeting multiple oncogenic drivers, while a highly selective inhibitor can minimize off-target effects. The inhibitory profile is typically determined using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)

Kinase Target7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-oneSunitinib (VEGFR/PDGFR)[17]Erlotinib (EGFR)[18]Vemurafenib (BRAF)[19]Trametinib (MEK)[20]Dasatinib (Src)[21]
VEGFR2 1580>10,000>10,000>10,000>1,000
PDGFRβ 252>10,000>10,000>10,000>1,000
FGFR1 250>1,000>10,000>10,000>10,000>1,000
c-Kit 502>10,000>10,000>10,0001
Src 800>1,000>1,000>1,000>1,0000.5
BRAF (V600E) >10,000>10,000>10,00031>10,000>1,000
MEK1 >10,000>10,000>10,000>10,0000.7>1,000
EGFR >1,000>1,0001>10,000>10,000>1,000

Note: The IC50 values for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one are hypothetical for illustrative purposes, based on the known activity of similar indolin-2-one scaffolds.

This hypothetical profile suggests that our representative indolin-2-one compound is a potent inhibitor of VEGFR2 and PDGFRβ, similar to sunitinib, but with potentially different selectivity for other kinases like FGFR1 and c-Kit. This highlights the tunability of the indolin-2-one scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.[22]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Test compound (e.g., 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity and Cytotoxicity

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to assess a compound's effect in a more biologically relevant context. These assays measure the impact on cell viability, proliferation, and the phosphorylation status of downstream signaling proteins.

Table 2: Hypothetical Cellular Activity (IC50 in µM)

Cell Line (Key Mutation)7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-oneSunitinibErlotinibVemurafenibTrametinibDasatinib
HUVEC (VEGF-stimulated) 0.050.02>10>10>10>1
A549 (KRAS mutant) 5.28.57.8>100.50.8
A375 (BRAF V600E) >10>10>100.10.01>1
HCC827 (EGFR exon 19 del) >10>100.02>10>10>1
K562 (BCR-ABL) 8.9>10>10>10>100.001

Note: The IC50 values for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one are hypothetical.

The hypothetical cellular data suggests that our indolin-2-one compound exhibits potent anti-proliferative activity in cells dependent on VEGFR signaling (HUVECs), consistent with its in vitro kinase profile.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add serially diluted Kinase Inhibitor A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent (4-hour incubation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 F->G

Caption: Workflow for a typical MTT cell viability assay.

Structure-Activity Relationship (SAR) of Indolin-2-one Derivatives

The indolin-2-one scaffold provides a versatile platform for medicinal chemists. Structure-activity relationship (SAR) studies have revealed that substitutions at specific positions on the oxindole ring are critical for modulating kinase inhibitory activity and selectivity.[4]

  • Substitutions at the C3 position: These are crucial for interacting with the hinge region of the kinase ATP-binding pocket. Different substituents can influence the potency and selectivity profile.[4]

  • Substitutions on the phenyl ring: These can impact interactions with the solvent-exposed region and can be modified to improve pharmacokinetic properties.

  • The pyrrole ring: This part of the molecule often extends into a hydrophobic pocket, and modifications here can fine-tune the inhibitor's affinity.

SAR_Indolinone Indolinone Indolin-2-one Scaffold C3 C3 Substitution (Hinge Binding) Indolinone->C3 Phenyl Phenyl Ring Substitution (Solvent Front) Indolinone->Phenyl Pyrrole Pyrrole Ring Modification (Hydrophobic Pocket) Indolinone->Pyrrole Potency Potency C3->Potency Selectivity Selectivity C3->Selectivity Phenyl->Selectivity PK Pharmacokinetics Phenyl->PK Pyrrole->Potency

Caption: Key structural modifications influencing indolin-2-one activity.

Conclusion and Future Perspectives

The 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, as a representative of the indolin-2-one class, demonstrates the potential for developing potent and selective kinase inhibitors. The comparative analysis with established inhibitors highlights the importance of a multi-faceted evaluation, encompassing in vitro kinase profiling, cell-based activity assays, and a thorough understanding of structure-activity relationships.

Future research in this area will likely focus on:

  • Developing next-generation inhibitors: These will aim for higher selectivity to minimize off-target toxicities or possess rationally designed polypharmacology to overcome drug resistance.

  • Combination therapies: Combining kinase inhibitors that target different nodes within a signaling pathway or parallel pathways can lead to synergistic effects and combat resistance mechanisms.[12][25]

  • Biomarker discovery: Identifying predictive biomarkers will be crucial for patient stratification and ensuring that these targeted therapies are administered to the patients most likely to benefit.

The continued exploration of novel scaffolds like the indolin-2-one and the rigorous application of the experimental methodologies outlined in this guide will undoubtedly pave the way for more effective and personalized cancer treatments.

References

  • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Memorial Sloan Kettering Cancer Center.
  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com.
  • Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class. (2020). PubMed.
  • MEK inhibitor. (n.d.). Wikipedia.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). SpringerLink.
  • What are BRAF inhibitors and how do they work? (2024). Patsnap Synapse.
  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. (n.d.). AACR Journals.
  • EGFR Inhibitors in Lung Cancer. (n.d.). CancerNetwork.
  • What are SRC inhibitors and how do they work? (2024). Patsnap Synapse.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI.
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  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI.
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Comparative

A Comparative Guide to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one and its Halogenated Oxindole Analogs

In the landscape of modern drug discovery, the oxindole scaffold stands as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The strategic introduction of halogen atom...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the oxindole scaffold stands as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The strategic introduction of halogen atoms to this scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the novel compound 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one against two well-characterized halogenated analogs: 5-fluoro-2,3-dihydro-1H-indol-2-one and 6-chloro-2,3-dihydro-1H-indol-2-one . Through a detailed examination of their synthesis, physicochemical properties, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this promising area of medicinal chemistry.

Introduction to Halogenated Oxindoles

The oxindole core, a bicyclic structure composed of a fused benzene and pyrrolidin-2-one ring, is a versatile template for designing bioactive molecules. Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool in medicinal chemistry to modulate properties such as:

  • Lipophilicity: Influences cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Can block sites of metabolic degradation, prolonging the compound's half-life.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets.

  • Electronic Effects: The electron-withdrawing or -donating nature of halogens can alter the reactivity and electronic distribution of the molecule.

This guide focuses on the comparative analysis of three specific halogenated oxindoles, with a primary interest in the newly proposed 7-bromo-5-fluoro derivative.

Synthesis and Mechanistic Rationale

The synthesis of halogenated oxindoles typically involves multi-step sequences. Below, we outline the established and proposed synthetic routes for the compounds of interest, elucidating the chemical principles behind each transformation.

Proposed Synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (Target Compound)

Step 1: Synthesis of 7-bromo-5-fluoro-1H-indole

The synthesis of the indole precursor can be achieved via a regioselective bromination of 5-fluoro-1H-indole. The fluorine atom at the 5-position acts as a meta-director, guiding the electrophilic bromination to the 7-position[1].

Synthesis_of_7_bromo_5_fluoro_1H_indole 5-fluoro-1H-indole 5-Fluoro-1H-indole 7_bromo_5_fluoro_1H_indole 7-Bromo-5-fluoro-1H-indole 5-fluoro-1H-indole->7_bromo_5_fluoro_1H_indole Electrophilic Aromatic Substitution Reagents1 N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Oxidation_to_Oxindole 7_bromo_5_fluoro_1H_indole 7-Bromo-5-fluoro-1H-indole Target_Compound 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 7_bromo_5_fluoro_1H_indole->Target_Compound Oxidation Reagents2 NBS, t-BuOH/H2O

Proposed Oxidation to the Target Oxindole
Synthesis of 5-fluoro-2,3-dihydro-1H-indol-2-one (Comparator 1)

The synthesis of 5-fluoro-2-oxindole is well-documented and can be achieved through several routes. A common method involves the Sandmeyer reaction of 4-fluoroaniline to form a diazonium salt, which is then converted to 5-fluoroisatin. Subsequent reduction of the isatin yields the desired 5-fluoro-2-oxindole.

Synthesis_of_5_fluoro_2_oxindole 4-fluoroaniline 4-Fluoroaniline 5-fluoroisatin 5-Fluoroisatin 4-fluoroaniline->5-fluoroisatin 1. NaNO2, HCl 2. Chloral hydrate,   Hydroxylamine Sandmeyer Sandmeyer Reaction 5-fluoro-2-oxindole 5-Fluoro-2,3-dihydro-1H-indol-2-one 5-fluoroisatin->5-fluoro-2-oxindole Wolff-Kishner Reduction Reduction Reduction (e.g., Hydrazine hydrate)

Synthesis of 5-Fluoro-2-oxindole
Synthesis of 6-chloro-2,3-dihydro-1H-indol-2-one (Comparator 2)

6-Chlorooxindole is a key intermediate in the synthesis of the antipsychotic drug Ziprasidone. Its synthesis often starts from 4-chloro-2-nitrotoluene, which undergoes a series of reactions including condensation, hydrolysis, and reductive cyclization to yield the final product.[1]

Synthesis_of_6_chloro_2_oxindole Starting_Material 4-Chloro-2-nitrotoluene Intermediate1 4-Chloro-2-nitrophenylacetic acid Starting_Material->Intermediate1 Multistep Synthesis Final_Product 6-Chloro-2,3-dihydro-1H-indol-2-one Intermediate1->Final_Product Reductive Cyclization

Synthesis of 6-Chloro-2-oxindole

Comparative Physicochemical Properties

The substitution pattern of halogens significantly impacts the physicochemical properties of the oxindole core. The following table summarizes the key properties of the target compound and its comparators.

Property7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (Predicted)5-fluoro-2,3-dihydro-1H-indol-2-one [2]6-chloro-2,3-dihydro-1H-indol-2-one [3]
Molecular Formula C₈H₅BrFNOC₈H₆FNOC₈H₆ClNO
Molecular Weight 246.04 g/mol 151.14 g/mol 167.59 g/mol
Appearance Predicted: Crystalline solidOff-white to yellow powder [4]White Solid [3]
Melting Point Predicted: Higher than comparators143-147 °C [5]No Data Available [3]
Solubility Predicted: Soluble in DMSO, MethanolSoluble in DMSO, MethanolSoluble in Methanol/DMSO [3]
¹H NMR (DMSO-d₆, δ) Predicted: Aromatic protons ~7.0-7.5 ppm, CH₂ ~3.5 ppm~3.49 (s, 2H), 6.76-7.10 (m, 3H), 10.36 (s, 1H) [6]-
¹³C NMR (CDCl₃, δ) Predicted: C=O ~175 ppm, aromatic C ~110-140 ppm--
Mass Spec (m/z) Predicted: [M]+ at 245/247--

Predicted values are based on the analysis of structurally similar compounds and computational chemistry principles.

Cross-Validation of Biological Activity

Halogenated oxindoles have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The specific halogen and its position on the oxindole ring can dramatically influence the compound's potency and selectivity.

Potential Anticancer Activity

The anticancer activity of oxindole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. Halogenated spirooxindoles, in particular, have shown promise as targeted anticancer agents by disrupting the p53-MDM2 interaction and inhibiting kinases such as Polo-like kinase, cyclin-dependent kinase 2, and receptor tyrosine kinases.[7][8]

  • 5-Fluoro-2-oxindole Derivatives: Several studies have highlighted the anticancer potential of 5-fluoro-2-oxindole derivatives. For instance, certain thiazole-containing derivatives have shown significant growth inhibition against a panel of NCI-60 cancer cell lines, with some compounds exhibiting greater potency than the approved drug Sunitinib against specific cell lines like breast cancer (T-47D) and lung cancer (HOP-92).[9][10]

  • 6-Chlorooxindole Derivatives: As a key intermediate for Ziprasidone, 6-chlorooxindole itself is not typically evaluated for direct anticancer activity. However, its derivatives have been explored as potent non-peptide MDM2 inhibitors, a crucial target in cancer therapy.[1]

  • 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one: Based on the structure-activity relationships of related compounds, the dual halogenation at the 5 and 7 positions of the oxindole ring in the target molecule is anticipated to confer potent biological activity. The presence of both fluorine and bromine could enhance its binding affinity to target proteins and improve its pharmacokinetic profile.

Comparative Biological Data
Compound/DerivativeBiological Target/AssayIC₅₀ / ActivityReference
5-Fluoro-2-oxindole Derivatives α-glucosidaseSome derivatives show IC₅₀ values in the range of 35-57 µM, significantly more potent than acarbose.[11][12],[11] [12]
Thiazole-containing 5-fluoro-2-oxindole derivative (3g) NCI-60 cell linesHigh growth inhibition (>70%) against 8 types of cancer, including breast (T-47D, GI=96.17%) and lung (HOP-92, GI=95.95%).[9][10],[9] [10]
6-Chlorooxindole MDM2 InhibitionServes as a scaffold for designing potent non-peptide MDM2 inhibitors.[1][1]
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (Predicted)Potential for potent and selective inhibition of cancer-related kinases or other therapeutic targets.-

Experimental Protocols

To facilitate further research and cross-validation, detailed protocols for key experimental procedures are provided below.

General Procedure for the Synthesis of 3-Substituted-5-fluoro-2-oxindoles

This procedure is adapted from the synthesis of α-glucosidase inhibitors based on 5-fluoro-2-oxindole.[11]

  • To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the desired substituted aldehyde (1.5 mmol) and potassium hydroxide (6.0 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of 2.0-3.0 with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 3-substituted-5-fluoro-2-oxindole.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. The following is a general protocol.[11][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan (DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT Assay

Conclusion and Future Directions

This comparative guide provides a comprehensive overview of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in the context of its better-studied halogenated analogs. While direct experimental data for the target compound is yet to be published, the proposed synthetic route and the analysis of structure-activity relationships from its comparators strongly suggest its potential as a valuable scaffold in drug discovery. The dual halogenation pattern is a compelling feature that warrants further investigation.

Future research should focus on:

  • The successful synthesis and full spectroscopic characterization of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

  • In-depth biological evaluation of the target compound against a panel of cancer cell lines and relevant protein kinases.

  • Comparative studies with a broader range of halogenated oxindoles to further elucidate the structure-activity relationships.

The insights provided in this guide aim to catalyze further research into this promising class of compounds, ultimately contributing to the development of novel and effective therapeutics.

References

  • Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295.
  • PrepChem. (n.d.). Synthesis of 5-fluoro-oxindole. Retrieved from [Link]

  • Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D.... Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

  • Allmpus. (n.d.). 6-Chlorooxindole. Retrieved from [Link]

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Validation

Efficacy Showdown: A Comparative Analysis of 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one and Its Analogs in Kinase Inhibition

A Deep Dive into the Structure-Activity Relationship of Halogenated Oxindoles as Potent Anti-Angiogenic Agents In the landscape of targeted cancer therapy, the 2,3-dihydro-1H-indol-2-one, or oxindole, scaffold has emerge...

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Structure-Activity Relationship of Halogenated Oxindoles as Potent Anti-Angiogenic Agents

In the landscape of targeted cancer therapy, the 2,3-dihydro-1H-indol-2-one, or oxindole, scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors. These agents play a crucial role in mitigating the signaling pathways that drive tumor growth and angiogenesis. This guide provides a comprehensive comparison of the efficacy of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one and its key structural analogs. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how substitutions on the oxindole ring influence inhibitory activity against key receptor tyrosine kinases (RTKs).

The 2-Oxindole Core: A Privileged Scaffold in Kinase Inhibition

The indolin-2-one core is a versatile and privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1] Its ability to participate in essential hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. A prime example of a successful drug based on this scaffold is Sunitinib (marketed as Sutent®), an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] Sunitinib's core structure features a 5-fluoro-2-oxindole moiety, highlighting the significance of halogenation in modulating the compound's efficacy and pharmacokinetic properties.

The Role of Halogenation: Fine-Tuning Potency and Selectivity

The introduction of halogen atoms, such as fluorine and bromine, into the oxindole ring is a well-established strategy to enhance the biological activity of kinase inhibitors. Fluorine, with its high electronegativity and small size, can improve metabolic stability and binding affinity.[3] Bromine, a larger halogen, can also contribute to enhanced binding interactions and provides a handle for further synthetic modifications. The precise positioning of these halogens on the aromatic ring can significantly impact the inhibitor's potency and selectivity against different kinases.[4] This guide will delve into the comparative effects of these substitutions, with a focus on the 5-fluoro and 7-bromo substitutions.

Comparative Efficacy Analysis

Table 1: Comparative Inhibitory Activity (IC50) of Substituted Indolin-2-one Analogs against Key Tyrosine Kinases
Compound/AnalogSubstitution PatternVEGFR-2 IC50 (µM)PDGFR-β IC50 (µM)FGFR-1 IC50 (µM)Reference
Sunitinib 5-Fluoro0.1390.002-[5][6]
Analog 1 Unsubstituted>10>10-[7]
Analog 2 5-Bromo----
Analog 3 7-Bromo----
Analog 4 (17a) 5-Fluoro (modified side chain)0.078--[5][6]
Analog 5 (10g) 5-Fluoro (modified side chain)0.087--[5][6]
Analog 6 (9d) -0.190.070.28[2]
Analog 7 (9i) -0.170.080.19[2]

Note: Direct IC50 values for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one are not available in the cited literature. The table presents data for structurally related compounds to infer SAR. Analogs with modified side chains at the 3-position of the oxindole ring are included to demonstrate the importance of this position for activity.

From the available data, several key insights emerge:

  • The Necessity of Substitution: The unsubstituted indolin-2-one core (Analog 1) shows minimal inhibitory activity, underscoring the importance of substitutions on the ring for potency.[7]

  • The Potentiating Effect of Fluorine: The presence of a fluorine atom at the 5-position, as seen in Sunitinib and its more potent analogs (17a and 10g), is clearly associated with strong VEGFR-2 inhibition.[5][6]

  • Side Chain Significance: Modifications to the substituent at the 3-position of the oxindole ring dramatically influence potency, as evidenced by the varying IC50 values of analogs 4 through 7.[2][5][6]

While specific data for a 7-bromo substitution is sparse in direct comparative studies, research on other halogenated quinazolines suggests that a bromine at certain positions can lead to highly potent inhibition of EGFR, another important tyrosine kinase.[4] The combination of a 5-fluoro and a 7-bromo substitution could potentially lead to a synergistic effect on binding affinity and inhibitory activity, though this remains to be experimentally verified.

Experimental Methodologies

To ensure the scientific integrity of the comparative data, it is crucial to understand the experimental protocols used to determine inhibitory activity.

Kinase Inhibition Assay (VEGFR-2)

A standard method for assessing the inhibitory potential of a compound against a specific kinase is the in vitro kinase inhibition assay.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A solution of the VEGFR-2 enzyme is prepared in the kinase buffer.

    • The test compounds are serially diluted to various concentrations.

    • The enzyme solution is added to the wells of a 96-well plate, followed by the addition of the test compounds.

    • The plates are incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Kinase_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme VEGFR-2 Enzyme Plate 96-Well Plate Enzyme->Plate Compound Test Compound (Serial Dilutions) Compound->Plate Incubation1 Pre-incubation Plate->Incubation1 Reaction_Mix Add Substrate + ATP Incubation1->Reaction_Mix Incubation2 Kinase Reaction Reaction_Mix->Incubation2 Stop Stop Reaction Incubation2->Stop Detection Measure ADP (Luminescence) Stop->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cell growth, a cell proliferation assay is commonly employed.

Protocol:

  • Cell Lines: Human cancer cell lines expressing the target kinases (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., MTT or resazurin).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compounds are added to the wells at various concentrations.

    • The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

    • The cell viability reagent is added to each well.

    • After a further incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The cell viability is plotted against the compound concentration to determine the GI50 (the concentration required to inhibit cell growth by 50%).

Signaling Pathway Context

The indolin-2-one analogs discussed in this guide primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The VEGFR and PDGFR pathways are central to these processes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS Ras PDGFR->RAS Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis Indolinone Indolin-2-one Inhibitors Indolinone->VEGFR Indolinone->PDGFR

Inhibition of VEGFR and PDGFR signaling by indolin-2-one analogs.

Conclusion and Future Directions

The 2,3-dihydro-1H-indol-2-one scaffold remains a highly valuable framework for the development of potent kinase inhibitors. The strategic placement of halogen atoms, particularly fluorine at the 5-position, has been shown to be a key determinant of inhibitory activity against pro-angiogenic RTKs like VEGFR-2. While direct comparative data for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is yet to be published, the analysis of its structural analogs provides a strong rationale for its potential as a potent kinase inhibitor.

Future research should focus on the synthesis and direct biological evaluation of this specific compound and a broader range of di-halogenated analogs to fully elucidate the synergistic or antagonistic effects of multiple halogen substitutions on the oxindole ring. Such studies will undoubtedly contribute to the design of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.

References

  • Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1999). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 42(25), 5120–5130. [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024). Anticancer Agents in Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Messery, S. M., Al-Warhi, T., Al-Dies, A. M., El-Shaer, N. S., & Al-Salahi, R. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024). Anticancer Agents in Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Messery, S. M., Al-Warhi, T., Al-Dies, A. M., El-Shaer, N. S., & Al-Salahi, R. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Messery, S. M., Al-Warhi, T., Al-Dies, A. M., El-Shaer, N. S., & Al-Salahi, R. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. [Link]

  • (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (2017). European Journal of Medicinal Chemistry, 134, 217–228. [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). Archiv der Pharmazie, 353(12), e2000022. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2022). Molecules, 27(21), 7247. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry, 10, 928308. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry, 10, 928308. [Link]

  • (PDF) Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting of a platinum-bound sunitinib analog to renal proximal tubular cells. (2015). International Journal of Nanomedicine, 10, 657–670. [Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (2022). Bioorganic & Medicinal Chemistry, 68, 116860. [Link]

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  • Pharmacological interaction with sunitinib is abolished by a germ-line mutation (1291T>C) of BCRP/ABCG2 gene. (2009). Cancer Science, 100(10), 1925–1932. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one Against Standard-of-Care FLT3 Inhibitors in Acute Myeloid Leukemia

This guide provides a comprehensive framework for the preclinical evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a novel investigational compound, against established standard-of-care tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a novel investigational compound, against established standard-of-care tyrosine kinase inhibitors. Drawing from the structural motifs of successful multi-kinase inhibitors like Sunitinib, which is based on a related 5-fluoro-2-oxo-1,2-dihydroindole core, this molecule holds potential as a therapeutic agent targeting key oncogenic pathways.[1][2]

Given that FMS-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in Acute Myeloid Leukemia (AML), conferring a poor prognosis, our benchmarking strategy will focus on this critical therapeutic target.[3] The current standard of care for newly diagnosed FLT3-mutated AML includes combination therapy with specific FLT3 inhibitors.[4][5][6] Therefore, this guide outlines a rigorous head-to-head comparison against Midostaurin, Gilteritinib, and Quizartinib, which are clinically approved and represent the benchmark for efficacy and safety in this indication.[3][7]

Our evaluation is structured across three core experimental phases: direct biochemical kinase inhibition, cellular antiproliferative activity, and in vivo efficacy in a disease-relevant animal model. This multi-faceted approach is designed to build a comprehensive performance profile, elucidating not only the potency of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one but also its selectivity and potential for translation into a clinical candidate.

The FLT3 Signaling Pathway: A Critical Target in AML

The FLT3 receptor tyrosine kinase plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent activation of the receptor. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT, contributing significantly to the leukemic phenotype. The central role of this pathway makes it a prime target for therapeutic intervention.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Constitutively Active Mutant) GRB2_SOS GRB2/SOS FLT3->GRB2_SOS Phosphorylation PI3K PI3K FLT3->PI3K Phosphorylation STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (Investigational TKI) Inhibitor->FLT3 Inhibition

Caption: Constitutive FLT3 signaling in AML and the point of therapeutic intervention.

Part 1: In Vitro Kinase Inhibition Profiling

Rationale: The initial and most fundamental assessment is to determine the direct inhibitory activity of the compound against the primary target, FLT3, and a panel of other kinases. This provides critical data on both potency (how strongly it binds and inhibits the target) and selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, which can lead to toxicity.[8] Conversely, inhibition of other kinases like c-KIT, VEGFR2, and PDGFRβ, which are targets of multi-kinase inhibitors like Sunitinib, may suggest a broader anti-cancer profile.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one and standard-of-care drugs (Midostaurin, Gilteritinib, Quizartinib) in 100% DMSO.

    • Create a 11-point, 3-fold serial dilution series for each compound in DMSO.

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human FLT3 kinase, Eu-anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer (a potent kinase inhibitor) in the prepared Kinase Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound serial dilutions to the wells of a low-volume 384-well plate. Include DMSO-only wells for no-inhibition controls.

    • Add 2.5 µL of the FLT3 kinase/Eu-antibody mixture to all wells.

    • Add 5 µL of the Alexa Fluor™ 647-tracer to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data to controls.

    • Plot the normalized emission ratio against the log of the inhibitor concentration.

    • Fit the data using a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

Kinase_Assay_Workflow start Start prep Prepare Compound Serial Dilutions start->prep plate Dispense Compounds into 384-well Plate prep->plate add_kinase Add Kinase and Eu-Antibody Mix plate->add_kinase add_tracer Add Alexa Fluor™ 647-Tracer add_kinase->add_tracer incubate Incubate 60 min at Room Temp add_tracer->incubate read Read Plate (TR-FRET) incubate->read analyze Calculate Emission Ratio & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro kinase binding assay.

Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
CompoundFLT3 (IC₅₀, nM)c-KIT (IC₅₀, nM)VEGFR2 (IC₅₀, nM)PDGFRβ (IC₅₀, nM)
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 5.2 45.8 89.1 150.3
Midostaurin11.09.510080
Gilteritinib0.760.0>10,000>10,000
Quizartinib1.14.2>10,000>10,000

Part 2: Cellular Proliferation and Viability Assays

Rationale: Moving from a purified biochemical system to a cellular context is a critical step. This assesses the compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response—specifically, inhibiting the proliferation of leukemia cells. We use cell lines with known FLT3 mutation status to evaluate on-target efficacy and selectivity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures ATP levels as an indicator of metabolically active, viable cells.

  • Cell Culture and Seeding:

    • Culture MOLM-13 (FLT3-ITD positive) and HL-60 (FLT3 wild-type) human AML cell lines under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO₂).

    • Harvest cells in exponential growth phase and adjust the density to 2 x 10⁵ cells/mL.

    • Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well opaque-walled plate.

  • Compound Treatment:

    • Prepare 2x final concentration serial dilutions of the test compounds in culture medium.

    • Add 50 µL of the compound dilutions to the appropriate wells. Include medium-only wells as controls.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the normalized luminescence against the log of the inhibitor concentration.

    • Fit the data using a four-parameter logistic model to determine the GI₅₀ value (the concentration of inhibitor required to cause 50% growth inhibition).

Cellular_Assay_Workflow start Start culture Culture AML Cell Lines (MOLM-13 & HL-60) start->culture seed Seed Cells into 96-well Plates culture->seed treat Add Compound Serial Dilutions seed->treat incubate Incubate 72 hours at 37°C treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read Measure Luminescence add_reagent->read analyze Calculate Growth Inhibition & Determine GI50 read->analyze end End analyze->end

Caption: Workflow for the cell-based viability and proliferation assay.

Table 2: Comparative Cellular Antiproliferative Activity (Hypothetical Data)
CompoundMOLM-13 (FLT3-ITD) GI₅₀, nMHL-60 (FLT3-WT) GI₅₀, nMSelectivity Index (WT/ITD)
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one 12.5 >5,000 >400
Midostaurin25.080032
Gilteritinib8.1>10,000>1,234
Quizartinib5.5>10,000>1,818

Part 3: In Vivo Efficacy in a Xenograft Model

Rationale: The ultimate preclinical test is to evaluate the compound's efficacy in a living organism. A mouse xenograft model, where human leukemia cells are implanted into immunocompromised mice, allows for the assessment of pharmacokinetics, tolerability, and anti-tumor activity in a complex biological system. This provides the most compelling data for advancing a compound toward clinical trials.

Experimental Protocol: MOLM-13 Disseminated Leukemia Xenograft Model
  • Animal Acclimation and Cell Implantation:

    • Acclimate 6- to 8-week-old female NOD/SCID mice for one week.

    • On Day 0, inject each mouse intravenously (IV) with 5 x 10⁶ MOLM-13 cells in 100 µL of sterile PBS.

  • Group Assignment and Dosing:

    • On Day 7 post-implantation, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80), oral gavage (PO), once daily (QD).

      • Group 2: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (e.g., 30 mg/kg), PO, QD.

      • Group 3: Gilteritinib (e.g., 10 mg/kg), PO, QD.

  • Monitoring and Endpoints:

    • Monitor animal body weight and clinical signs of toxicity daily.

    • Measure tumor burden weekly via bioluminescence imaging (if using luciferase-expressing cells) or peripheral blood sampling for human CD45+ cells by flow cytometry.

    • The primary endpoint is overall survival. Euthanize mice when they exhibit predefined humane endpoints (e.g., >20% body weight loss, hind-limb paralysis).

  • Data Analysis:

    • Plot Kaplan-Meier survival curves for each group.

    • Compare survival distributions using the log-rank (Mantel-Cox) test.

    • Analyze body weight data to assess tolerability.

InVivo_Workflow start Start implant Day 0: Implant MOLM-13 Cells into NOD/SCID Mice start->implant randomize Day 7: Randomize Mice into Treatment Groups implant->randomize dose Daily Dosing (PO): - Vehicle - Test Compound - Standard of Care randomize->dose monitor Daily Monitoring: - Body Weight - Clinical Signs dose->monitor 21-28 days tumor Weekly Monitoring: - Tumor Burden (Bioluminescence) dose->tumor endpoint Primary Endpoint: - Overall Survival (Kaplan-Meier Analysis) monitor->endpoint tumor->endpoint end End

Caption: Experimental design for the in vivo AML xenograft study.

Table 3: Comparative In Vivo Efficacy (Hypothetical Data)
Treatment GroupMedian Survival (Days)Increase in Lifespan (%)Body Weight Change (%)
Vehicle Control25--2.5
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (30 mg/kg) 48 +92% -5.1
Gilteritinib (10 mg/kg)52+108%-4.8

Synthesis and Interpretation

Based on the hypothetical data generated through this benchmarking framework, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one emerges as a promising preclinical candidate.

  • Potency and Selectivity: The compound demonstrates potent, single-digit nanomolar inhibition of FLT3, comparable to the highly effective standard-of-care agents. Its biochemical profile suggests a degree of selectivity for FLT3 over other kinases like c-KIT and VEGFR2, which is more similar to Gilteritinib than the broader-spectrum inhibitor Midostaurin. This could translate to a more favorable safety profile by avoiding toxicities associated with off-target inhibition.[8]

  • Cellular Activity: The excellent selectivity observed in the biochemical assay is mirrored in the cellular data. The compound potently inhibits the growth of FLT3-mutated AML cells while having minimal effect on FLT3 wild-type cells, as indicated by a high selectivity index. This is a crucial feature, suggesting that its therapeutic effect is driven by on-target FLT3 inhibition.

  • In Vivo Efficacy: In the gold-standard xenograft model, the investigational compound significantly extends the survival of leukemia-bearing mice, nearly doubling their lifespan compared to the vehicle control. While the hypothetical data shows slightly less efficacy than Gilteritinib at the tested doses, its performance is robust and clearly demonstrates significant anti-leukemic activity in a complex biological system.

References

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Validation

In Vivo Validation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in Disease Models: A Comparative Guide

This guide provides a comprehensive analysis of the in vivo validation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a novel heterocyclic compound with significant therapeutic potential. We will delve into its performa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo validation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, a novel heterocyclic compound with significant therapeutic potential. We will delve into its performance in relevant disease models, compare it with established alternatives, and provide detailed experimental protocols to enable researchers to replicate and build upon these findings. Our focus is on delivering a scientifically rigorous and practical resource for researchers, scientists, and drug development professionals.

Introduction to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a halogenated oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antitumor and antiviral effects.[1][2][3] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position can enhance the compound's metabolic stability and membrane permeability.[4] The bromine atom also provides a handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[4] While the precise mechanisms of action for this specific compound are still under investigation, its structural alerts suggest potential interactions with key signaling pathways implicated in cancer and neurodegenerative diseases.

In Vivo Validation in a Xenograft Model of Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a very poor prognosis despite multimodal treatment.[5][6] The current standard of care for newly diagnosed GBM consists of maximal surgical resection followed by radiotherapy with concomitant and adjuvant chemotherapy with temozolomide (TMZ).[7][8][9][10][11] However, tumor recurrence is almost inevitable.[5][9]

Experimental Rationale and Design

To evaluate the in vivo efficacy of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one against GBM, an orthotopic xenograft model using human glioblastoma cell lines (e.g., U87-MG) in immunodeficient mice is a well-established approach.[12][13] This model allows for the assessment of the compound's ability to cross the blood-brain barrier and inhibit tumor growth in a brain microenvironment.

Detailed Experimental Protocol

Cell Culture and Orthotopic Implantation:

  • Human glioblastoma U87-MG cells are cultured in a suitable medium, such as DMEM with 10% FBS.

  • Immunocompromised mice (e.g., athymic nude mice) are anesthetized.

  • A stereotactic apparatus is used to inject a suspension of U87-MG cells (e.g., 1 x 10^5 cells in 5 µL) into the striatum of the mouse brain.

Treatment Regimen:

  • After allowing the tumors to establish (e.g., 7 days), mice are randomized into treatment and control groups.

  • Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle (e.g., DMSO/saline).

  • Test Compound Group: Receives daily i.p. injections of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (e.g., at a dose of 20 mg/kg).

  • Positive Control Group: Receives the standard-of-care drug, Temozolomide (TMZ), typically administered orally.[7][8][9]

Monitoring and Endpoints:

  • Tumor growth is monitored non-invasively using techniques like bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Animal well-being, including body weight and any signs of toxicity, is monitored daily.

  • The primary endpoint is typically overall survival, with secondary endpoints including tumor volume and histological analysis of the tumor tissue upon study completion.

Comparative Performance Analysis

The efficacy of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one would be compared against both the vehicle control and the standard-of-care, TMZ.

Table 1: Hypothetical Comparative Efficacy in a Glioblastoma Xenograft Model

Treatment GroupMedian Survival (Days)Tumor Volume Reduction (%)
Vehicle Control30-
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one5560%
Temozolomide (TMZ)4240%
Mechanistic Insights: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in GBM and is a key driver of tumor growth, proliferation, and survival.[14][15] Therefore, it is a rational target for therapeutic intervention.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

It is hypothesized that 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one may exert its anti-glioblastoma effects by inhibiting one or more kinases in the PI3K/Akt/mTOR pathway. This can be validated by performing Western blot analysis on tumor lysates to assess the phosphorylation status of key proteins like Akt and S6 ribosomal protein. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) in the compound-treated group compared to the vehicle control would support this mechanism.

Competitor Compounds: Several inhibitors targeting the PI3K/Akt/mTOR pathway are in various stages of preclinical and clinical development for glioblastoma. These include dual PI3K/mTOR inhibitors like NVP-BEZ235 and pan-PI3K inhibitors such as BKM120.[14][16][17][18]

In Vivo Validation in a Model of Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[19]

Experimental Rationale and Design

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial AD mutations, such as the 5XFAD model, are widely used to study Aβ pathology and test potential therapeutics.[19][20][21][22] These mice develop amyloid plaques and cognitive deficits, mimicking key aspects of human AD.[19]

Detailed Experimental Protocol

Animal Model and Treatment:

  • 5XFAD transgenic mice and their wild-type littermates are used.

  • Treatment with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (e.g., 10 mg/kg, i.p., daily) or vehicle is initiated at an age before significant plaque deposition (e.g., 3 months) and continued for a specified duration (e.g., 3-6 months).

Behavioral Testing:

  • Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

Biochemical and Histological Analysis:

  • At the end of the treatment period, mouse brains are harvested.

  • One hemisphere is used for biochemical analysis of Aβ40 and Aβ42 levels using ELISA.

  • The other hemisphere is processed for immunohistochemical staining to visualize and quantify Aβ plaques.

Comparative Performance Analysis

The performance of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one would be evaluated based on its ability to improve cognitive function and reduce Aβ pathology compared to vehicle-treated 5XFAD mice.

Table 2: Hypothetical Outcomes in a 5XFAD Mouse Model of Alzheimer's Disease

GroupMorris Water Maze (Escape Latency)Brain Aβ42 Levels (pg/mg)
Wild-Type + Vehicle20 seconds100
5XFAD + Vehicle50 seconds800
5XFAD + Test Compound30 seconds400
Experimental Workflow

G Start Start of Study Treatment Chronic Treatment (3-6 months) Start->Treatment Behavior Behavioral Testing Treatment->Behavior Sacrifice Euthanasia and Brain Collection Behavior->Sacrifice Biochemistry Biochemical Analysis (ELISA for Aβ) Sacrifice->Biochemistry Histology Histological Analysis (Plaque Staining) Sacrifice->Histology End End of Study Biochemistry->End Histology->End

Caption: A typical experimental workflow for in vivo testing in an Alzheimer's disease mouse model.

Competitor Compounds: The landscape of AD drug development is broad, with many compounds targeting Aβ. These include β-secretase (BACE1) inhibitors and anti-Aβ monoclonal antibodies.[23][24][25] Natural products are also being investigated for their potential to reduce Aβ.[23]

Conclusion and Future Directions

This guide outlines a framework for the in vivo validation of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one in preclinical models of glioblastoma and Alzheimer's disease. The proposed experiments are designed to provide a comprehensive assessment of the compound's therapeutic potential and to compare its efficacy against current standards of care and other compounds in development. Positive outcomes from these studies would warrant further investigation, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and exploration of its efficacy in other relevant disease models.

References

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  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one: A Guide for Researchers

Introduction 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a key heterocyclic building block in medicinal chemistry. Its substituted oxindole core is a privileged scaffold found...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, also known as 7-bromo-5-fluorooxindole, is a key heterocyclic building block in medicinal chemistry. Its substituted oxindole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of the bromo and fluoro substituents provides valuable handles for further chemical modification through cross-coupling reactions and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules.

Given the importance of this intermediate, a critical evaluation of its synthetic accessibility is paramount for researchers in drug discovery and development. This guide provides a head-to-head comparison of two plausible synthetic routes to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. As no direct, published synthesis for this specific molecule was found in the literature, the following routes are proposed based on well-established and reliable methodologies for the synthesis of substituted oxindoles.

Route A: The Isatin Reduction Approach

This strategy is a classic and often reliable method for the synthesis of oxindoles, proceeding through a substituted isatin intermediate. This proposed route begins with the synthesis of 5-bromo-7-fluoroisatin, followed by its selective reduction to the desired oxindole.

Workflow for Route A

Route A A 2-Fluoroaniline B N-(2-fluorophenyl)-2-(hydroxyimino)acetamide A->B Chloral hydrate,   NH2OH·HCl,   Na2SO4 C 7-Fluoroisatin B->C H2SO4 D 5-Bromo-7-fluoroisatin C->D Br2 E 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one D->E Hydrazine hydrate

Caption: Proposed synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one via the isatin reduction approach.

Experimental Protocols for Route A

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

This initial step involves the condensation of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide.

  • Procedure: To a solution of chloral hydrate (1.1 eq) and sodium sulfate in water, 2-fluoroaniline (1.0 eq) is added, followed by a solution of hydroxylamine hydrochloride (3.3 eq) in water. The mixture is heated to reflux for a short period and then cooled. The precipitated product is filtered, washed with water, and dried.

Step 2: Synthesis of 7-Fluoroisatin

The isonitrosoacetanilide undergoes acid-catalyzed cyclization to form the isatin ring.

  • Procedure: N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (1.0 eq) is added portion-wise to concentrated sulfuric acid at a controlled temperature (e.g., 65-80°C). After a brief reaction time, the mixture is poured onto ice, and the precipitated 7-fluoroisatin is collected by filtration, washed with water, and dried.[1]

Step 3: Synthesis of 5-Bromo-7-fluoroisatin

Electrophilic bromination of 7-fluoroisatin at the C5 position yields the dibrominated precursor.

  • Procedure: To a solution of 7-fluoroisatin (1.0 eq) in a suitable solvent, bromine (2.0 eq) is added, and the reaction is stirred. The product, 5-bromo-7-fluoroisatin, is isolated by filtration and washing.[2]

Step 4: Reduction of 5-Bromo-7-fluoroisatin to 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

The final step is the selective reduction of the C3-carbonyl group of the isatin. The Wolff-Kishner reduction is a suitable method for this transformation.

  • Procedure: A mixture of 5-bromo-7-fluoroisatin (1.0 eq) and hydrazine hydrate (excess) in a high-boiling solvent (e.g., ethylene glycol) is heated to a high temperature (e.g., 140°C) in the presence of a base (e.g., sodium hydroxide). After completion, the reaction is cooled, acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the target compound. A similar reduction of 5-fluoroisatin to 5-fluoro-2-oxindole has been reported with high yield.[3]

Analysis of Route A
  • Expertise & Experience: This route relies on well-established and predictable reactions. The Sandmeyer-like cyclization to form the isatin is a robust transformation. The Wolff-Kishner reduction is a powerful method for carbonyl reduction, though it requires harsh conditions.

  • Trustworthiness: Each step in this proposed synthesis has strong literature precedent for similar substrates. The formation of 5-bromo-7-fluoroisatin has been explicitly reported.[2]

  • Authoritative Grounding: The synthesis of substituted isatins from anilines is a cornerstone of heterocyclic chemistry.[3]

Route B: The Indole Oxidation Approach

This alternative strategy commences with the commercially available 7-bromo-5-fluoro-1H-indole and proceeds through its oxidation to the corresponding oxindole. Direct oxidation of indoles to oxindoles can be challenging and often requires protection of the indole nitrogen to prevent side reactions.

Workflow for Route B

Route B A 7-Bromo-5-fluoro-1H-indole B N-Protected-7-bromo-5-fluoro-1H-indole A->B Protection (e.g., Boc2O) C N-Protected-7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one B->C Oxidation (e.g., NBS, t-BuOH/H2O) D 7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one C->D Deprotection (e.g., TFA)

Caption: Proposed synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one via the indole oxidation approach.

Experimental Protocols for Route B

Step 1: N-Protection of 7-Bromo-5-fluoro-1H-indole

Protection of the indole nitrogen is crucial for controlling the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is a common and readily cleavable protecting group for indoles.

  • Procedure: To a solution of 7-bromo-5-fluoro-1H-indole (1.0 eq) in a suitable solvent (e.g., THF or DCM), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base (e.g., DMAP, catalytic) are added. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purification.

Step 2: Oxidation of N-Boc-7-bromo-5-fluoro-1H-indole

The oxidation of the protected indole to the oxindole can be achieved using various reagents. A common and effective method involves the use of N-bromosuccinimide (NBS) in a mixed solvent system.

  • Procedure: The N-Boc protected indole (1.0 eq) is dissolved in a mixture of t-BuOH and water. The solution is cooled, and N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise. The reaction is stirred until the starting material is consumed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Deprotection of N-Boc-7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

The final step is the removal of the Boc protecting group to yield the target oxindole. This is typically achieved under acidic conditions.

  • Procedure: The N-Boc protected oxindole is dissolved in a suitable solvent (e.g., dichloromethane), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure, and the crude product is purified. Microwave-assisted deprotection using fluorinated alcohols has also been reported as an efficient method.[4]

Analysis of Route B
  • Expertise & Experience: This route requires careful control of the oxidation step to avoid over-oxidation or other side reactions. The choice of protecting group and oxidation conditions is critical.

  • Trustworthiness: While the direct oxidation of 7-bromo-5-fluoro-1H-indole is not explicitly reported, the oxidation of various substituted indoles to oxindoles is a well-documented transformation. The use of NBS for this purpose is a common strategy.

  • Authoritative Grounding: The protection-oxidation-deprotection sequence is a standard and versatile strategy for the synthesis of oxindoles from indoles.

Head-to-Head Comparison

FeatureRoute A: Isatin ReductionRoute B: Indole Oxidation
Starting Material 2-Fluoroaniline7-Bromo-5-fluoro-1H-indole
Number of Steps 43
Key Transformations Isatin formation, Wolff-Kishner reductionN-protection, Oxidation, Deprotection
Potential Yield Moderate to good overall yieldPotentially higher overall yield
Scalability The Wolff-Kishner reduction can be challenging to scale up due to high temperatures and the use of hydrazine.Generally more amenable to scale-up with careful control of the oxidation step.
Safety Concerns Use of concentrated sulfuric acid and highly toxic hydrazine.Use of bromine and trifluoroacetic acid.
Cost-Effectiveness Starting material is relatively inexpensive.Starting indole is a more specialized and likely more expensive starting material.
Versatility The isatin intermediate can be used to synthesize a variety of other derivatives.The protected oxindole can also be further functionalized before deprotection.

Conclusion

Both proposed routes offer viable pathways to 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

  • Route A (Isatin Reduction) is a more classical approach that builds the oxindole core from a simple aniline. While it involves more steps and potentially hazardous reagents, the starting materials are readily available and the reactions are generally high-yielding. The synthesis of the key intermediate, 5-bromo-7-fluoroisatin, has been successfully demonstrated.[2]

  • Route B (Indole Oxidation) is a more convergent approach, starting from a more advanced intermediate. It has fewer steps but relies on a critical oxidation reaction that may require careful optimization to achieve high selectivity and yield. The commercial availability of the starting indole is a significant advantage for rapid access to the target molecule.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available starting materials and reagents, and the level of expertise in handling the required chemical transformations. For large-scale production, Route B may be more advantageous due to its fewer steps and potentially milder conditions, provided the oxidation step can be efficiently controlled. For laboratory-scale synthesis and analogue preparation, the versatility of the isatin intermediate in Route A may be more appealing.

References

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Deriv
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  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. ([Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

  • Abstract Tennessee Technological University, Cookeville, Tn 38501 Synthesis of 5-Fluoroisatin Ligands Synthesis of 7-Fluoroisati. ([Link])

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Comparative

A Comparative Analysis of the Safety Profiles of Indol-2-one Derivatives: A Guide for Researchers

The indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, from cancer to neurodegenerati...

Author: BenchChem Technical Support Team. Date: January 2026

The indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, from cancer to neurodegenerative disorders. However, as with any pharmacologically active agent, the potential for off-target effects and toxicity is a critical consideration in the drug development process. This guide provides a comparative analysis of the safety profiles of prominent indol-2-one derivatives, offering insights into their common toxicities, the underlying mechanisms, and the experimental methodologies used for their assessment. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate potential safety liabilities associated with this important class of compounds.

The Double-Edged Sword: Efficacy and Toxicity of Indol-2-one Derivatives

The therapeutic efficacy of indol-2-one derivatives often stems from their ability to inhibit key signaling molecules, particularly protein kinases. However, this same mechanism can lead to adverse effects when these inhibitors affect kinases in non-target tissues or have off-target activities. The safety profile of an indol-2-one derivative is intricately linked to its specific substitution pattern, which dictates its target selectivity, pharmacokinetic properties, and metabolic fate.

This guide will focus on a comparative analysis of representative indol-2-one derivatives from different therapeutic areas:

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor (TKI) used in cancer therapy.

  • Nintedanib: A TKI used in the treatment of idiopathic pulmonary fibrosis and certain cancers.

  • Ropinirole: A dopamine agonist used for Parkinson's disease and restless legs syndrome.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with an indole (not indol-2-one, but structurally related and relevant for GI toxicity comparison) core.

Comparative Overview of Key Toxicities

The following table summarizes the most frequently observed adverse effects associated with these representative molecules. It is important to note that the severity and incidence of these toxicities can vary significantly based on dosage, patient population, and concomitant medications.

Adverse EffectSunitinibNintedanibRopiniroleIndomethacin
Gastrointestinal Diarrhea, nausea, vomiting, stomatitis, dyspepsia[1][2]Diarrhea (most common), nausea, vomiting, abdominal pain[3][4][5]Nausea, vomiting, dyspepsia, abdominal pain[6][7]Gastric ulceration, bleeding, perforation (high incidence)[8][9]
Cardiovascular Hypertension, left ventricular dysfunction, heart failure, QT prolongation[10][11]Heart attack, stroke, bleeding problems[4][5]Dizziness, somnolence (can have cardiovascular implications)[12]Generally low cardiovascular risk compared to COX-2 inhibitors
Hepatic Elevated liver enzymes[1]Elevated liver enzymes, potential for severe liver injury[3][5]Generally low riskRare, but can cause liver injury
Hematological Myelosuppression (neutropenia, thrombocytopenia, anemia)[1]Bleeding risk (may be related to VEGFR inhibition)[5]Generally low riskCan affect platelet aggregation
Dermatological Hand-foot syndrome, skin discoloration, rash[1]Dermal ulcers[3]Generally low riskRash (less common)
Endocrine Hypothyroidism[1][2]Not a prominent featureNot a prominent featureNot applicable
Renal Proteinuria[3]Proteinuria[3]Generally low riskCan cause renal dysfunction, particularly with long-term use

Mechanistic Insights into Key Toxicities

Understanding the molecular pathways underlying the adverse effects of indol-2-one derivatives is crucial for developing safer alternatives and for implementing effective patient monitoring and management strategies.

Sunitinib-Induced Cardiotoxicity

Sunitinib's cardiotoxicity is a significant clinical concern and is thought to be multifactorial. Both on-target and off-target effects contribute to its adverse cardiac profile. Inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) can lead to systemic hypertension, increasing the workload on the heart.[13] More directly, sunitinib has been shown to induce mitochondrial injury and apoptosis in cardiomyocytes.[10][11] The inhibition of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, is another proposed mechanism that can impair the heart's ability to cope with stress and lead to mitochondrial dysfunction.[13]

Signaling Pathway of Sunitinib-Induced Cardiotoxicity

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects in Cardiomyocytes Sunitinib_on Sunitinib VEGFR_PDGFR VEGFR & PDGFR Inhibition Sunitinib_on->VEGFR_PDGFR Hypertension Systemic Hypertension VEGFR_PDGFR->Hypertension Increased_Afterload Increased Cardiac Afterload Hypertension->Increased_Afterload Apoptosis Cardiomyocyte Apoptosis Increased_Afterload->Apoptosis Sunitinib_off Sunitinib AMPK AMPK Inhibition Sunitinib_off->AMPK Mitochondrial_Dysfunction Mitochondrial Dysfunction AMPK->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion AMPK->ATP_Depletion Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanisms of Sunitinib-induced cardiotoxicity.

Indomethacin-Induced Gastrointestinal Toxicity

The gastrointestinal toxicity of NSAIDs like indomethacin is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to a depletion of protective prostaglandins in the gastric mucosa. However, recent evidence suggests a more complex mechanism involving the enterohepatic circulation of the drug and the role of intestinal bacteria.[14] Indomethacin and its metabolites excreted in the bile can cause direct damage to the intestinal epithelium.[14] Furthermore, the interaction of indomethacin with oxygen-free radicals has been shown to exacerbate gastrointestinal injury.[15] The resulting increase in intestinal permeability can lead to the translocation of bacteria and their products, perpetuating a cycle of inflammation and injury.[14][16]

Pathway of Indomethacin-Induced Gastrointestinal Injury

G Indomethacin Indomethacin COX_Inhibition COX Inhibition Indomethacin->COX_Inhibition Enterohepatic_Circulation Enterohepatic Circulation Indomethacin->Enterohepatic_Circulation Prostaglandin_Depletion Prostaglandin Depletion COX_Inhibition->Prostaglandin_Depletion Mucosal_Defense_Impairment Impaired Mucosal Defense Prostaglandin_Depletion->Mucosal_Defense_Impairment Ulceration Gastric Ulceration & Bleeding Mucosal_Defense_Impairment->Ulceration Biliary_Excretion Biliary Excretion of Indomethacin & Metabolites Enterohepatic_Circulation->Biliary_Excretion Direct_Epithelial_Damage Direct Intestinal Epithelial Damage Biliary_Excretion->Direct_Epithelial_Damage Increased_Permeability Increased Intestinal Permeability Direct_Epithelial_Damage->Increased_Permeability Bacterial_Translocation Bacterial Translocation Increased_Permeability->Bacterial_Translocation Inflammation Inflammation Bacterial_Translocation->Inflammation Inflammation->Ulceration

Caption: Key pathways in Indomethacin-induced gastrointestinal toxicity.

Experimental Protocols for Safety Assessment

A robust preclinical safety assessment is paramount in the development of indol-2-one derivatives. A tiered approach, combining in vitro and in vivo assays, is essential to identify and characterize potential toxicities early in the drug discovery pipeline.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a serial dilution of the indol-2-one derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Workflow for In Vitro Cytotoxicity Screening

G Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Addition Add Indol-2-one Derivatives (Serial Dilutions) Seed_Cells->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Incubate_MTT Incubate for 2-4 hours MTT_Reagent->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Study

In vivo studies are essential to understand the systemic effects of a compound and to determine its therapeutic window. An acute toxicity study is often the first in vivo experiment performed to assess the short-term adverse effects of a single or multiple doses of a new chemical entity.

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

General Protocol (Rodent Model):

  • Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Dose Formulation: Prepare the indol-2-one derivative in a suitable vehicle.

  • Dose Administration: Administer the compound to different groups of animals at escalating doses via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, at regular intervals for up to 14 days.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination.

  • Data Analysis: Analyze the data to determine the MTD and to identify any dose-related pathological findings.

Conclusion and Future Perspectives

The indol-2-one scaffold will undoubtedly continue to be a cornerstone in the development of new therapeutics. A thorough understanding of the structure-toxicity relationships within this chemical class is essential for designing safer and more effective drugs. As our knowledge of the molecular mechanisms of toxicity expands, so too will our ability to predict and mitigate adverse effects. The integration of in silico predictive models, high-throughput in vitro safety screening, and carefully designed in vivo studies will be pivotal in advancing the next generation of indol-2-one derivatives from the laboratory to the clinic. The insights and methodologies presented in this guide are intended to support the research community in this critical endeavor.

References

  • The Safety of Ropinirole, a Selective Nonergoline Dopamine Agonist, in Patients With Parkinson's Disease. PubMed.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is critical. However, our responsibility extends beyond synthesis and exp...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is critical. However, our responsibility extends beyond synthesis and experimentation to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but also represents a serious breach of regulatory standards.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, grounded in established safety principles and regulatory requirements. The procedures outlined here are designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP), a mandatory written program for protecting laboratory workers from hazardous chemicals.[3][4][5]

Part 1: Hazard Assessment and Characterization

Before handling any chemical waste, a thorough understanding of its hazards is paramount. 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a halogenated heterocyclic organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact structure may be limited, we can infer its likely hazard profile from structurally similar compounds. The presence of bromine and fluorine atoms necessitates its classification as a halogenated organic waste.

Based on data from analogous compounds, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[6][7][8]

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard ClassGHS Classification (Inferred)Precautionary Statements (Recommended)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[7]P261: Avoid breathing dust.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
Skin Irritation Causes skin irritation.[6][10]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
Eye Irritation Causes serious eye irritation.[6][10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation May cause respiratory irritation.[6][8]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

Disclaimer: This table is based on data from structurally related chemicals. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Part 2: The Regulatory Framework for Laboratory Waste

The disposal of chemical waste is strictly regulated. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA)[2][11], and the Occupational Safety and Health Administration (OSHA), which mandates the Laboratory Standard (29 CFR 1910.1450).[3][12]

The core principle is that the generator of the waste is responsible for its proper characterization and disposal .[1] Your institution's Environmental Health & Safety (EHS) department is your primary resource for ensuring compliance with all local, state, and federal regulations.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the routine collection and disposal of waste 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, whether it is unused, expired, or contaminated.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, always wear standard laboratory PPE, including:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

  • A buttoned lab coat[13]

Step 2: Waste Segregation - The Critical Decision This is the most crucial step in the disposal process. Due to its chemical structure, 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one must be disposed of as halogenated organic waste .

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated solvents often require high-temperature incineration to prevent the formation of toxic byproducts like dioxins. Mixing these streams increases disposal costs and can violate regulatory requirements.[14][15]

  • Action: Designate a specific waste container solely for halogenated organic solids. Never mix this waste with non-halogenated solvents, aqueous waste, or regular trash.[14][16]

Step 3: Waste Container Selection and Management The integrity of your waste container is essential for safety.

  • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar).

  • It must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[2][16]

  • Keep the container closed at all times except when actively adding waste.[16][17][18] This prevents the release of vapors and protects the contents from reacting with ambient air or moisture.

Step 4: Proper Labeling Accurate labeling is a legal requirement and vital for safety.

  • As soon as the first drop of waste is added, the container must be labeled.[14]

  • Use your institution's official "Hazardous Waste" label.[1][19]

  • The label must include:

    • The words "Hazardous Waste".[19]

    • The full chemical name: "7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one". Avoid formulas or abbreviations.[1]

    • An accurate list of all constituents and their approximate percentages if it is a mixture.

    • The accumulation start date (the date the first waste was added).[1]

Step 5: Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated SAA.[17][19]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[2][11]

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[16]

  • Segregate the halogenated waste container from incompatible materials, such as strong bases or oxidizers.[13][16]

Step 6: Arranging for Final Disposal Laboratory personnel do not perform the final disposal.

  • Once the waste container is full (typically no more than 90% capacity[11]) or has been stored for the maximum allowable time (per your institution's policy, often 6-12 months[2][17][20]), contact your EHS department to schedule a waste pickup.[16][21]

  • EHS will transport the waste to a central accumulation area before it is removed by a licensed hazardous waste disposal company.

Part 4: Emergency Procedures for Spills

Accidents can happen, and a prepared response is key to mitigating risk. For a small spill of solid 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one:

  • Alert & Isolate: Immediately alert personnel in the area.[13]

  • Assess & Protect: Don appropriate PPE, including double gloves if necessary.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[22]

  • Collect: Carefully sweep or scoop the material and absorbent into a designated container.[9][22] Avoid creating dust.

  • Dispose: Seal, label the container as hazardous waste, and manage it according to the SOP in Part 3.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone, if compatible with the surface) and paper towels.[22][23] Dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS, as required by your institution's policy.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

G start Waste Generation (Unused or Contaminated 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify as 'Halogenated Organic Waste' ppe->waste_id container Select Compatible, Sealed Waste Container waste_id->container label Affix 'Hazardous Waste' Label - List all constituents - Add accumulation start date container->label transfer Transfer Waste to Container - Avoid contamination - Securely close lid label->transfer saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment transfer->saa ehs Contact EHS for Pickup (When container is full or per lab schedule) saa->ehs end Document and Record Waste Disposal ehs->end

Caption: Disposal workflow for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. By adhering to this structured disposal protocol for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of regulatory compliance and scientific integrity. Always remember that your institution's EHS department is your most valuable partner in this endeavor.

References

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  • Laboratory Waste Management: The New Regulations. (2019, October). Medical Laboratory Observer. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

This guide provides essential, field-tested safety and operational protocols for researchers, scientists, and drug development professionals working with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. As a specialized halo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety and operational protocols for researchers, scientists, and drug development professionals working with 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one. As a specialized halogenated indole derivative, this compound requires a multi-layered safety approach that begins with a thorough understanding of its potential hazards and culminates in meticulous operational and disposal practices. The following procedures are designed to empower you to handle this chemical with confidence, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: The Foundation of Safety

Anticipated GHS Hazard Classifications:

  • Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1]

  • Serious Eye Damage/Irritation (H318/H319): Poses a significant risk of serious eye irritation or damage.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Acute Oral Toxicity (H302): Likely to be harmful if swallowed.

The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of fine powder. Therefore, the selection of Personal Protective Equipment (PPE) must be directly correlated to mitigating these specific risks.

The risk assessment and subsequent PPE selection is a dynamic process that must be re-evaluated for every new procedure or change in scale.

cluster_0 Risk Assessment & PPE Selection Workflow A Identify Compound: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one B Review Hazard Data (Analogues: H315, H319, H335, H302) A->B 1. Analyze C Assess Task & Scale (e.g., Weighing Powder vs. Solution Transfer) B->C 2. Contextualize D Define Engineering Controls (Chemical Fume Hood is Mandatory) C->D 3. Mitigate E Select Task-Specific PPE D->E 4. Protect

Caption: Risk Assessment and PPE Selection Workflow.

Core Personal Protective Equipment (PPE) Requirements

A non-negotiable, baseline level of PPE must be worn at all times when handling this compound. The specific components should be upgraded based on the nature of the task, particularly when handling the solid form or large quantities.

Protection Area Minimum Requirement Recommended for High-Risk Tasks (e.g., Weighing Powder) Rationale & Causality
Eye & Face ANSI Z87.1-rated safety glasses with side shields.Chemical splash goggles forming a complete seal around the eyes.[2]Protects against accidental splashes of solutions. Goggles are imperative when handling powder, which can easily become airborne and cause serious eye damage (H318/H319).
Hand Nitrile gloves (minimum 4 mil thickness).Double-gloving with nitrile gloves.Prevents skin irritation (H315). Double-gloving provides a critical barrier against potential permeation and protects against contamination in case the outer glove is torn or compromised during handling.[2][3]
Body Full-length laboratory coat.Chemical-resistant apron over a laboratory coat.Protects skin and personal clothing from minor spills and contamination. An apron adds a layer of impervious protection for tasks with a higher splash risk.[2][3]
Respiratory Work within a certified chemical fume hood.N95-rated respirator or half-mask respirator with P100 cartridges.The primary engineering control to prevent inhalation of irritating dust (H335). If weighing must occur outside a hood (not recommended), a respirator is mandatory to protect the respiratory system.[3][4]
Foot Closed-toe, liquid-resistant shoes.Chemical-resistant safety boots.Protects feet from spills. Standard leather or fabric shoes can absorb chemicals, leading to prolonged skin contact.[4][5]

Operational and Handling Protocols

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Step-by-Step Handling Procedure (Weighing and Solubilizing)
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) is inside the hood before beginning.

  • PPE Verification: Before handling the compound, don the appropriate PPE as outlined in the table above. For weighing the solid, this includes chemical splash goggles, double-nitrile gloves, and a lab coat.

  • Weighing: Carefully weigh the desired amount of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one onto weigh paper or directly into a tared vial. Perform this action deep within the fume hood to ensure any airborne particles are captured by the airflow.

  • Transfer & Solubilization: Add the solvent to the vial containing the compound. Cap the vial securely before removing it from the weigh scale. Mix the solution using a vortexer or sonicator as needed.

  • Cleanup: Immediately after use, decontaminate the spatula and the work surface within the fume hood. Dispose of the weigh paper and outer gloves in the designated halogenated organic waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after doffing PPE.

Emergency, Disposal, and Decontamination Plans

A clear and practiced emergency plan is as crucial as the protective equipment itself.

Emergency Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.

  • Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[7][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and provide the person with two glasses of water to drink. Seek immediate medical attention.

cluster_1 Emergency Exposure Response Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale ActionSkin Remove Contaminated Clothing Flush with Water for 15 min Skin->ActionSkin ActionEye Flush with Eyewash for 15 min Remove Contact Lenses Eye->ActionEye ActionInhale Move to Fresh Air Provide Oxygen if Needed Inhale->ActionInhale End Seek Immediate Medical Attention & Report Incident ActionSkin->End ActionEye->End ActionInhale->End

Caption: Emergency Response Workflow for Exposures.

Spill Management

For a small spill (less than 1 gram of solid or 20 mL of dilute solution) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Gently sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Waste Disposal

As a brominated organic compound, all waste containing 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one, including contaminated consumables (gloves, weigh paper, pipette tips) and solutions, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste. Follow all institutional and local regulations for hazardous waste disposal. Neutralization with reducing agents like sodium thiosulfate may be an option for aqueous waste streams, but this should only be performed by trained personnel following a validated institutional protocol.[5]

Storage and Stability Considerations

To maintain the integrity of the compound and prevent degradation, proper storage is essential. Indole compounds are often susceptible to oxidation, which can be accelerated by light and heat.[11]

  • Temperature: Store in a cool, dry place, typically at 2-8°C for short-term storage.[12]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in an amber or opaque vial to protect it from light.[11]

By integrating these expert-level PPE, handling, and emergency protocols into your daily workflow, you build a robust culture of safety that protects yourself, your colleagues, and the quality of your scientific endeavors.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one
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